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  • Product: 5-(3-Nitrophenyl)oxazole-4-carboxylic acid
  • CAS: 951885-28-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-(3-nitrophenyl)oxazole-4-carboxylic acid, a molecule of inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-(3-nitrophenyl)oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details plausible synthetic pathways, experimental protocols, and relevant chemical data.

Introduction

5-(3-nitrophenyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a 3-nitrophenyl group at the 5-position and a carboxylic acid at the 4-position. The presence of the nitro group and the carboxylic acid functionality makes it a versatile building block for the synthesis of more complex molecules and potential pharmacologically active agents. This guide outlines the primary methods for its synthesis, providing detailed experimental procedures to facilitate its preparation in a laboratory setting.

Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid. The first approach utilizes the well-established Van Leusen oxazole synthesis, starting from 3-nitrobenzaldehyde. The second, more direct route, involves the reaction of an activated 3-nitrobenzoic acid derivative with an isocyanoacetate.

Pathway 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This pathway involves the reaction of 3-nitrobenzaldehyde with TosMIC in the presence of a base to form the 5-substituted oxazole. A subsequent oxidation step would be required to introduce the carboxylic acid functionality at the 4-position.

Van Leusen Oxazole Synthesis 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_Oxazoline Intermediate Oxazoline 3-Nitrobenzaldehyde->Intermediate_Oxazoline + TosMIC, Base TosMIC TosMIC TosMIC->Intermediate_Oxazoline 5-(3-nitrophenyl)oxazole 5-(3-nitrophenyl)oxazole Intermediate_Oxazoline->5-(3-nitrophenyl)oxazole Elimination of Tosylsulfinic acid Target_Molecule 5-(3-nitrophenyl)oxazole- 4-carboxylic acid 5-(3-nitrophenyl)oxazole->Target_Molecule Oxidation

Caption: Van Leusen synthesis of the target molecule.

Pathway 2: Synthesis from 3-Nitrobenzoic Acid

A more direct approach involves the reaction of an activated derivative of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride, with ethyl isocyanoacetate. This reaction directly forms the ethyl ester of the target molecule, which can then be hydrolyzed to yield the desired carboxylic acid.[4]

Synthesis from 3-Nitrobenzoic Acid 3-Nitrobenzoic_acid 3-Nitrobenzoic acid 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride 3-Nitrobenzoic_acid->3-Nitrobenzoyl_chloride SOCl₂ or (COCl)₂ Ethyl_ester Ethyl 5-(3-nitrophenyl)oxazole- 4-carboxylate 3-Nitrobenzoyl_chloride->Ethyl_ester + Ethyl isocyanoacetate, Base Ethyl_isocyanoacetate Ethyl isocyanoacetate Ethyl_isocyanoacetate->Ethyl_ester Target_Molecule 5-(3-nitrophenyl)oxazole- 4-carboxylic acid Ethyl_ester->Target_Molecule Hydrolysis (e.g., LiOH, H₂O)

Caption: Synthesis from 3-nitrobenzoic acid.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid and its ethyl ester intermediate.

Protocol 1: Synthesis of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate

This protocol is based on the general principle of reacting an acid chloride with an isocyanoacetate.

Materials:

  • 3-Nitrobenzoyl chloride

  • Ethyl isocyanoacetate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl isocyanoacetate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate

This protocol describes the conversion of the ethyl ester to the final carboxylic acid.[4]

Materials:

  • Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-(3-nitrophenyl)oxazole-4-carboxylic acid.

Data Presentation

The following tables summarize the key chemical and physical data for the target compound and its intermediate.

Table 1: Chemical and Physical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
5-(3-nitrophenyl)oxazole-4-carboxylic acid951885-28-2C₁₀H₆N₂O₅234.17Solid
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate916674-05-0C₁₂H₁₀N₂O₅262.22Solid

Table 2: Spectroscopic Data (Predicted/Typical)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
5-(3-nitrophenyl)oxazole-4-carboxylic acid13.5-12.0 (br s, 1H, COOH), 8.5-7.5 (m, 4H, Ar-H), 8.3 (s, 1H, oxazole-H)165-160 (COOH), 160-155 (oxazole-C), 150-120 (Ar-C, oxazole-C), 148 (Ar-C-NO₂)3300-2500 (O-H), 1720-1680 (C=O), 1530, 1350 (NO₂)
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate8.5-7.5 (m, 4H, Ar-H), 8.3 (s, 1H, oxazole-H), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃)162-158 (COO), 160-155 (oxazole-C), 150-120 (Ar-C, oxazole-C), 148 (Ar-C-NO₂), 62 (CH₂), 14 (CH₃)1730-1710 (C=O), 1530, 1350 (NO₂)

Note: Actual spectroscopic data may vary depending on the solvent and instrument used.

Conclusion

This technical guide provides a detailed framework for the synthesis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid. The presented pathways, starting from either 3-nitrobenzaldehyde or 3-nitrobenzoic acid, offer viable routes for its preparation. The provided experimental protocols are intended to serve as a foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and development. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-nitrophenyl)oxazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties of 5-(3-nitrophenyl)oxazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 5-(3-nitrophenyl)oxazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document details the compound's structure, synthesis, reactivity, and spectroscopic characteristics, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Core Chemical Properties

5-(3-nitrophenyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a 3-nitrophenyl group at the 5-position and a carboxylic acid group at the 4-position. The presence of the electron-withdrawing nitro group and the carboxylic acid functionality, combined with the aromatic oxazole core, imparts distinct chemical characteristics to the molecule.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₅-
Molecular Weight 234.17 g/mol -
CAS Number 951885-28-2-
Appearance Predicted: Crystalline solid-
Boiling Point Predicted: 438.0 ± 35.0 °C[1]
pKa Predicted: ~3-4 (for the carboxylic acid)General knowledge

Synthesis and Experimental Protocols

The synthesis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid can be achieved through a two-step process involving the formation of its ethyl ester precursor, ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate, followed by its hydrolysis.

Step 1: Synthesis of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate

A plausible method for the synthesis of the ethyl ester is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[2] An alternative modern approach involves the reaction of a carboxylic acid with an isocyanoacetate.[3]

Experimental Protocol: Synthesis of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate (Proposed)

  • Materials: 3-nitrobenzaldehyde, ethyl isocyanoacetate, a suitable base (e.g., DBU or K₂CO₃), and a solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 3-nitrobenzaldehyde (1.0 eq) in the chosen solvent, add ethyl isocyanoacetate (1.1 eq).

    • Add the base (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate.[4][5][6]

Step 2: Hydrolysis to 5-(3-nitrophenyl)oxazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[7]

Experimental Protocol: Hydrolysis of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate (Proposed)

  • Materials: Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate, a base (e.g., LiOH, NaOH, or KOH) or an acid (e.g., HCl), a solvent mixture (e.g., THF/water or ethanol/water).

  • Procedure (Base-catalyzed):

    • Dissolve ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 5-(3-nitrophenyl)oxazole-4-carboxylic acid.[8]

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A 3-Nitrobenzaldehyde + Ethyl Isocyanoacetate B Reaction with Base (e.g., DBU in THF) A->B Coupling C Workup and Purification B->C Cyclization D Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate C->D Isolation E Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate F Base Hydrolysis (e.g., LiOH in THF/H2O) E->F Saponification G Acidification and Workup F->G Protonation H 5-(3-nitrophenyl)oxazole-4-carboxylic acid G->H Isolation

Caption: Proposed two-step synthesis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 5-(3-nitrophenyl)oxazole-4-carboxylic acid based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~13.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[9][10]
~8.6Singlet1HH-2' (phenyl)Proton ortho to the nitro group and adjacent to the point of attachment to the oxazole.
~8.4Doublet1HH-4' (phenyl)Proton ortho to the nitro group, showing coupling to H-5'.
~8.2Singlet1HH-2 (oxazole)The proton at the C2 position of the oxazole ring.
~7.8Triplet1HH-5' (phenyl)Proton meta to the nitro group, showing coupling to H-4' and H-6'.
~7.7Doublet1HH-6' (phenyl)Proton meta to the nitro group, showing coupling to H-5'.
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)AssignmentJustification
~165-170-COOHThe carbonyl carbon of the carboxylic acid.[9][10]
~155-160C-5 (oxazole)Carbon of the oxazole ring attached to the nitrophenyl group.
~148C-3' (phenyl)Carbon of the phenyl ring attached to the nitro group.
~145C-2 (oxazole)Carbon of the oxazole ring.
~135C-1' (phenyl)Quaternary carbon of the phenyl ring attached to the oxazole.
~130C-5' (phenyl)Carbon in the phenyl ring.
~125C-6' (phenyl)Carbon in the phenyl ring.
~122C-2' (phenyl)Carbon in the phenyl ring.
~120C-4' (phenyl)Carbon in the phenyl ring.
~115C-4 (oxazole)Carbon of the oxazole ring attached to the carboxylic acid.
FTIR Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HCarboxylic acid O-H stretch
1760-1690C=OCarboxylic acid C=O stretch
1570-1500N-OAsymmetric NO₂ stretch
1370-1300N-OSymmetric NO₂ stretch
1320-1210C-OCarboxylic acid C-O stretch

The FTIR spectrum is expected to be characterized by a very broad O-H stretching band from the carboxylic acid dimer, a strong carbonyl absorption, and two distinct bands for the nitro group.[11][12]

Mass Spectrometry
m/zFragmentation
234[M]⁺
217[M - OH]⁺
188[M - COOH]⁺
188[M - NO₂]⁺

The fragmentation pattern in mass spectrometry is likely to involve the loss of the hydroxyl radical, the entire carboxyl group, or the nitro group.[13]

Reactivity and Chemical Stability

The reactivity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid is dictated by the interplay of its three main functional components: the oxazole ring, the carboxylic acid, and the nitrophenyl group.

  • Oxazole Ring: The oxazole ring is generally electron-deficient and thus resistant to electrophilic substitution.[2] If forced, substitution is expected to occur at the C5 position, though this is already substituted.[14] The ring is susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring-opening reactions under strong nucleophilic conditions.[14][15]

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Nitrophenyl Group: The nitro group is strongly deactivating, making the phenyl ring resistant to electrophilic substitution. Nucleophilic aromatic substitution on the phenyl ring is unlikely due to the meta position of the nitro group. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C).

The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong bases and high temperatures, which could potentially lead to decarboxylation or degradation of the oxazole ring.[8]

Reactivity_Diagram cluster_reactions Potential Reactions Molecule 5-(3-nitrophenyl)oxazole-4-carboxylic acid Esterification Esterification (R-OH, H⁺) Molecule->Esterification Carboxylic Acid Amidation Amidation (R₂NH, coupling agent) Molecule->Amidation Carboxylic Acid Reduction_COOH Reduction of COOH (e.g., LiAlH₄) Molecule->Reduction_COOH Carboxylic Acid Reduction_NO2 Reduction of NO₂ (e.g., Sn/HCl) Molecule->Reduction_NO2 Nitrophenyl Group Ring_Opening Nucleophilic Ring Opening (Strong Nucleophile) Molecule->Ring_Opening Oxazole Ring

Caption: Reactivity map of 5-(3-nitrophenyl)oxazole-4-carboxylic acid.

Safety and Handling

No specific safety data is available for 5-(3-nitrophenyl)oxazole-4-carboxylic acid. However, based on the data for structurally related compounds such as 5-phenyl-1,3-oxazole-4-carboxylic acid and other nitroaromatic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17][18]

  • Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[16][18]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[18]

This guide provides a foundational understanding of the chemical properties of 5-(3-nitrophenyl)oxazole-4-carboxylic acid. Further experimental validation is necessary to confirm the predicted data and fully elucidate the compound's reactivity profile and potential applications.

References

Foundational

Mechanism of Action of 5-(3-nitrophenyl)oxazole-4-carboxylic acid: An Overview

Currently, the specific mechanism of action for 5-(3-nitrophenyl)oxazole-4-carboxylic acid is not documented in publicly available scientific literature. Extensive searches of chemical and biological databases have yield...

Author: BenchChem Technical Support Team. Date: December 2025

Currently, the specific mechanism of action for 5-(3-nitrophenyl)oxazole-4-carboxylic acid is not documented in publicly available scientific literature. Extensive searches of chemical and biological databases have yielded no studies detailing its biological targets, signaling pathways, or pharmacological effects.

While information on the precise biological activity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid is absent, the broader class of oxazole-containing compounds has been the subject of significant research in medicinal chemistry. Oxazole derivatives are recognized for their diverse range of biological activities, which can vary widely based on the nature and position of substituents on the oxazole ring.

Insights from Related Oxazole Structures

To provide a contextual understanding, it is useful to examine the activities of structurally related compounds. Research on various substituted oxazoles has revealed activities including:

  • Enzyme Inhibition: Certain phenyl-substituted oxazole and furan carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.

  • Antibacterial Activity: Derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, which features a different heterocyclic core but shares the 3-nitrophenyl moiety, have been synthesized and screened for antibacterial properties.

  • Anticancer Properties: A novel series of 4-arylsulfonyl-1,3-oxazoles has been synthesized and evaluated for anticancer activity against various cancer cell lines.

  • Xanthine Oxidase Inhibition: 5-Phenylisoxazole-3-carboxylic acid derivatives, another class of related heterocyclic compounds, have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.

It is critical to emphasize that these findings relate to structurally distinct molecules. The specific combination of the oxazole-4-carboxylic acid core with a 3-nitrophenyl substituent at the 5-position dictates the unique physicochemical and pharmacological properties of the title compound. Without dedicated biological screening and mechanistic studies, any potential therapeutic action remains speculative.

Future Directions

To elucidate the mechanism of action of 5-(3-nitrophenyl)oxazole-4-carboxylic acid, a systematic biological evaluation would be necessary. A general workflow for such an investigation is outlined below.

G High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Phenotypic Assays Phenotypic Assays Target Identification Target Identification Phenotypic Assays->Target Identification Computational Docking Computational Docking Genetic Knockdown/Overexpression Genetic Knockdown/Overexpression Enzymatic Assays Enzymatic Assays Signaling Pathway Analysis Signaling Pathway Analysis In Vivo Models In Vivo Models Signaling Pathway Analysis->In Vivo Models Target Identification->Enzymatic Assays Target Identification->Signaling Pathway Analysis

Figure 1. A generalized workflow for determining the mechanism of action of a novel chemical entity.

Exploratory

The Discovery and Isolation of Oxazole-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Oxazole-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Their unique structural and electronic properties have made them attractive targets for synthetic chemists and drug discovery programs. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of this important class of molecules. It details key historical milestones, modern synthetic methodologies with complete experimental protocols, and strategies for overcoming the challenges associated with their purification. Furthermore, this guide explores the biological significance of these derivatives, with a focus on their interaction with key signaling pathways, visualized through detailed diagrams to aid in the rational design of novel therapeutic agents.

A Historical Perspective: The Dawn of Oxazole Synthesis

The journey into the world of oxazoles began in the late 19th and early 20th centuries, with foundational methods that paved the way for the synthesis of a vast number of derivatives. While the precise first synthesis of an oxazole-4-carboxylic acid is not prominently documented, the development of general oxazole synthetic routes was the critical enabler.

One of the earliest and most significant contributions was the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1][2] This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring.[1] This method, along with others like the reaction of α-haloketones with primary amides, laid the groundwork for accessing the oxazole core structure.[3]

A major advancement in oxazole synthesis came in 1972 with the development of the van Leusen oxazole synthesis .[4][5] This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring, offering a versatile and widely applicable method for preparing a variety of substituted oxazoles.[6][7] These seminal discoveries have been instrumental in the subsequent exploration and development of oxazole-4-carboxylic acid derivatives as pharmacologically relevant molecules.

Synthetic Strategies for Oxazole-4-Carboxylic Acid Derivatives

The synthesis of oxazole-4-carboxylic acid and its derivatives has evolved significantly, with several modern and efficient methods available to researchers. These methods offer access to a wide range of substitution patterns, allowing for the fine-tuning of physicochemical and biological properties.

Iron(II)-Catalyzed Domino Isomerization of Isoxazoles

A notable method for the synthesis of methyl oxazole-4-carboxylates involves the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles.[8][9] This reaction proceeds through a domino sequence involving the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.[8][9]

Experimental Protocol: Synthesis of Methyl Oxazole-4-carboxylates via Isoxazole Isomerization [8][9]

  • Reaction Setup: In a reaction vessel, combine the 4-formyl-5-methoxyisoxazole starting material with dioxane as the solvent.

  • Catalyst Addition: Add a catalytic amount of FeCl₂·4H₂O to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 105 °C.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Starting MaterialProductYield (%)
4-Formyl-5-methoxyisoxazolesMethyl oxazole-4-carboxylatesGood to Excellent

Table 1: Representative yields for the Fe(II)-catalyzed synthesis of methyl oxazole-4-carboxylates.

Direct Synthesis from Carboxylic Acids via [3+2] Cycloaddition

A highly efficient and versatile method for the synthesis of 4,5-disubstituted oxazoles, including those with a carboxylic acid ester at the 4-position, involves the direct reaction of carboxylic acids with isocyanoacetates.[10] This transformation is mediated by a stable triflylpyridinium reagent and proceeds through an in situ generated acylpyridinium salt.[10]

Experimental Protocol: Direct Synthesis of Oxazole-4-carboxylates from Carboxylic Acids [10]

  • Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., nitrogen), combine the carboxylic acid, 4-(dimethylamino)pyridine (DMAP), and dichloromethane (DCM) as the solvent.

  • Activator Addition: Add the triflylpyridinium reagent to the mixture and stir for a few minutes at room temperature.

  • Isocyanide Addition: Add the isocyanoacetate reagent to the reaction mixture.

  • Reaction Conditions: Heat the mixture in a preheated oil bath at 40 °C.

  • Monitoring: Monitor the reaction by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with DCM. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Carboxylic AcidIsocyanoacetateOxazole ProductYield (%)
Aromatic Carboxylic AcidsEthyl IsocyanoacetateEthyl 5-aryl-oxazole-4-carboxylates70-97
Heteroaromatic Carboxylic AcidsEthyl IsocyanoacetateEthyl 5-heteroaryl-oxazole-4-carboxylatesUp to 94

Table 2: Yields for the direct synthesis of oxazole-4-carboxylates from various carboxylic acids.[10]

G cluster_synthesis Synthetic Workflow: Direct Synthesis from Carboxylic Acids start Carboxylic Acid + Isocyanoacetate activation In situ activation with Triflylpyridinium Reagent start->activation DMAP, DCM cycloaddition [3+2] Cycloaddition activation->cycloaddition product Oxazole-4-carboxylic Acid Derivative cycloaddition->product

Direct synthesis of oxazole-4-carboxylates workflow.

Isolation and Purification Strategies

The isolation and purification of oxazole-4-carboxylic acid derivatives can present unique challenges due to their chemical nature. The presence of the polar carboxylic acid group and the potential for ring instability necessitate careful consideration of purification techniques.

Common Challenges:

  • Compound Instability: Certain derivatives, particularly those with hydroxy substituents, can be unstable and prone to hydrolytic ring-opening or decarboxylation, especially when exposed to the acidic environment of standard silica gel chromatography.

  • High Polarity: The carboxylic acid moiety imparts high polarity, which can lead to strong interactions with stationary phases like silica gel, resulting in poor elution and band tailing.

  • Byproduct Removal: Synthetic reactions can generate byproducts with similar polarities to the desired product, making separation difficult.

Recommended Purification Strategies:

  • Aqueous Workup/Extraction: An initial acid-base extraction is often a highly effective first step. Dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, moving it into the aqueous layer and leaving non-acidic impurities behind. The aqueous layer can then be acidified and the product back-extracted into an organic solvent.

  • Column Chromatography:

    • Normal Phase: If silica gel chromatography is employed, it may be necessary to add a small amount of an acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and improve peak shape. Deactivating the silica gel with a small amount of triethylamine can also be beneficial for base-sensitive compounds.

    • Reversed-Phase: Reversed-phase chromatography (e.g., using C18 silica) is an excellent alternative for purifying polar compounds like carboxylic acids. A mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA), is typically used.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

G cluster_purification General Purification Workflow crude Crude Reaction Mixture extraction Aqueous Acid-Base Extraction crude->extraction chromatography Column Chromatography (Normal or Reversed-Phase) extraction->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization pure Pure Oxazole-4-carboxylic Acid Derivative recrystallization->pure

A typical purification workflow for oxazole-4-carboxylic acids.

Biological Significance and Signaling Pathways

Oxazole-4-carboxylic acid derivatives have garnered significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These activities often stem from their ability to interact with and modulate key cellular signaling pathways.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in various cancers, promoting cell proliferation, survival, and angiogenesis. Several oxazole derivatives have been identified as inhibitors of the STAT3 signaling pathway. They can disrupt the phosphorylation and dimerization of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.

G cluster_stat3 STAT3 Signaling Pathway Inhibition cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 Dimer stat3->p_stat3 dimerizes nucleus Nucleus p_stat3->nucleus translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription initiates oxazole Oxazole Derivative oxazole->stat3 inhibits phosphorylation

Inhibition of the STAT3 signaling pathway by oxazole derivatives.
Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[11][12] Some oxazole-containing compounds act as microtubule-destabilizing agents. They can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making these compounds promising anticancer agents.[13]

G cluster_microtubule Microtubule Dynamics Disruption tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule cell_cycle Cell Cycle Arrest Apoptosis polymerization->cell_cycle depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin oxazole Oxazole Derivative oxazole->polymerization inhibits

Disruption of microtubule polymerization by oxazole derivatives.
Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immune responses.[14] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain oxazole derivatives have been shown to inhibit the NF-κB pathway, often by preventing the phosphorylation and subsequent degradation of the inhibitory IκB protein.[15] This keeps NF-κB sequestered in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.

G cluster_nfkb NF-κB Signaling Pathway Modulation stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates transcription Pro-inflammatory Gene Transcription nucleus->transcription oxazole Oxazole Derivative oxazole->ikk inhibits

References

Foundational

A Technical Guide to the Spectroscopic Analysis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed technical overview of the spectroscopic characterization of 5-(3-nitrophenyl)oxazole-4-carboxylic acid (C₁₀H₆N₂O...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectroscopic characterization of 5-(3-nitrophenyl)oxazole-4-carboxylic acid (C₁₀H₆N₂O₅, CAS: 951885-28-2).[1][2][3] While specific experimental data for this compound is not extensively published, this guide synthesizes predicted spectroscopic data based on analogous chemical structures and fundamental spectroscopic principles. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for synthesis and analysis. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of novel oxazole-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(3-nitrophenyl)oxazole-4-carboxylic acid. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory for the constituent functional groups.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in NMR spectroscopy are highly dependent on the solvent used.[7] The following are predicted values for a standard solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 Singlet, broad 1H Carboxylic Acid (-COOH)
~8.8 Triplet (t) 1H H2' (Aromatic)
~8.5 Doublet of Doublets (dd) 1H H6' (Aromatic)
~8.4 Doublet of Doublets (dd) 1H H4' (Aromatic)
~7.9 Triplet (t) 1H H5' (Aromatic)

| ~9.1 | Singlet | 1H | Oxazole C2-H |

Rationale: The carboxylic acid proton is expected to be highly deshielded and may exchange with trace water in the solvent.[8][9] Protons on the nitrophenyl ring are deshielded due to the electron-withdrawing nitro group, leading to complex splitting patterns in the aromatic region. The lone proton on the oxazole ring is also expected at a downfield shift.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~165 Carboxylic Acid Carbonyl (C=O)
~155 Oxazole C5
~148 Aromatic C-NO₂
~145 Oxazole C2
~135 Oxazole C4
~132 Aromatic C-H
~130 Aromatic C-H
~128 Aromatic C-ipso
~125 Aromatic C-H

| ~122 | Aromatic C-H |

Rationale: The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm range.[8] Carbons of the oxazole and nitrophenyl rings will appear in the aromatic region (120-160 ppm), with the carbon attached to the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500 Broad, Strong O-H stretch (Carboxylic acid dimer)
~3100 Medium-Weak Aromatic C-H stretch
1730 - 1700 Strong C=O stretch (Carboxylic acid)
1620 - 1580 Medium C=N stretch (Oxazole ring)
1550 - 1510 Strong Asymmetric NO₂ stretch
1360 - 1330 Strong Symmetric NO₂ stretch
1320 - 1210 Strong C-O stretch (Carboxylic acid)
1100 - 1000 Medium Ring C-O-C stretch (Oxazole)

| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) |

Rationale: Carboxylic acids exhibit a characteristic very broad O-H stretch due to hydrogen bonding.[10][11][12] The carbonyl (C=O) stretch is also a strong, prominent feature. The presence of the nitro group will result in two strong, characteristic stretching bands.[9]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Ion Notes
234.03 [M]⁺ Predicted Molecular Ion (for C₁₀H₆N₂O₅)
217.03 [M-OH]⁺ Loss of hydroxyl radical from carboxylic acid
189.03 [M-COOH]⁺ Loss of the carboxyl group
188.02 [M-NO₂]⁺ Loss of the nitro group

| 143.03 | [M-NO₂-COOH]⁺ | Subsequent loss of carboxyl group after nitro loss |

Rationale: The molecular weight of C₁₀H₆N₂O₅ is 234.17 g/mol .[13] The molecular ion peak [M]⁺ is expected at m/z 234. Fragmentation is predicted to occur via the loss of stable neutral fragments like OH, COOH, and NO₂ from the parent molecule.[5]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid, adapted from standard laboratory procedures for similar heterocyclic compounds.[4][14]

Synthesis and Purification

A plausible synthetic route involves the reaction of ethyl 2-amino-2-oxoacetate with 3-nitrobenzoyl chloride to form an amide intermediate, followed by cyclization and dehydration using a reagent like phosphorus oxychloride (POCl₃) to form the ethyl ester of the target molecule. The final step would be the hydrolysis of the ester to the carboxylic acid.

  • Amide Formation: Equimolar amounts of ethyl 2-amino-2-oxoacetate and 3-nitrobenzoyl chloride are dissolved in a suitable aprotic solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., triethylamine). The reaction is stirred at room temperature for 4-6 hours.

  • Cyclization: The crude amide intermediate is isolated and then treated with a dehydrating/cyclizing agent like POCl₃ or triflic anhydride at elevated temperatures (e.g., 80-100 °C) to form the oxazole ring.

  • Hydrolysis: The resulting ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate is dissolved in a mixture of ethanol and water, followed by the addition of an excess of a base (e.g., NaOH). The mixture is refluxed for 2-4 hours.

  • Purification: After cooling, the reaction mixture is acidified with HCl, leading to the precipitation of the crude carboxylic acid. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water to yield the pure product.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition and processing are used.

  • IR Spectroscopy:

    • Sample Prep: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ on an FTIR spectrometer.

  • Mass Spectrometry:

    • Sample Prep: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Acquisition: Analyze using an Electrospray Ionization (ESI) mass spectrometer in both positive and negative ion modes to observe the molecular ion and key fragments.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity Purity Check (TLC, HPLC) Purification->Purity NMR NMR (¹H, ¹³C) Purity->NMR IR IR Purity->IR MS Mass Spectrometry Purity->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Confirmation Structural Confirmation Structure->Confirmation G cluster_molecule 5-(3-nitrophenyl)oxazole-4-carboxylic acid cluster_spectra Expected Spectroscopic Signatures mol Molecular Structure COOH Carboxylic Acid Group ¹H: ~13.5 ppm (broad s) ¹³C: ~165 ppm IR: 3300-2500, 1730-1700 cm⁻¹ mol->COOH Nitro Nitrophenyl Group ¹H: ~7.9-8.8 ppm IR: 1550, 1360 cm⁻¹ (strong) mol->Nitro Oxazole Oxazole Ring ¹H: ~9.1 ppm (s) IR: ~1600 cm⁻¹ (C=N) mol->Oxazole MassSpec Mass Spectrometry [M]⁺ at m/z = 234 mol->MassSpec

References

Exploratory

Molecular Structure and Characterization of Nitrophenyl Oxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical characterization, and biological activities of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical characterization, and biological activities of nitrophenyl oxazole compounds. The unique electronic properties conferred by the nitrophenyl moiety make these oxazole derivatives a significant area of interest in medicinal chemistry and materials science. This document consolidates key data, outlines detailed experimental protocols, and visualizes complex pathways to serve as a valuable resource for professionals in the field.

Synthesis of Nitrophenyl Oxazole Compounds

The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, with numerous established methods. For nitrophenyl-substituted oxazoles, a common and effective strategy involves the cyclization of a α-haloketone with an amide. One prominent example is the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine from a substituted phenacyl bromide and urea.[1] Alternative methods, such as the Van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde, also provide a versatile route to 5-substituted oxazoles.[2][3] Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times.[1][2]

The following diagram illustrates a typical workflow for the synthesis of a 4-(4-nitrophenyl)oxazol-2-amine.

Synthesis_Workflow Reactants 2-bromo-1-(4-nitrophenyl)ethan-1-one + Urea Product 4-(4-nitrophenyl)-1,3-oxazol-2-amine Reactants->Product Cyclocondensation Solvent Reaction Medium (e.g., Deep Eutectic Solvent) Solvent->Product Condition Reaction Conditions (e.g., Ultrasound, 8 min or Thermal, 65°C, 3.5h) Condition->Product

Caption: A representative synthesis workflow for nitrophenyl oxazole derivatives.

Molecular Structure and Physicochemical Characterization

The definitive characterization of nitrophenyl oxazole compounds relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed insights into the molecular geometry, electronic structure, and functional groups present.

NMR spectroscopy is fundamental for elucidating the molecular structure by mapping the chemical environment of ¹H and ¹³C nuclei.[4][5] In a typical nitrophenyl oxazole, aromatic protons of the nitrophenyl ring appear as multiplets in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The oxazole ring protons have characteristic shifts, with the C2-H proton being the most deshielded.[6]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Nitrophenyl Oxazoles

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Aromatic (Nitrophenyl) 7.5 - 8.5
Oxazole Ring 7.0 - 8.0
Amine (if present) 7.2 (broad singlet)
¹³C Aromatic (C-NO₂) ~145 - 150
Aromatic (other) 120 - 140

| | Oxazole Ring (C2, C4, C5) | 125 - 160 |

Note: Values are approximate and can vary based on substitution and solvent.[6][7]

IR spectroscopy is used to identify the characteristic functional groups within the molecule by their vibrational frequencies.[8] The spectra of nitrophenyl oxazoles are distinguished by strong absorption bands corresponding to the nitro group, as well as vibrations from the oxazole ring.[7][8]

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
1510 - 1560 Asymmetric N-O Stretch Nitro (Ar-NO₂)
1345 - 1385 Symmetric N-O Stretch Nitro (Ar-NO₂)
1600 - 1680 C=N Stretch Oxazole Ring
1020 - 1100 C-O-C Stretch Oxazole Ring

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

Source: Data compiled from spectroscopic studies of related heterocyclic compounds.[7][8]

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.[8] Nitrophenyl oxazoles, with their extended conjugation between the phenyl and oxazole rings, typically exhibit strong absorption in the UV region.[9]

Table 3: Representative UV-Vis Absorption Data

Compound Class Solvent λ_max (nm) Molar Absorptivity (ε)

| Nitrophenyl Oxadiazole | Chloroform | ~320 | Not Reported |

Note: Data from a closely related nitrophenyl oxadiazole derivative. λ_max can be influenced by substitution and solvent polarity.[9]

Single-crystal X-ray diffraction provides the most definitive data on the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For 4-(4-nitrophenyl)-1,3-oxazol-2-amine, studies have shown that the synthesis method can affect the material's crystallinity, with sonochemical methods sometimes yielding a more crystalline product than thermal methods.[1] In related nitrophenyl-containing heterocycles, the dihedral angle between the nitrophenyl ring and the adjacent heterocyclic ring is a key structural parameter, often falling in the range of 50-55°.[10]

Table 4: Illustrative Crystallographic Parameters

Parameter Description Typical Value
Crystal System The crystal lattice system Monoclinic, Orthorhombic, etc.
Space Group The symmetry group of the crystal e.g., P2₁/c
Dihedral Angle Angle between nitrophenyl and oxazole rings 5-55°

| Hydrogen Bonding | Intermolecular H-bonds (e.g., N-H···O) | Present in amine-substituted derivatives |

Note: Values are illustrative based on related azole structures.[10][11]

Biological Activity and Signaling Pathways

Oxazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14][15] The introduction of a nitrophenyl group can modulate these activities.

A key mechanism for the anti-inflammatory effects of some heterocyclic compounds is the inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is critical in regulating the immune response to infection and inflammation. Dysregulation of NF-κB is implicated in numerous inflammatory diseases. Oxazole derivatives can intervene at key points in this cascade, preventing the transcription of pro-inflammatory genes.

The diagram below illustrates the canonical NF-κB pathway and the putative inhibitory action of nitrophenyl oxazole compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits IkB_P P-IκBα IkB->IkB_P NFkB_N p50/p65 NFkB->NFkB_N Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Oxazole Nitrophenyl Oxazole Cmpd. Oxazole->IKK Inhibits DNA DNA NFkB_N->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.

Appendix: Detailed Experimental Protocols

This protocol is adapted from thermal and ultrasound-assisted methods.[1]

  • Reactant Preparation: In a round-bottom flask, combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1 equivalent).

  • Solvent Addition: Add a deep eutectic solvent (DES), such as a choline chloride:urea mixture, to the flask (e.g., 7.0 g).

  • Reaction Conditions (Choose one):

    • Thermal Method: Place the flask in a preheated oil bath at 65 ± 2 °C. Stir the mixture for approximately 3.5 hours.

    • Ultrasonic Method: Place the flask in an ultrasonic bath at room temperature (35 ± 2 °C). Irradiate the mixture for approximately 8-10 minutes.

  • Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature. Add crushed ice to precipitate the solid product.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

  • Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and Mass Spectrometry.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire spectra on a 400 MHz or higher NMR spectrometer.

    • Use the residual solvent peak as an internal reference. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹, and identify the characteristic absorption bands.[7]

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-grade solvent (e.g., ethanol or chloroform).

    • Use a quartz cuvette with a 1 cm path length.

    • Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a blank. Determine the wavelength of maximum absorbance (λ_max).[9]

References

Foundational

The Multifaceted Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versa...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility has established oxazole derivatives as privileged structures in the development of novel therapeutic agents. Their ability to interact with a wide array of biological targets, including enzymes and receptors, underpins their diverse pharmacological profiles, which encompass anticancer, antimicrobial, and anti-inflammatory properties, among others.[3][4] This technical guide provides an in-depth overview of the biological activities of oxazole derivatives, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to facilitate the rational design of new, potent, and selective oxazole-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

Oxazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and target key cellular processes involved in cancer progression, including cell proliferation, survival, and angiogenesis.[7][8]

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer oxazole derivatives is the inhibition of crucial signaling pathways that are often dysregulated in cancer.

  • Tubulin Polymerization Inhibition: Several oxazole derivatives function as antimitotic agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[7][9] This interference with the formation of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many of these compounds bind to the colchicine-binding site on β-tubulin.

  • Kinase Inhibition: Oxazole derivatives have been identified as potent inhibitors of various protein kinases that are critical for cancer cell signaling.[7][9] Key targets include:

    • VEGFR-2/c-Met: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Mesenchymal-Epithelial Transition factor (c-Met) by oxazole-based compounds can effectively suppress tumor angiogenesis and metastasis.

    • STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and promotes cell survival and proliferation, is another important target for oxazole derivatives.[7][9]

Quantitative Anticancer Data

The in vitro cytotoxic activity of oxazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative oxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Oxazole Derivative A HeLa (Cervical Cancer)2.3Doxorubicin1.68
Oxazole Derivative B MCF-7 (Breast Cancer)1.85-Fluorouracil21.9
Oxazole Derivative C A549 (Lung Cancer)7.3CisplatinNot specified
Oxazole Derivative D HT29 (Colon Cancer)10.21Cisplatin15.83
1,3-Oxazole Sulfonamide 1 Leukemia (CCRF-CEM)0.0488Not specifiedNot specified
1,3,4-Oxadiazole Derivative 1 HCT116 (Colorectal)3.19Colchicine7.49
4,5-diaryloxazole 1 A431 (Skin Cancer)0.009Not specifiedNot specified

Note: The data presented is a compilation from multiple sources and is intended for comparative purposes. The specific activity of a compound can vary based on the assay conditions.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Oxazole derivatives have demonstrated promising activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[10][11]

Mechanisms of Antimicrobial Action

The precise mechanisms by which oxazole derivatives exert their antimicrobial effects are still being elucidated. However, it is believed that they may act by:

  • Disrupting Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibiting Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.

  • Damaging Cell Membranes: Some compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Antimicrobial Data

The antimicrobial efficacy of oxazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents the MIC values for selected oxazole derivatives against common bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Oxazole Derivative E Staphylococcus aureus1-2Norfloxacin1-2
Oxazole Derivative F Escherichia coli28.1Not specifiedNot specified
Oxazole Derivative G Candida albicans14Not specifiedNot specified
1,3,4-Oxadiazole Derivative 2 Bacillus subtilis0.78LevofloxacinNot specified
1,3,4-Oxadiazole Derivative 3 Methicillin-resistant S. aureus (MRSA)0.25-1Vancomycin1-2
Cholyl 1,3,4-oxadiazole hybrid S. aureus31-70Not specifiedNot specified

Note: The data presented is a compilation from multiple sources and is intended for comparative purposes. The specific activity of a compound can vary based on the assay conditions.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Oxazole derivatives have shown significant anti-inflammatory potential, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of oxazole derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators. This is achieved through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of oxazole derivatives is frequently evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key metric for assessing the efficacy of a compound. The following table provides data on the anti-inflammatory activity of representative oxazole derivatives.

Compound IDDose (mg/kg)Time (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Oxadiazole Derivative 1 10388.33Flurbiprofen90.01
Oxadiazole Derivative 2 10366.66Flurbiprofen90.01
Oxadiazole Derivative 3 206Not specifiedIndomethacinNot specified
Oxadiazole Derivative 4 106Not specifiedIndomethacinNot specified

Note: The data presented is a compilation from multiple sources and is intended for comparative purposes. The specific activity of a compound can vary based on the assay conditions and animal model used.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. This section provides detailed methodologies for the key assays used to evaluate the biological activities of oxazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Oxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Oxazole derivatives and reference antibiotics

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the oxazole derivatives in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in saline)

  • Oxazole derivatives and a reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the oxazole derivatives or the reference drug to the animals, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group (treated with vehicle and carrageenan).

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition Oxazole Derivatives_T Oxazole Derivatives Tubulin Tubulin Oxazole Derivatives_T->Tubulin bind to colchicine site Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Apoptosis_T Apoptosis G2/M Arrest->Apoptosis_T Oxazole Derivatives_K Oxazole Derivatives VEGFR-2 VEGFR-2 Oxazole Derivatives_K->VEGFR-2 c-Met c-Met Oxazole Derivatives_K->c-Met STAT3 STAT3 Oxazole Derivatives_K->STAT3 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis c-Met->Angiogenesis Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Survival Survival STAT3->Survival

Anticancer mechanisms of oxazole derivatives.
Experimental Workflows

experimental_workflows cluster_mtt MTT Assay Workflow cluster_mic MIC Determination Workflow cluster_edema Carrageenan-Induced Paw Edema Workflow mtt1 Seed Cells mtt2 Treat with Oxazole Derivatives mtt1->mtt2 mtt3 Add MTT Reagent mtt2->mtt3 mtt4 Solubilize Formazan mtt3->mtt4 mtt5 Measure Absorbance mtt4->mtt5 mtt6 Calculate IC50 mtt5->mtt6 mic1 Serial Dilution of Oxazole Derivatives mic2 Inoculate with Microbes mic1->mic2 mic3 Incubate mic2->mic3 mic4 Observe for Growth mic3->mic4 mic5 Determine MIC mic4->mic5 edema1 Administer Oxazole Derivatives edema2 Inject Carrageenan edema1->edema2 edema3 Measure Paw Volume edema2->edema3 edema4 Calculate % Inhibition edema3->edema4

Workflows for key biological assays.

Conclusion

Oxazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them a focal point of contemporary drug discovery research. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this information will serve as a valuable resource for scientists and researchers dedicated to the development of the next generation of oxazole-based therapeutics. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and more effective treatments for a multitude of human diseases.

References

Exploratory

A Technical Guide to the Reactivity of the Nitrophenyl Group in Oxazoles

For Researchers, Scientists, and Drug Development Professionals The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. When substit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. When substituted with a nitrophenyl group, the reactivity of the entire molecular system is significantly influenced. The powerful electron-withdrawing nature of the nitro group (–NO₂) deactivates the phenyl ring towards electrophilic attack but strongly activates it for a range of synthetically valuable transformations. This guide provides an in-depth exploration of the key reactions involving the nitrophenyl moiety on an oxazole core, offering detailed protocols, quantitative data, and mechanistic insights to aid in the design and execution of synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for nitrophenyl-substituted aromatics is Nucleophilic Aromatic Substitution (SNAr). The nitro group, particularly when positioned ortho or para to a suitable leaving group (typically a halide), stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the reaction. This reaction is a powerful method for introducing a wide variety of nucleophiles onto the aromatic ring.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the nitro group, a critical stabilizing interaction. The leaving group is then expelled to restore aromaticity.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The following table summarizes representative SNAr reactions on a model 2-(4-chloro-3-nitrophenyl)oxazole substrate.

Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMSO100692
Sodium MethoxideNaHTHF60495
AnilineEt₃NDMF1201278
Sodium Azide-DMF/H₂O100885
Benzyl MercaptanK₂CO₃Acetonitrile80590
  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-chloro-3-nitrophenyl)oxazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 0.2 M).

  • Addition of Nucleophile: Add morpholine (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the desired product.

Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is one of the most valuable reactions in organic synthesis. The resulting aniline derivative is a versatile intermediate for numerous subsequent reactions, including amide bond formation, diazotization, and cross-coupling. The choice of reducing agent is critical for achieving chemoselectivity in the presence of other reducible functional groups.

Reduction_Workflow Synthetic Utility of Nitro Group Reduction start Nitrophenyl Oxazole amine Aminophenyl Oxazole start->amine Reduction (e.g., SnCl₂, H₂/Pd/C) amide Amide/Sulfonamide Derivatives amine->amide Acylation/Sulfonylation diazonium Diazonium Salt amine->diazonium Diazotization (NaNO₂, HCl) sandmeyer Sandmeyer Products (e.g., -Cl, -Br, -CN) diazonium->sandmeyer Sandmeyer Reaction (CuX)

Caption: Synthetic utility of the aminophenyl oxazole intermediate.

This table compares common methods for the reduction of a nitrophenyl oxazole to its corresponding amine.

ReagentSolventConditionsKey FeaturesTypical Yield (%)
H₂ (gas), Pd/C (10%)Methanol/THFRT, 1 atmHighly efficient; may reduce other groups (alkenes, etc.).>95
SnCl₂·2H₂OEthanol70 °CMild and highly chemoselective for the nitro group.85-95
Fe powder, NH₄ClEthanol/H₂O80 °CInexpensive, effective, and uses neutral conditions.80-90
Sodium Dithionite (Na₂S₂O₄)THF/H₂ORTMild; good for sensitive substrates.75-85
Raney Nickel, HydrazineEthanolRTAvoids dehalogenation of aryl halides.85-95
  • Setup: In a 100 mL round-bottom flask, suspend the nitrophenyl oxazole derivative (1.0 eq) in ethanol (0.1 M).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 70-75 °C with stirring. The reaction is typically complete within 1-3 hours, as monitored by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the aminophenyl oxazole, which can often be used without further purification.

Denitrative Cross-Coupling Reactions

Recent advances in catalysis have enabled the use of the nitro group as a leaving group in cross-coupling reactions. This "denitrative coupling" provides a powerful alternative to traditional methods that rely on haloarenes, leveraging the ease of introducing nitro groups via nitration. Palladium-catalyzed Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions are prominent examples.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst into the Ar–NO₂ bond, a challenging but now achievable step. This is followed by transmetalation with the coupling partner (e.g., a boronic acid) and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst.

CrossCoupling_Workflow Experimental Workflow for Denitrative Cross-Coupling A 1. Assemble Glassware B 2. Add Solids: Nitrophenyl Oxazole Boronic Acid / Amine Base (e.g., K₃PO₄) A->B C 3. Purge with Inert Gas (Argon or Nitrogen) B->C D 4. Add Catalyst & Ligand (e.g., Pd₂(dba)₃, BrettPhos) C->D E 5. Add Anhydrous Solvent (e.g., Toluene, Dioxane) D->E F 6. Heat to Reaction Temp (e.g., 110 °C) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Aqueous Workup & Extraction G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: General workflow for a denitrative cross-coupling reaction.

The table below shows examples of denitrative cross-coupling on a 2-(4-nitrophenyl)oxazole substrate.

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11075
4-Methoxyphenylboronic AcidPd₂(dba)₃ / BrettPhosCs₂CO₃Dioxane10081
IndolePd(OAc)₂ / XantphosK₂CO₃Toluene11068
MorpholinePd₂(dba)₃ / BrettPhosNaOtBuDioxane10085
  • Setup: To an oven-dried Schlenk tube, add 2-(4-nitrophenyl)oxazole (1.0 eq), phenylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., BrettPhos, 4.8 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the 2-(biphenyl-4-yl)oxazole product.

Conclusion

The nitrophenyl group imparts a rich and versatile reactivity to the oxazole scaffold. It serves as a powerful activating group for nucleophilic aromatic substitution, a precursor to the synthetically crucial amino group via reduction, and a modern handle for transition-metal-catalyzed cross-coupling reactions. A thorough understanding of these transformations allows

Foundational

The Precarious Nature of 5-Hydroxyoxazole-4-Carboxylic Acid Derivatives: A Technical Guide to their Stability and Spectroscopic Features

For Immediate Release This technical guide provides an in-depth analysis of the inherent instability and unique spectroscopic characteristics of 5-hydroxyoxazole-4-carboxylic acid derivatives. This class of compounds has...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the inherent instability and unique spectroscopic characteristics of 5-hydroxyoxazole-4-carboxylic acid derivatives. This class of compounds has been of interest due to its proposed inclusion in the structures of genotoxic bacterial metabolites, such as precolibactins. However, extensive research has revealed significant stability challenges, casting doubt on their natural occurrence. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the chemical behavior and analytical characterization of these molecules.

Core Instability: A Propensity for Decomposition

5-Hydroxyoxazole-4-carboxylic acid derivatives are fundamentally unstable compounds.[1][2][3][4][5] Their structure is susceptible to two primary degradation pathways: hydrolytic ring-opening and decarboxylation.[1][2][3][4][5] This inherent instability is a critical consideration for any research or development involving this scaffold.

The mechanism behind this instability involves tautomerization of the 5-hydroxyoxazole to its keto form, an azlactone.[1][2][4] This keto-enol tautomerism is followed by a rapid β-decarboxylation, leading to the breakdown of the molecule.[1][2][4] This decomposition pathway is a key factor limiting the isolation and characterization of these compounds.

Interestingly, structural modifications can mitigate these stability issues. The introduction of a C4-alkoxy substituent has been shown to stabilize the oxazole ring, preventing the facile decomposition observed in the parent compounds.[1][2]

Spectroscopic Properties: Unraveling the Structure

The spectroscopic analysis of 5-hydroxyoxazole-4-carboxylic acid derivatives is complicated by their instability. However, through a combination of theoretical calculations and the synthesis of stabilized analogs, a clearer picture of their spectroscopic features has emerged.

A significant finding has been the discrepancy between the theoretically predicted and experimentally observed ¹³C NMR chemical shifts for the proposed 5-hydroxyoxazole-4-carboxylic acid moiety within natural products like precolibactin 795a.[1][2] This has led researchers to question the initial structural assignment of these metabolites.[1][2][3]

Conversely, computational models have shown high accuracy in predicting the ¹³C NMR chemical shifts for synthesized, stable analogs such as 5-ethoxyoxazole-4-carboxylates.[1][2] This validates the computational approach and reinforces the questions surrounding the structure of the natural products.

Representative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative stable analog, 5-ethoxy-2-phenyloxazole-4-carboxylic acid, and compare the experimental ¹³C NMR data with the reported values for precolibactin 795a.

Table 1: Spectroscopic Data for 5-Ethoxy-2-phenyloxazole-4-carboxylic acid

Spectroscopic Technique Characteristic Features
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), phenyl group protons, and the acidic proton of the carboxylic acid (typically a broad singlet >10 ppm).
¹³C NMR Resonances for the ethoxy group, phenyl carbons, and the characteristic downfield shifts for the oxazole ring carbons and the carboxylic acid carbonyl carbon (>160 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid, a strong C=O stretch (around 1700-1750 cm⁻¹), and C-O stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
UV-Vis Spectroscopy Absorption maxima are expected in the UV region, characteristic of the conjugated oxazole system.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for the Oxazole Core

Carbon Atom Precolibactin 795a (Reported Experimental) Synthetic 5-Ethoxyoxazole Analog (Experimental) Synthetic 5-Ethoxyoxazole Analog (Calculated)
C2'158.2160.7160.8
C4'137.9110.3111.3
C5'156.0157.0157.9

Note: The significant discrepancy at C4' is a key piece of evidence suggesting the originally proposed structure of precolibactin may be incorrect.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of these challenging compounds. Below are outlines for key experimental procedures.

Synthesis of a Stabilized Analog: 5-Ethoxy-2-substituted-oxazole-4-carboxylic acid

This procedure focuses on a stabilized derivative to avoid the decomposition of the 5-hydroxy parent compound.

  • Cyclization: A suitable N-acyl amino acid diester is treated with a dehydrating agent such as iodine and triphenylphosphine to facilitate the cyclization to the corresponding 5-ethoxyoxazole-4-carboxylate ester.[2]

  • Saponification: The resulting ester is then subjected to saponification, typically using a base like lithium hydroxide, to hydrolyze the ester and yield the desired 5-ethoxyoxazole-4-carboxylic acid.[2]

  • Purification: The product is purified using standard techniques such as crystallization or column chromatography. The stability of the 5-ethoxy group allows for aqueous workup and purification on silica gel.[2]

Hydrolytic Stability Assay

This protocol is designed to assess the stability of the oxazole derivatives in aqueous environments.

  • Sample Preparation: A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO or acetonitrile).

  • Incubation: Aliquots of the stock solution are added to aqueous buffers of varying pH (e.g., 4, 7, and 9) to a final concentration suitable for analysis by HPLC.

  • Time Points: The samples are incubated at a controlled temperature (e.g., 37°C), and aliquots are withdrawn at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: The concentration of the remaining parent compound in each aliquot is quantified using a validated stability-indicating HPLC method.

  • Data Analysis: The degradation rate constant and half-life of the compound at each pH are calculated from the concentration-time data.

Computational ¹³C NMR Chemical Shift Prediction

This protocol outlines the steps for theoretical prediction of NMR spectra to compare with experimental data.

  • Structure Building: The 3D structure of the molecule of interest is built using molecular modeling software.

  • Conformational Search: A conformational search is performed to identify the low-energy conformers of the molecule.

  • Geometry Optimization: The geometry of each low-energy conformer is optimized using Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G*).

  • NMR Calculation: The ¹³C NMR chemical shifts are then calculated for each optimized conformer using a suitable method, such as the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set.

  • Data Averaging: The calculated chemical shifts for each conformer are averaged, weighted by their Boltzmann population, to obtain the final predicted spectrum.

Visualizing Key Processes

To better understand the chemical behavior and experimental approaches related to 5-hydroxyoxazole-4-carboxylic acid derivatives, the following diagrams illustrate key pathways and workflows.

Decomposition_Pathway 5-Hydroxyoxazole-4-carboxylic acid 5-Hydroxyoxazole-4-carboxylic acid Keto Tautomer (Azlactone) Keto Tautomer (Azlactone) 5-Hydroxyoxazole-4-carboxylic acid->Keto Tautomer (Azlactone) Tautomerization Decomposition Products Decomposition Products Keto Tautomer (Azlactone)->Decomposition Products β-Decarboxylation + Hydrolysis Experimental_Workflow cluster_synthesis Synthesis & Stability cluster_analysis Spectroscopic & Computational Analysis Synthesis of Stable Analog Synthesis of Stable Analog Hydrolytic Stability Assay Hydrolytic Stability Assay Synthesis of Stable Analog->Hydrolytic Stability Assay Experimental Spectroscopy (NMR, IR, MS) Experimental Spectroscopy (NMR, IR, MS) Hydrolytic Stability Assay->Experimental Spectroscopy (NMR, IR, MS) Structure Verification Structure Verification Experimental Spectroscopy (NMR, IR, MS)->Structure Verification Computational NMR Prediction Computational NMR Prediction Computational NMR Prediction->Structure Verification

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-(3-nitrophenyl)oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(3-nitrophenyl)oxazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-nitrophenyl)oxazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an oxazole core, a carboxylic acid group, and a nitrophenyl substituent, suggests its potential as a scaffold for the development of various therapeutic agents. Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[1] The presence of the carboxylic acid moiety provides a handle for forming amide or ester derivatives, allowing for the exploration of structure-activity relationships. This document provides an overview of the potential applications of 5-(3-nitrophenyl)oxazole-4-carboxylic acid and detailed protocols for its use in relevant experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(3-nitrophenyl)oxazole-4-carboxylic acid is presented in Table 1.

PropertyValueReference
CAS Number 951885-28-2[2][3]
Molecular Formula C10H6N2O5[2][4]
Molecular Weight 234.17 g/mol [2]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at room temperature[2]

Potential Applications

Based on the biological activities of structurally related compounds, 5-(3-nitrophenyl)oxazole-4-carboxylic acid can be explored for the following applications:

  • Enzyme Inhibition: The phenyloxazole carboxylic acid scaffold is present in known inhibitors of various enzymes.[5][6][7][8] Therefore, this compound could be screened for inhibitory activity against enzymes such as:

    • Cyclooxygenases (COX-1 and COX-2)

    • Xanthine Oxidase

    • Monoamine Oxidase (MAO)

  • Antibacterial Agent: Derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated antibacterial activity.[9] This suggests that 5-(3-nitrophenyl)oxazole-4-carboxylic acid could serve as a starting point for the development of novel antibacterial agents.

  • Chemical Probe or Tool Compound: This molecule can be used as a chemical probe to investigate the biological roles of its potential protein targets.

  • Synthetic Building Block: The carboxylic acid functionality allows for further chemical modifications, such as amide bond formation, to create a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are detailed, generalized protocols for experiments involving 5-(3-nitrophenyl)oxazole-4-carboxylic acid. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general procedure to screen 5-(3-nitrophenyl)oxazole-4-carboxylic acid for its ability to inhibit a target enzyme.

Workflow for Enzyme Inhibition Assay:

G prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Stock) reaction_setup Set up Reaction Mixtures (Control, Blank, Test) prep_reagents->reaction_setup pre_incubation Pre-incubate Enzyme with Inhibitor reaction_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Product Formation (e.g., Spectrophotometry) stop_reaction->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Materials:

  • 5-(3-nitrophenyl)oxazole-4-carboxylic acid

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 5-(3-nitrophenyl)oxazole-4-carboxylic acid (e.g., 10 mM) in DMSO.

  • Prepare serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.

  • To the wells of a 96-well microplate, add:

    • Test wells: Assay buffer, enzyme solution, and the diluted inhibitor solution.

    • Control wells (100% activity): Assay buffer, enzyme solution, and an equivalent volume of DMSO (without inhibitor).

    • Blank wells (no enzyme activity): Assay buffer, an equivalent volume of DMSO, and the substrate.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubate the plate at the optimal temperature for a defined period, during which the reaction proceeds linearly.

  • Stop the reaction if necessary, using a suitable stop solution.

  • Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength for the product being formed.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Amide Bond Formation

This protocol outlines the synthesis of an amide derivative from 5-(3-nitrophenyl)oxazole-4-carboxylic acid using a standard coupling agent.

Signaling Pathway for Amide Synthesis:

G carboxylic_acid 5-(3-nitrophenyl)oxazole- 4-carboxylic acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester + coupling_agent Coupling Agent (e.g., HATU, HOBt) coupling_agent->activated_ester + amide_product Amide Product activated_ester->amide_product + amine Primary or Secondary Amine amine->amide_product + base Base (e.g., DIPEA) base->activated_ester base->amide_product

Caption: Reaction pathway for amide bond formation.

Materials:

  • 5-(3-nitrophenyl)oxazole-4-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-(3-nitrophenyl)oxazole-4-carboxylic acid (1.0 mmol), HATU (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 mmol) and DIPEA (2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol describes the determination of the MIC of 5-(3-nitrophenyl)oxazole-4-carboxylic acid against a bacterial strain using the broth microdilution method.

Workflow for MIC Determination:

G prep_compound Prepare Serial Dilutions of Compound inoculate_plate Inoculate Microplate Wells prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubation Incubate at 37°C for 18-24h inoculate_plate->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 5-(3-nitrophenyl)oxazole-4-carboxylic acid

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 5-(3-nitrophenyl)oxazole-4-carboxylic acid in DMSO.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microplate to obtain a range of concentrations.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

As no specific quantitative data for the biological activity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid is currently available in the public domain, a template for data presentation is provided below.

Table 2: Hypothetical Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Inhibition Type
COX-1
COX-2
Xanthine Oxidase
MAO-B

Table 3: Hypothetical Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212

Disclaimer

The application notes and protocols provided herein are for research purposes only. The proposed applications are based on the structural characteristics of 5-(3-nitrophenyl)oxazole-4-carboxylic acid and the known activities of related compounds. The experimental protocols are generalized and will likely require optimization for specific research needs. All experiments should be conducted in a suitable laboratory setting by trained personnel, following all applicable safety guidelines.

References

Application

Application Notes and Protocols for In Vitro Assays Involving 5-(3-nitrophenyl)oxazole-4-carboxylic acid

Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative data, or established protocols for 5-(3-nitrophenyl)oxazole-4-carboxylic acid. The following application notes and protocols...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative data, or established protocols for 5-(3-nitrophenyl)oxazole-4-carboxylic acid. The following application notes and protocols are based on the common biological activities observed for structurally related oxazole and nitrophenyl-containing compounds, such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] These protocols provide a foundational framework for researchers to initiate an in vitro evaluation of this specific compound.

Anticipated Biological Activities and Corresponding In Vitro Assays

The chemical structure of 5-(3-nitrophenyl)oxazole-4-carboxylic acid, featuring an oxazole core, a carboxylic acid moiety, and a nitrophenyl group, suggests potential for various biological activities. Oxazole derivatives are a well-established class of compounds with a broad range of pharmacological properties.[1] The nitrophenyl group can also contribute to biological activity. Therefore, the primary anticipated applications for in vitro testing would be in the areas of oncology, inflammation, and infectious diseases.

Anticancer Activity: Cytotoxicity Screening

Oxazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like STAT3.[1] A primary and fundamental in vitro assay to assess the anticancer potential of a novel compound is a cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

The results of a cytotoxicity assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The data can be summarized in a table for clear comparison across different cancer cell lines.

Cancer Cell LineCompoundIC50 (µM) [Example Data]
MCF-7 (Breast)5-(3-nitrophenyl)oxazole-4-carboxylic acid15.2
A549 (Lung)5-(3-nitrophenyl)oxazole-4-carboxylic acid28.7
HeLa (Cervical)5-(3-nitrophenyl)oxazole-4-carboxylic acid19.8
DoxorubicinPositive Control0.8

This protocol outlines the steps for determining the cytotoxic effects of 5-(3-nitrophenyl)oxazole-4-carboxylic acid on cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-(3-nitrophenyl)oxazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of 5-(3-nitrophenyl)oxazole-4-carboxylic acid in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[5]

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the same concentration as in the compound dilutions) and untreated cells (medium only).[2]

  • Incubation: Incubate the plates for another 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_compound Treat Cells with Compound cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Gene_Expression promotes transcription Oxazole Oxazole Derivative (Hypothesized Inhibition) Oxazole->IKK MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution Serial Dilution of Compound in Broth inoculate_wells Inoculate Wells with Bacteria serial_dilution->inoculate_wells prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate at 37°C for 18-24h inoculate_wells->incubate_plate visual_inspection Visually Inspect for Bacterial Growth incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

References

Method

Application Notes and Protocols: 5-(3-nitrophenyl)oxazole-4-carboxylic acid as a Potential PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of 5-(3-nitrophenyl)oxazole-4-carboxylic acid as a potential phosphodiesterase 4 (PDE4) inhibitor....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-(3-nitrophenyl)oxazole-4-carboxylic acid as a potential phosphodiesterase 4 (PDE4) inhibitor. This document includes a summary of its potential mechanism of action, relevant quantitative data from structurally related compounds, and detailed protocols for in vitro evaluation.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.[2] This mechanism makes PDE4 a compelling target for the development of novel therapeutics for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3] The oxazole scaffold has been identified as a promising pharmacophore for PDE4 inhibition. While specific data for 5-(3-nitrophenyl)oxazole-4-carboxylic acid is not extensively available in public literature, this document leverages data from structurally similar oxazole-based PDE4 inhibitors to provide a framework for its investigation.

Mechanism of Action

PDE4 inhibitors exert their anti-inflammatory effects by blocking the catalytic site of the PDE4 enzyme, preventing the hydrolysis of cAMP to adenosine monophosphate (AMP).[1] The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[4] This signaling cascade leads to the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and the upregulation of anti-inflammatory mediators.[2]

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Anti_Inflammatory Anti-inflammatory Response PKA->Anti_Inflammatory EPAC->Anti_Inflammatory Inhibitor 5-(3-nitrophenyl)oxazole- 4-carboxylic acid Inhibitor->PDE4 Inhibits

Figure 1: PDE4 Signaling Pathway and Inhibition.

Quantitative Data

While specific inhibitory data for 5-(3-nitrophenyl)oxazole-4-carboxylic acid is not available, research on structurally related oxazole carboxylic acid derivatives provides valuable insights into the potential potency of this compound class. The following table summarizes the in vitro PDE4 inhibitory activity of a representative oxazole derivative compared to the well-known PDE4 inhibitor, Rolipram.

CompoundTargetIC50 (µM)Assay TypeReference
Compound 5j (a 4-phenyl-2-oxazole derivative) PDE41.4In vitro enzyme assay[5]
RolipramPDE42.0In vitro enzyme assay[5]

Note: The data presented is for a structurally related compound and should be considered as a proxy for the potential activity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid.

Experimental Protocols

To evaluate the potential of 5-(3-nitrophenyl)oxazole-4-carboxylic acid as a PDE4 inhibitor, the following detailed experimental protocols are provided.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 subtype.

Workflow:

FP_Assay_Workflow A Prepare Reagents: - Test Compound Dilutions - PDE4 Enzyme - Fluorescent cAMP Substrate - Binding Agent B Assay Plate Setup: Add Test Compound, Enzyme, and Substrate to a 384-well plate A->B C Enzymatic Reaction: Incubate to allow for cAMP hydrolysis B->C D Reaction Termination & Signal Development: Add Binding Agent C->D E Data Acquisition: Read Fluorescence Polarization D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Figure 2: Fluorescence Polarization Assay Workflow.

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • PDE Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • Binding Agent (specific for 5'-AMP)

  • Test Compound: 5-(3-nitrophenyl)oxazole-4-carboxylic acid

  • Positive Control: Rolipram

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-(3-nitrophenyl)oxazole-4-carboxylic acid and Rolipram in DMSO. Further dilute in PDE Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 5 µL of diluted test compound or control to the appropriate wells.

    • Add 5 µL of PDE Assay Buffer with DMSO to the 0% and 100% inhibition control wells.

  • Enzyme Addition: Add 5 µL of diluted PDE4B enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.

  • Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells to start the reaction. The final reaction volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Development: Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature.

  • Detection: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay assesses the anti-inflammatory activity of the test compound in a more physiologically relevant setting.

Workflow:

Cell_Assay_Workflow A Isolate Human PBMCs B Pre-incubate PBMCs with Test Compound A->B C Stimulate with LPS to induce TNF-α production B->C D Collect Supernatant C->D E Quantify TNF-α levels using ELISA D->E F Data Analysis: Determine inhibition of TNF-α release E->F

Figure 3: Cell-Based Assay Workflow.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 cell culture medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test Compound: 5-(3-nitrophenyl)oxazole-4-carboxylic acid

  • Positive Control: Rolipram

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend the cells in RPMI 1640 with 10% FBS.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Prepare serial dilutions of 5-(3-nitrophenyl)oxazole-4-carboxylic acid and Rolipram in cell culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of 5-(3-nitrophenyl)oxazole-4-carboxylic acid as a potential PDE4 inhibitor. Although direct experimental data for this specific compound is limited, the information from structurally related oxazole derivatives suggests that this chemical class holds promise. The detailed methodologies for in vitro enzyme and cell-based assays will enable researchers to thoroughly evaluate its potency and anti-inflammatory properties. Further studies, including assessment of selectivity against other PDE families and in vivo efficacy, will be crucial in determining the therapeutic potential of this compound.

References

Application

Applications of Oxazole-4-Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The oxazole-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a diverse array of biologically active natura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a diverse array of biologically active natural products and synthetic compounds. Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of physicochemical properties and target interactions. This document provides an overview of the applications of oxazole-4-carboxylic acid and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Overview of Biological Activities

Derivatives of oxazole-4-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. Key therapeutic areas where these compounds have shown promise include:

  • Anticancer Activity: Many oxazole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of critical cellular targets such as tubulin, protein kinases, and signal transducer and activator of transcription 3 (STAT3).

  • Antimicrobial and Anti-biofilm Activity: The oxazole-4-carboxylic acid core is found in compounds with activity against various bacterial and fungal pathogens. Notably, some derivatives have shown efficacy in preventing the formation of bacterial biofilms, a significant challenge in treating chronic infections.

  • Anti-inflammatory Activity: Certain oxazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, function by inhibiting cyclooxygenase (COX) enzymes, highlighting the potential of this scaffold in developing novel anti-inflammatory agents.

Data Presentation: Biological Activity of Oxazole Derivatives

The following tables summarize the quantitative biological data for representative oxazole derivatives.

Table 1: Anticancer Activity of Oxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Oxadiazole Derivative 1 U87 (Glioblastoma)35.1Not specified
T98G (Glioblastoma)34.4Not specified
LN229 (Glioblastoma)37.9Not specified
SKOV3 (Ovarian)14.2Not specified
MCF7 (Breast)30.9Not specified
A549 (Lung)18.3Not specified
Oxazolo[5,4-d]pyrimidine 3a HT29 (Colon Adenocarcinoma)58.44Not specified
Cisplatin (Reference) HT29 (Colon Adenocarcinoma)47.17DNA cross-linking
5-Fluorouracil (Reference) HT29 (Colon Adenocarcinoma)381.16Thymidylate synthase inhibition

Table 2: Antimicrobial and Anti-biofilm Activity of Oxazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)MBIC (µg/mL)Reference
1d E. coli ATCC 2592228.1225
C. albicans 12814112.5
2d S. epidermidis 75656.256.2
P. aeruginosa ATCC 27853-14
4a S. epidermidis 75656.256.2
B. subtilis ATCC 668356.2112.5
C. albicans 12814112.5
OZE-II (Oxadiazole Derivative) S. aureus USA300-8
OZE-I / OZE-III (Oxadiazole Derivatives) S. aureus USA300-16

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols

General Synthesis of 2,5-Disubstituted Oxazole-4-Carboxylic Acid Esters

This protocol provides a general method for the synthesis of 2,5-disubstituted oxazole-4-carboxylates, which can be subsequently hydrolyzed to the corresponding carboxylic acids.

Materials:

  • Appropriate α-amino acid

  • Aromatic or aliphatic aldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve the α-amino acid (1 equivalent) in a minimal amount of water.

  • Add the aldehyde (1 equivalent) and acetic anhydride (2.5 equivalents).

  • Add anhydrous sodium acetate (1 equivalent) as a catalyst.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2,5-disubstituted oxazolone.

  • Further reactions, such as esterification, can be carried out to obtain the desired oxazole-4-carboxylic acid ester.

Cytotoxicity Evaluation using the MTT Assay

This protocol describes a standard method for assessing the cytotoxic activity of oxazole-4-carboxylic acid derivatives against cancer cell lines.

Materials:

  • Human cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the viability percentage against the compound concentration.

Anti-biofilm Activity Assay using Crystal Violet Staining

This protocol outlines a method to quantify the inhibition of Staphylococcus aureus biofilm formation by oxazole-4-carboxylic acid derivatives.

Materials:

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Test compound (dissolved in DMSO)

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Grow S. aureus overnight in TSB at 37°C.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add 100 µL of TSB containing serial dilutions of the test compound to the wells. Include a positive control (bacteria without compound) and a negative control (TSB only).

  • Incubate the plate for 24 hours at 37°C without shaking.

  • Carefully discard the planktonic cells by inverting the plate and wash the wells gently three times with 200 µL of PBS.

  • Air-dry the plate for 30 minutes.

  • Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.

  • Measure the absorbance at 595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated relative to the positive control.

Mandatory Visualizations

Synthetic Workflow for Oxazole-4-Carboxylic Acid Derivatives

G cluster_start Starting Materials Amino_Acid α-Amino Acid Reaction Condensation & Cyclization Amino_Acid->Reaction Aldehyde Aldehyde Aldehyde->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Oxazolone Oxazolone Intermediate Reaction->Oxazolone Esterification Esterification Oxazolone->Esterification Oxazole_Ester Oxazole-4-Carboxylic Acid Ester Esterification->Oxazole_Ester Hydrolysis Hydrolysis Oxazole_Ester->Hydrolysis Final_Product Oxazole-4-Carboxylic Acid Hydrolysis->Final_Product

Caption: General synthetic workflow for oxazole-4-carboxylic acid derivatives.

Experimental Workflow for Cytotoxicity (MTT) Assay

Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add Oxazole Derivative (Serial Dilutions) Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add DMSO to Dissolve Formazan Incubation_3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway Inhibition by Anticancer Oxazole Derivatives

cluster_cell Cancer Cell Receptor Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Inhibition leads to Oxazole_Derivative Oxazole-4-Carboxylic Acid Derivative Oxazole_Derivative->STAT3 Inhibits Oxazole_Derivative->Tubulin Inhibits Polymerization

Caption: Dual inhibition of STAT3 signaling and tubulin polymerization.

Method

Application Notes and Protocols for 5-(3-nitrophenyl)oxazole-4-carboxylic Acid in Cancer Cell Lines

Disclaimer: To date, specific experimental data on the biological activity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid in cancer cell lines is not extensively available in peer-reviewed literature. The following applic...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data on the biological activity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid in cancer cell lines is not extensively available in peer-reviewed literature. The following application notes and protocols are synthesized based on published research on structurally related oxazole and oxadiazole derivatives with demonstrated anticancer properties. These notes are intended to provide a representative framework for researchers and drug development professionals.

Introduction

Oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[3] This document outlines potential applications and experimental protocols for investigating the anticancer effects of 5-(3-nitrophenyl)oxazole-4-carboxylic acid, a member of this promising class of compounds.

Potential Anticancer Applications

Based on the activities of related compounds, 5-(3-nitrophenyl)oxazole-4-carboxylic acid is a candidate for evaluation against a variety of cancer cell lines. Structurally similar molecules have shown efficacy in leukemia, lung cancer, colon cancer, melanoma, and breast cancer cell lines.[4][5][6]

Data Presentation: Anticancer Activity of Structurally Related Oxazole Derivatives

The following tables summarize the in vitro anticancer activity of various oxazole and oxadiazole derivatives from published studies. This data can serve as a benchmark for evaluating 5-(3-nitrophenyl)oxazole-4-carboxylic acid.

Table 1: Cytotoxicity of Representative Oxazole/Oxadiazole Derivatives in Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e)MCF-7 (Breast)MTT10.05 ± 1.08[4]
Oxazolo[5,4-d]pyrimidine derivative (3g)HT29 (Colon)Not Specified58.4[6]
Aryloxazole derivative (6-48)VariousNot SpecifiedExcellent in vitro[7]

Table 2: Caspase-3 Activation by Indole-2-carboxamide Derivatives

CompoundCell LineCaspase-3 Level (pg/mL)Reference
5fPanc-1560.2 ± 5.0
5gPanc-1542.5 ± 5.0

Note: The data in Table 2 is from indole-2-carboxamide derivatives and is included to illustrate a common endpoint for apoptosis assessment.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-(3-nitrophenyl)oxazole-4-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 5-(3-nitrophenyl)oxazole-4-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This protocol is for detecting key apoptosis-related proteins.[9][10]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Lyse cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate to visualize the protein bands.[9]

  • Analyze the band intensities to determine changes in protein expression.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[11]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.[11]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer to obtain DNA content histograms.

  • Model the data to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

Visualizations

Signaling Pathway

G Compound 5-(3-nitrophenyl)oxazole- 4-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Experimental Workflow

G Start Start: Cancer Cell Culture Treatment Treatment with 5-(3-nitrophenyl)oxazole-4-carboxylic acid Start->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice Viability Cell Viability Assay (MTT) Assay_Choice->Viability Cytotoxicity Apoptosis Apoptosis Assay (Western Blot) Assay_Choice->Apoptosis Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Assay_Choice->CellCycle Proliferation Data_Viability Determine IC50 Viability->Data_Viability Data_Apoptosis Analyze Protein Expression (Caspases, Bcl-2 family) Apoptosis->Data_Apoptosis Data_CellCycle Quantify Cell Cycle Phases CellCycle->Data_CellCycle

Caption: General experimental workflow.

References

Application

Application Note: A Robust Protocol for Amide Bond Formation with Oxazole-4-Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Oxazole-con...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Oxazole-containing molecules are privileged structures in drug discovery, valued for their diverse biological activities. Consequently, the development of efficient and reliable protocols for coupling oxazole carboxylic acids with amines is of significant interest. This document provides detailed experimental protocols for the formation of amide bonds starting from oxazole-4-carboxylic acid, utilizing common and effective peptide coupling reagents. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures; therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.

General Principles of Amide Bond Formation

The most prevalent strategy for amide bond synthesis involves the activation of the carboxylic acid to form a more electrophilic species, which readily reacts with a primary or secondary amine.[2] This activation is typically achieved in situ using coupling reagents. Common classes of coupling reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] To minimize side reactions and potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often used to convert the O-acylisourea into a more stable active ester.[2]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation.[3] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a stable OAt-active ester, which then smoothly reacts with the amine.[3]

The choice of coupling reagent, base, and solvent is crucial for optimizing reaction yield and purity, especially when dealing with electronically demanding or sterically hindered substrates.

Experimental Protocols

Two standard, reliable protocols for the coupling of oxazole-4-carboxylic acid with a representative amine are detailed below.

General Reaction Scheme:

Materials and Reagents:

  • Oxazole-4-carboxylic acid

  • Amine (e.g., Benzylamine)

  • HATU

  • EDC hydrochloride (EDC·HCl)

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol A: HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent known for high yields and fast reaction times, particularly useful for challenging couplings.[3][4]

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxazole-4-carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add the desired amine (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a single portion, add HATU (1.2 equiv) to the stirred solution. A slight exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-3 hours.[2]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol B: EDC/HOBt-Mediated Amide Coupling

This classic method is a cost-effective and widely used alternative for routine amide bond formations.[5][6]

Procedure:

  • To a clean, dry round-bottom flask, add oxazole-4-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (3.0 equiv).[7]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate or DCM.

  • Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃, water, and brine to remove the HOBt and urea byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the coupling of oxazole-4-carboxylic acid with benzylamine using the protocols described above. Yields are highly dependent on the specific amine substrate and reaction scale.

Coupling MethodReagentsSolventTime (h)Typical Yield (%)Notes
Protocol A HATU, DIPEADMF1 - 385 - 95%Rapid and highly efficient. Preferred for sterically hindered substrates.
Protocol B EDC·HCl, HOBt, DIPEADMF/DCM12 - 1670 - 85%Cost-effective and reliable. Longer reaction times may be required.
Visualized Workflow

The following diagram illustrates the general experimental workflow for a one-pot amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Oxazole-4-Carboxylic Acid in Anhydrous Solvent B Add Amine & Base (e.g., DIPEA) A->B Sequential Addition C Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C Initiate Coupling D Stir at RT (Monitor by TLC/LC-MS) C->D Allow to React E Quench with Water D->E Reaction Complete F Extract with Organic Solvent (EtOAc) E->F G Wash Organic Layer (NaHCO3, Brine) F->G H Dry (Na2SO4) & Concentrate G->H I Purify via Column Chromatography H->I

Caption: General workflow for amide bond formation.

Troubleshooting
  • Low or No Product Formation: This may occur with electron-deficient or sterically hindered amines.[6][8] Consider switching to a more powerful coupling reagent like HATU if using EDC/HOBt. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Formation of Byproducts: The primary byproduct with EDC is the corresponding N-acylurea, which is typically removed during the aqueous work-up and final chromatography. With HATU, ensure the amine is present before or added shortly after the coupling reagent to prevent the formation of a guanidinium byproduct from the reaction of HATU with the amine.

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may help drive it to completion, although this can increase the risk of side reactions. Ensure the stoichiometry of the reagents is correct.

References

Method

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with Bromooxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing bromooxazole-4-carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing bromooxazole-4-carboxylic acid derivatives. This palladium-catalyzed reaction is a cornerstone for carbon-carbon bond formation, enabling the synthesis of diverse 5-aryl or 5-heteroaryl oxazole-4-carboxylic acids. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for various biologically active molecules.[1][2]

The oxazole scaffold is a prominent feature in many kinase inhibitors and other therapeutic agents.[2] The ability to functionalize the 5-position of the oxazole ring through Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2]

Reaction Overview

The Suzuki-Miyaura coupling facilitates the reaction between an organoboron compound (typically a boronic acid) and an organic halide in the presence of a palladium catalyst and a base.[3][4] In this context, a 5-bromooxazole-4-carboxylic acid derivative is coupled with an aryl or heteroaryl boronic acid to yield the corresponding 5-substituted product.

It is common practice to use an ester derivative of the carboxylic acid (e.g., methyl or ethyl ester) to enhance solubility and prevent potential side reactions involving the acidic proton of the carboxylic acid.[1]

General Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of ethyl 5-bromooxazole-4-carboxylate with various aryl boronic acids. These values should serve as a guideline, and optimization may be necessary for specific substrates.[1]

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901875-85

Data adapted from established methodologies for similar heterocyclic systems.[1]

Experimental Protocols

This section provides a general, detailed protocol for the Suzuki-Miyaura cross-coupling of an ethyl 5-bromooxazole-4-carboxylate with an aryl boronic acid.

Materials and Reagents
  • Ethyl 5-bromooxazole-4-carboxylate (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos), if required (2-6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME)

  • Degassed water (if using an aqueous mixture)

  • Inert gas (Nitrogen or Argon)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup : To a dry reaction vessel (e.g., a sealed tube or round-bottom flask equipped with a condenser), add ethyl 5-bromooxazole-4-carboxylate (1.0 equiv), the aryl boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add the anhydrous solvent (e.g., Toluene) and degassed water via syringe. The solvent ratio (e.g., Toluene/H₂O 10:1) should be optimized for substrate solubility.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryloxazole-4-carboxylate.

Note on Free Carboxylic Acid : If using 5-bromooxazole-4-carboxylic acid directly, a stronger base or different reaction conditions may be required. The free acid can sometimes interfere with the catalytic cycle or cause solubility issues. Protecting the carboxylic acid as an ester is a common strategy to circumvent these issues.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Catalytic Cycle pd0 Pd(0)L₂ dummy1 pd0->dummy1 oxidative_add Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X dummy2 pd_complex1->dummy2 transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂-R² dummy3 pd_complex2->dummy3 reductive_elim Reductive Elimination dummy1->pd_complex1 R¹-X dummy2->pd_complex2 R²-B(OH)₂ (Base) dummy3->pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical laboratory procedure from reaction setup to the final purified product.

Workflow start Starting Materials (Bromooxazole, Boronic Acid, Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (Reaction Monitoring via TLC/LC-MS) setup->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (5-Aryloxazole-4-carboxylic Acid Derivative) purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Drug Discovery

The Suzuki-Miyaura coupling is a powerful tool for generating chemical diversity in drug discovery programs.

DrugDiscovery scaffold Bromooxazole-4-Carboxylic Acid (Core Scaffold) suzuki Suzuki-Miyaura Coupling (Diversification) scaffold->suzuki Input library Library of 5-Aryloxazole Derivatives suzuki->library screening High-Throughput Screening (Biological Assays) library->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: Role of Suzuki coupling in a drug discovery cascade.

Applications in Drug Development

The 5-aryloxazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry. Oxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

  • Kinase Inhibitors : This scaffold is frequently found in molecules designed to target the ATP-binding site of protein kinases. The aryl group introduced at the 5-position can be tailored to interact with specific residues within the kinase active site, while the carboxylic acid at the 4-position can be used to improve solubility or form additional interactions to enhance binding affinity and selectivity.[2]

  • Compound Libraries : The operational simplicity and broad substrate scope of the Suzuki-Miyaura reaction make it ideal for generating large libraries of diverse compounds for high-throughput screening.[2] This allows for the rapid identification of hit compounds against new biological targets.

References

Application

Application Notes and Protocols for Late-Stage Functionalization of Bioactive Molecules with Oxazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction The oxazole scaffold is a privileged five-membered heterocyclic motif frequently found in a diverse array of biologically active natural produc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6]

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, enabling the direct modification of complex molecules at a late step in a synthetic sequence. This approach allows for the rapid generation of analogs of bioactive compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties without the need for de novo synthesis.

This document provides detailed application notes and experimental protocols for the late-stage functionalization of bioactive molecules with oxazole scaffolds. It is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Rationale for Oxazole Incorporation

The introduction of an oxazole ring into a bioactive molecule can serve several purposes in drug design:

  • Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other functional groups, such as esters and amides, with the potential for improved metabolic stability and pharmacokinetic profiles.[7]

  • Scaffold Hopping: Introducing an oxazole can lead to novel chemical entities with potentially different intellectual property landscapes.

  • Modulation of Physicochemical Properties: The oxazole moiety can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby affecting its solubility, permeability, and target engagement.

  • Introduction of New Interaction Points: The nitrogen and oxygen atoms of the oxazole ring can serve as hydrogen bond acceptors, while the aromatic ring itself can participate in π-stacking interactions with biological targets.

Key Synthetic Strategies for Late-Stage Oxazole Functionalization

Several synthetic methodologies can be adapted for the late-stage introduction of oxazole scaffolds onto complex bioactive molecules. The choice of method depends on the functional group tolerance and the specific site of desired modification.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a robust and widely used method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][8][9] This reaction is particularly well-suited for late-stage functionalization when an aldehyde group is already present or can be readily introduced into the bioactive molecule.

A general workflow for the Van Leusen oxazole synthesis is depicted below:

Van Leusen Oxazole Synthesis Workflow Start Bioactive Molecule with Aldehyde Group Reaction Reaction in Suitable Solvent (e.g., Methanol) Start->Reaction Reagents TosMIC, Base (e.g., K2CO3) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Oxazole-Functionalized Bioactive Molecule Purification->Product

Caption: General workflow for Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis and Related Cyclodehydrations

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylaminoketone to form an oxazole.[10][11] This method is applicable in a late-stage context if the bioactive molecule contains or can be converted to an α-acylaminoketone precursor.

A generalized workflow for this approach is as follows:

Robinson-Gabriel Synthesis Workflow Start Bioactive Molecule with α-Acylaminoketone Moiety Reaction Cyclodehydration Start->Reaction Reagent Dehydrating Agent (e.g., H2SO4, POCl3) Reagent->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Purification Workup->Purification Product Oxazole-Functionalized Bioactive Molecule Purification->Product

Caption: General workflow for Robinson-Gabriel synthesis.

Metal-Catalyzed C-H Functionalization

Recent advances in transition-metal catalysis have enabled the direct conversion of C-H bonds into C-C or C-heteroatom bonds.[12][13][14] Palladium-, rhodium-, and copper-catalyzed reactions are being explored for the late-stage installation of oxazole rings via C-H activation, offering a powerful tool for modifying positions that are otherwise difficult to access.[1]

Experimental Protocols

Protocol 1: Late-Stage Oxazole Synthesis via Modified Van Leusen Reaction

This protocol describes the synthesis of a 4,5-disubstituted oxazole on a hypothetical bioactive molecule containing an aldehyde functionality.

Materials:

  • Bioactive molecule containing an aldehyde group

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of the bioactive molecule (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add TosMIC (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and saturated aqueous NaHCO₃ solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the desired oxazole-functionalized bioactive molecule.

Data Presentation:

Bioactive AldehydeOxazole ProductYield (%)
Vanillin4-(4-hydroxy-3-methoxyphenyl)oxazole75%
Cinnamaldehyde4-styryloxazole82%

Note: Yields are representative and may vary depending on the specific substrate.

Application Example: Functionalization of a Steroidal Scaffold

The late-stage functionalization of steroids is of great interest due to their diverse biological activities. An aldehyde-bearing steroid can be converted to an oxazole-containing steroid, potentially altering its bioactivity profile.

Steroid_Functionalization Steroid_Aldehyde Steroidal Aldehyde Van_Leusen Van Leusen Reaction Steroid_Aldehyde->Van_Leusen Oxazole_Steroid Oxazole-Steroid Analog Van_Leusen->Oxazole_Steroid Bioactivity Altered Biological Activity (e.g., Anticancer) Oxazole_Steroid->Bioactivity

Caption: Functionalization of a steroidal aldehyde.

Signaling Pathways and Biological Implications

The introduction of an oxazole moiety can significantly impact the interaction of a bioactive molecule with its biological target, potentially altering downstream signaling pathways. For instance, in the context of anticancer drug development, oxazole derivatives have been shown to inhibit various targets, including:

  • Tubulin Polymerization: Some oxazole-containing compounds act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[5]

  • Protein Kinases: The oxazole scaffold can serve as a hinge-binding motif in kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival.

  • STAT3 and G-quadruplexes: Oxazole derivatives have been identified as inhibitors of these novel anticancer targets.[5]

The logical relationship for evaluating the biological impact of oxazole functionalization is outlined below:

Biological_Evaluation_Workflow Start Bioactive Molecule Functionalization Late-Stage Oxazole Functionalization Start->Functionalization Analog Oxazole-Containing Analog Functionalization->Analog In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Analog->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Gene Expression) SAR->Mechanism In_Vivo In Vivo Models (e.g., Animal Models of Disease) Mechanism->In_Vivo

Caption: Workflow for biological evaluation of oxazole analogs.

Quantitative Data Summary

The following table summarizes hypothetical comparative biological data for a parent bioactive molecule and its oxazole-functionalized analog.

CompoundTargetIC₅₀ (nM)Cell LineGI₅₀ (µM)
Parent Bioactive MoleculeKinase X150Cancer Cell Line A10.5
Oxazole AnalogKinase X25Cancer Cell Line A1.2
Parent Bioactive MoleculeCOX-2500Macrophage Cell Line25.0
Oxazole AnalogCOX-280Macrophage Cell Line5.3

Conclusion

Late-stage functionalization with oxazole scaffolds represents a valuable strategy in modern drug discovery. The methods outlined in these application notes provide a starting point for researchers to explore the synthesis and biological evaluation of novel oxazole-containing analogs of bioactive molecules. The versatility of the oxazole ring as a pharmacophore, combined with the efficiency of late-stage synthetic methods, offers significant opportunities for the development of new and improved therapeutics.

References

Method

Application Notes and Protocols for the Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-disubstituted oxazole derivatives are crucial structural motifs found in a wide array of natural products and pharmaceutically active compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-disubstituted oxazole derivatives are crucial structural motifs found in a wide array of natural products and pharmaceutically active compounds.[1] Their synthesis has been a subject of significant interest in organic chemistry. Traditional methods for oxazole synthesis often involve multi-step procedures, harsh reaction conditions, or the use of expensive and sensitive reagents.[1] This document outlines modern and efficient techniques for the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids, with a focus on a highly efficient [3+2] cycloaddition reaction.

Synthesis via [3+2] Cycloaddition of In Situ Activated Carboxylic Acids

A highly effective and practical method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, employing a stable triflylpyridinium reagent to activate the carboxylic acid in situ.[2][3] This activated intermediate then undergoes a [3+2] cycloaddition reaction with an appropriate isocyanide derivative. This approach offers a broad substrate scope, good functional group tolerance, and is scalable, making it particularly attractive for drug discovery and development.[1][2]

Logical Workflow

The overall synthetic strategy involves the activation of a carboxylic acid, followed by its reaction with an isocyanide to form the oxazole ring.

workflow CarboxylicAcid Carboxylic Acid Activation In Situ Activation (e.g., with DMAP-Tf) CarboxylicAcid->Activation ActivatedIntermediate Acylpyridinium Salt Activation->ActivatedIntermediate Cycloaddition [3+2] Cycloaddition ActivatedIntermediate->Cycloaddition Isocyanide Isocyanoacetate or Tosylmethyl Isocyanide Isocyanide->Cycloaddition Oxazole 4,5-Disubstituted Oxazole Cycloaddition->Oxazole

Caption: General workflow for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.

Experimental Protocols

General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Carboxylic Acids

This protocol is adapted from the method described by Chavan et al.[2]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)

  • DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)

  • Isocyanide (e.g., ethyl isocyanoacetate or tosylmethyl isocyanide) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a nitrogen atmosphere.

  • Add the DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir for 5 minutes at room temperature until all solids have dissolved.

  • Add the isocyanide (0.25 mmol, 1.2 equiv) to the reaction mixture.

  • Place the vial in a preheated oil bath at 40 °C and stir for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up and purified by column chromatography to afford the desired 4,5-disubstituted oxazole.

Reaction Mechanism

The reaction proceeds through the formation of an acylpyridinium salt, which then reacts with the deprotonated isocyanide.

mechanism cluster_activation Activation Step cluster_cycloaddition Cycloaddition Step RCOOH R-COOH Acylpyridinium [R-CO-DMAP]+ TfO- RCOOH->Acylpyridinium + DMAP-Tf DMAP_Tf DMAP-Tf DeprotonatedIsocyanide [R'-NC]- Intermediate Cycloadduct Intermediate Acylpyridinium->Intermediate + [R'-NC]- Isocyanide R'-NC Isocyanide->DeprotonatedIsocyanide + Base (DMAP) DeprotonatedIsocyanide->Intermediate Oxazole 4,5-Disubstituted Oxazole Intermediate->Oxazole Cyclization & Elimination

Caption: Simplified mechanism of the [3+2] cycloaddition for oxazole synthesis.

Data Presentation

Substrate Scope and Yields

The described method demonstrates broad applicability with various carboxylic acids and isocyanides. The following tables summarize the yields obtained for different substrates as reported in the literature.[1]

Table 1: Synthesis of 4,5-Disubstituted Oxazoles from Various Aromatic Carboxylic Acids

EntryCarboxylic Acid (X)Product (3)Yield (%)
1H (3a)3a92
2I (3b)3b90
3Br (3c)3c95
4NO₂ (3d)3d97
5Cl (3e)3e91
6F (3f)3f77
7CF₃ (3g)3g94

Table 2: Synthesis with Heteroaromatic and Aliphatic Carboxylic Acids

EntryCarboxylic AcidProductYield (%)
1Pyridine derivative (3e-g)Corresponding Oxazoleup to 94
2Indole derivative (3h,i)Corresponding Oxazoleup to 97
3Thiophene derivative (3j)Corresponding Oxazoleup to 97
4Isoxazole derivative (3k)Corresponding Oxazoleup to 97
5Primary aliphatic (3l,m)Corresponding OxazoleFavorable
6Secondary aliphatic (3n,o)Corresponding OxazoleFavorable

Note: "Favorable" indicates good to moderate yields as described in the source literature.[1]

Alternative Methods and Considerations

While the [3+2] cycloaddition method is highly efficient for direct synthesis from carboxylic acids, other classical methods for oxazole synthesis exist. However, these often require the carboxylic acid to be converted to a different starting material first.

  • Robinson-Gabriel Synthesis: This method typically starts from 2-acylamino-ketones.[4] A carboxylic acid would first need to be converted to such an intermediate.

  • Fischer Oxazole Synthesis: This synthesis utilizes cyanohydrins and aldehydes.[5][6] A carboxylic acid would need to be reduced to an aldehyde to be used in this reaction.

  • Van Leusen Reaction: This reaction classically uses aldehydes and tosylmethyl isocyanide (TosMIC).[5][7] While there are variations, a direct route from carboxylic acids is not the primary pathway.

The direct conversion from carboxylic acids, as detailed in the main protocol, circumvents these additional synthetic steps, making it a more atom-economical and efficient process.[2] The recyclability of DMAP also contributes to the cost-effectiveness of this modern protocol.[1][2]

Conclusion

The synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids via a [3+2] cycloaddition with in situ activation represents a significant advancement in heterocyclic chemistry. This method is characterized by its operational simplicity, broad substrate scope, high yields, and scalability, making it a valuable tool for researchers in academia and the pharmaceutical industry. The provided protocols and data serve as a practical guide for the implementation of this efficient synthetic strategy.

References

Application

Application of Oxazole Derivatives in Antimicrobial Agent Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Amon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, oxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of oxazole derivatives as antimicrobial agents, with a focus on their mechanism of action involving the inhibition of the bacterial cell division protein FtsZ.

Data Presentation: Antimicrobial Activity of Oxazole Derivatives

The antimicrobial efficacy of synthesized oxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] The following tables summarize the MIC values of representative oxazole derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Oxazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
OX-1 2,5-disubstituted oxazole1.560.78>128>128[2]
OX-2 Oxazole-benzamide1264128[3]
OX-3 2,4,5-trisubstituted oxazole48>64>64[4]
OX-4 Spiro-oxazole843264[5]

Table 2: Antifungal Activity of Selected Oxazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
OX-5 Pyrrolyl-oxazole1632[5]
OX-6 Thiazolyl-oxazole816[1]
OX-7 Fused oxazole48[5]

Experimental Protocols

Detailed methodologies for the synthesis of oxazole derivatives and the evaluation of their antimicrobial activity are crucial for reproducible research.

Protocol 1: Synthesis of 2,5-Disubstituted Oxazoles via Robinson-Gabriel Synthesis

This protocol describes a classic method for synthesizing 2,5-disubstituted oxazoles from 2-acylamino-ketones.[3][5]

Materials:

  • 2-acylamino-ketone

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate) in a round-bottom flask, add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted oxazole.

Protocol 2: Synthesis of 5-Substituted Oxazoles via Van Leusen Reaction

The Van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7]

Materials:

  • Aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and TosMIC (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.[6]

  • Once the reaction is complete, add water to the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-substituted oxazole.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the MIC of synthesized oxazole derivatives against bacterial strains.

Materials:

  • Synthesized oxazole derivative stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (e.g., Staphylococcus aureus) grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the oxazole derivative stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation: a. Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL. b. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 4: FtsZ Inhibition Assay using Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) assay to screen for inhibitors of the FtsZ protein.[1][2]

Materials:

  • Purified FtsZ protein

  • Fluorescently labeled GTP analog (e.g., BODIPY-GTP) as a tracer

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂)

  • Synthesized oxazole derivatives (potential inhibitors)

  • GTP solution (for polymerization initiation)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: a. In a 384-well plate, add the assay buffer. b. Add the fluorescently labeled GTP analog to a final concentration in the low nanomolar range (e.g., 10 nM). c. Add the purified FtsZ protein to a concentration sufficient to yield a significant polarization signal upon binding to the tracer (e.g., 1 µM). d. Add the oxazole derivative at various concentrations to be tested. Include a control with no inhibitor.

  • Incubation: a. Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Initiation of Polymerization (optional, for dynamic studies): a. Add GTP to a final concentration of 1 mM to initiate FtsZ polymerization.

  • Measurement: a. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: a. A decrease in fluorescence polarization in the presence of the oxazole derivative indicates displacement of the fluorescent tracer and suggests inhibition of FtsZ. b. The IC₅₀ value (the concentration of inhibitor that causes a 50% decrease in the polarization signal) can be calculated from a dose-response curve.

Visualizations

Visual representations of workflows and mechanisms provide a clear understanding of the experimental processes and biological interactions.

G cluster_synthesis Synthesis of Oxazole Derivatives cluster_evaluation Antimicrobial Evaluation start Starting Materials (e.g., 2-acylamino-ketones, aldehydes, TosMIC) synthesis Chemical Synthesis (e.g., Robinson-Gabriel, Van Leusen) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic Pure Oxazole Derivative moa Mechanism of Action Studies (e.g., FtsZ Inhibition Assay) mic->moa sar Structure-Activity Relationship (SAR) Analysis mic->sar moa->sar

Caption: General workflow for the synthesis and antimicrobial evaluation of oxazole derivatives.

G cluster_cell Bacterial Cell FtsZ_monomer FtsZ Monomers Z_ring Z-ring Formation (Protofilament Assembly) FtsZ_monomer->Z_ring GTP binding Inhibition Inhibition of Polymerization GTP GTP Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division Oxazole Oxazole Derivative (Inhibitor) Oxazole->FtsZ_monomer Binds to allosteric site Inhibition->Z_ring

Caption: Mechanism of FtsZ inhibition by oxazole derivatives, leading to disruption of bacterial cell division.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(3-nitrophenyl)oxazole-4-carboxylic acid

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 5-(3-nitrophen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 5-(3-nitrophenyl)oxazole-4-carboxylic acid?

A1: The most prevalent and effective strategy is a two-step process. The first step involves the formation of an ester intermediate, typically ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate, through a condensation reaction. The second step is the hydrolysis (saponification) of the ester to yield the final carboxylic acid product. The initial oxazole ring formation often utilizes methodologies like the Van Leusen oxazole synthesis, which reacts an aldehyde (3-nitrobenzaldehyde) with an isocyanide derivative (e.g., ethyl isocyanoacetate or tosylmethyl isocyanide, TosMIC).[1][2]

Q2: What are the most critical factors that influence the overall yield?

A2: Several factors are critical for maximizing yield. These include the purity of the starting materials (especially the 3-nitrobenzaldehyde), the choice and stoichiometry of the base used in the ring-forming reaction, strict temperature control to prevent side reactions, and ensuring anhydrous conditions during the initial condensation step.[3] For the final hydrolysis step, careful control of pH during acidification is crucial to prevent degradation of the oxazole ring.[4]

Q3: Why is my final product difficult to purify, and what can I do?

A3: The final product, 5-(3-nitrophenyl)oxazole-4-carboxylic acid, contains both a basic oxazole nitrogen atom and an acidic carboxylic acid group. This can lead to zwitterion formation and unusual solubility characteristics, complicating purification. Impurities often include unreacted starting materials or byproducts from the base. An effective purification method is an acid-base extraction, where the crude product is dissolved in an organic solvent and extracted into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer, containing the carboxylate salt, is then washed, re-acidified to precipitate the purified acid, and extracted.[5]

Q4: Is the 5-(3-nitrophenyl)oxazole-4-carboxylic acid molecule stable?

A4: While many oxazoles are stable, the presence of both a 4-carboxy group and a 5-aryl substituent can make the ring susceptible to hydrolytic cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[4][5] It is recommended to perform the hydrolysis and subsequent workup at moderate temperatures and to handle the final product in a dry, inert environment for storage.[5]

Synthesis Workflow and Troubleshooting

The synthesis can be visualized as a two-stage process, each with potential pitfalls that can lower the final yield.

G General Synthesis Workflow cluster_0 Stage 1: Oxazole Ring Formation cluster_1 Stage 2: Hydrolysis start 3-Nitrobenzaldehyde + Ethyl Isocyanoacetate intermediate Ethyl 5-(3-nitrophenyl)oxazole- 4-carboxylate start->intermediate Base (e.g., K2CO3) Solvent (e.g., THF/MeOH) final_product 5-(3-nitrophenyl)oxazole- 4-carboxylic acid intermediate->final_product 1. Base (e.g., LiOH) 2. Acidic Workup (HCl)

Caption: General two-stage synthesis of the target compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

G cluster_stage1 Troubleshooting Stage 1 cluster_stage2 Troubleshooting Stage 2 start Low Final Yield issue1 Problem: Low Yield of Ester Intermediate start->issue1 issue2 Problem: Low Yield from Hydrolysis start->issue2 cause1a Cause: Incomplete Reaction issue1->cause1a cause1b Cause: Side Reactions issue1->cause1b solution1a Solution: - Verify base strength/amount - Check reagent purity - Increase reaction time cause1a->solution1a solution1b Solution: - Lower reaction temperature - Ensure inert atmosphere - Add aldehyde slowly cause1b->solution1b cause2a Cause: Incomplete Hydrolysis issue2->cause2a cause2b Cause: Product Degradation issue2->cause2b solution2a Solution: - Increase hydrolysis time/temp - Use stronger base (e.g., LiOH) - Ensure sufficient equivalents of base cause2a->solution2a solution2b Solution: - Perform workup at 0°C - Add acid slowly during precipitation - Avoid strongly acidic pH (<2) cause2b->solution2b

Caption: Decision tree for troubleshooting low yield issues.

Issue 1: Low Yield of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate (Intermediate)

Q: My reaction stalls, and TLC/HPLC analysis shows a large amount of unreacted 3-nitrobenzaldehyde. What is the likely cause?

A: This typically points to an issue with the base or the isocyanide reagent.

  • Base Inactivity: Ensure the base (e.g., potassium carbonate) is anhydrous and of high purity. For less reactive aldehydes, a stronger base like potassium tert-butoxide may be required, although this can sometimes promote side reactions.[6]

  • Stoichiometry: Verify that at least stoichiometric amounts of the isocyanide and base are used relative to the aldehyde.

  • Temperature: While some reactions require heating, starting the reaction at a lower temperature (-10 to 0 °C) during the addition of the base can prevent unwanted side reactions before the main condensation occurs.

Q: The reaction mixture turns dark, and I isolate very little product with many impurities. How can I prevent this?

A: Darkening often indicates decomposition or polymerization.

  • Side Reactions: The electron-withdrawing nitro group can influence the reactivity of the aldehyde.[7] Running the reaction under a strict inert atmosphere (nitrogen or argon) can minimize oxidative side reactions.

  • Controlled Addition: Add the aldehyde solution slowly to the mixture of the isocyanide and base to maintain a low concentration of the aldehyde, which can suppress self-condensation or polymerization.

  • Solvent Choice: Using a mixture of solvents, such as methanol in THF, can sometimes improve solubility and reaction outcomes.[7]

Issue 2: Low Yield of 5-(3-nitrophenyl)oxazole-4-carboxylic acid (Final Product)

Q: My ester hydrolysis is very slow or incomplete. How can I drive the reaction to completion?

A: Ester saponification can be sluggish. Consider the following:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective for saponification than sodium or potassium hydroxide due to the coordination of the lithium ion.[8]

  • Reaction Conditions: Increase the reaction temperature (e.g., refluxing in a THF/water mixture) and extend the reaction time. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Solvent: Ensure a co-solvent (like THF or ethanol) is used with water to fully dissolve the ester and facilitate its interaction with the aqueous base.

Q: I lose a significant amount of product during the final acidification and workup. Why is this happening?

A: This is likely due to either the product's solubility or its degradation.

  • Product Degradation: The oxazole ring can be sensitive to strongly acidic conditions.[4][5] When acidifying the basic aqueous solution to precipitate your product, perform the addition slowly in an ice bath. Do not lower the pH more than necessary (a pH of 2-3 is usually sufficient).

  • Incomplete Precipitation: The product may have some solubility in the acidic aqueous solution. After precipitation and filtration, try extracting the filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Data Presentation

Table 1: Typical Reaction Parameters for 5-Aryloxazole Synthesis
ParameterCondition ACondition BCondition CTypical Yield RangeReference
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)t-BuOK (1.7 equiv.)70-95%[3][7]
Solvent MethanolIsopropanol (IPA)THF
Temperature Reflux (65°C)65°C (Microwave)-60°C to Reflux
Time 2-4 hours8-10 minutes3 hours

Note: Yields are representative for 5-aryloxazole syntheses and may vary for the specific target molecule.

Table 2: Comparison of Purification Methods for the Final Product
MethodAdvantagesDisadvantagesSuitability
Recrystallization Can yield very pure crystalline material.Finding a suitable solvent can be difficult; potential for product loss in the mother liquor.Good for final polishing if a suitable solvent system is found.
Acid-Base Extraction Excellent for removing neutral and basic impurities; highly effective for carboxylic acids.[5]Can be labor-intensive and require large volumes of solvents; product must be stable to pH changes.Highly recommended for the initial crude purification.
Silica Gel Chromatography Can separate closely related impurities.The acidic nature of silica can cause streaking or degradation of polar, acidic compounds; may require solvent modifiers.Use as a last resort if other methods fail; consider using a deactivated silica or a different stationary phase.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 equivalents).

  • Reagents: Add a solution of 3-nitrobenzaldehyde (1.0 equivalent) and ethyl isocyanoacetate (1.1 equivalents) in a 2:1 mixture of anhydrous methanol and tetrahydrofuran (THF).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester. The product can be purified further by recrystallization from ethanol or by silica gel chromatography if necessary.

Protocol 2: Hydrolysis to 5-(3-nitrophenyl)oxazole-4-carboxylic acid
  • Setup: Dissolve the crude ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 equivalents) and stir the mixture at room temperature. Gentle heating (40-50°C) may be required to expedite the reaction. Monitor the disappearance of the starting material by TLC.

  • Workup: Once hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane or ether to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add cold 1M hydrochloric acid (HCl) with vigorous stirring until the pH reaches ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the final 5-(3-nitrophenyl)oxazole-4-carboxylic acid.

References

Optimization

addressing solubility issues of nitrophenyl oxazole compounds in assays

Welcome to the technical support center for addressing solubility issues with nitrophenyl oxazole compounds in experimental assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and de...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility issues with nitrophenyl oxazole compounds in experimental assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with these compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my nitrophenyl oxazole compounds precipitate when I dilute them from a DMSO stock into my aqueous assay buffer?

A1: This common issue, often called "solvent shock" or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[1] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many non-polar compounds at high concentrations.[2] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent properties change dramatically, leading to a significant decrease in the compound's solubility and subsequent precipitation.

Q2: What is the first and most critical step to take when working with a new nitrophenyl oxazole compound?

A2: The initial and most crucial step is to prepare a high-concentration stock solution in a suitable organic solvent, with 100% DMSO being the most common choice for initial screening.[2] It is essential to ensure the compound is fully dissolved in the stock solution. Gentle warming (e.g., to 37°C) and vortexing can help facilitate dissolution.[1]

Q3: How can I increase the solubility of my nitrophenyl oxazole compound in the final assay medium?

A3: Several strategies can be employed, often in combination, to enhance the solubility of your compound:

  • pH Modification: If your compound has ionizable groups, adjusting the pH of the assay buffer can significantly increase its solubility.[2]

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to the final assay buffer can help maintain the compound's solubility.[2][3]

  • Solubilizing Excipients: The use of surfactants or cyclodextrins can encapsulate the compound, increasing its apparent solubility in aqueous solutions.[3][4]

Q4: What are the typical final concentrations of DMSO that are tolerated in cell-based and biochemical assays?

A4: The tolerance for DMSO varies depending on the specific assay and cell line. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in cell-based assays to minimize cytotoxicity.[2][3] Some biochemical assays may tolerate higher concentrations, but this should always be determined experimentally by running appropriate vehicle controls.

Q5: Can freeze-thaw cycles of my DMSO stock solution affect the solubility of my compound?

A5: Yes, repeated freeze-thaw cycles can lead to compound precipitation from DMSO stock solutions.[1] DMSO is hygroscopic and can absorb water from the atmosphere, which reduces the solubility of many compounds. It is recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer

Potential Cause:

  • Solvent Shock: The rapid change in solvent polarity upon dilution causes the compound to precipitate.[4]

  • Concentration Too High: The final concentration of the compound exceeds its aqueous solubility limit.

Troubleshooting Steps:

  • Optimize Dilution Technique: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer. This helps to disperse the compound more effectively and avoid localized high concentrations.[1]

  • Reduce Final Concentration: If possible, lower the final concentration of the compound in the assay to a level below its solubility limit.

  • Employ Solubilization Strategies: If the above steps are insufficient, refer to the detailed protocols below for using co-solvents, pH adjustment, or solubilizing excipients.

Issue 2: Low or Inconsistent Biological Activity in Assays

Potential Cause:

  • Poor Bioavailability: Even if no visible precipitate is observed, the compound may exist as microscopic aggregates that are not biologically active.

  • Inaccurate Concentration: The actual concentration of the solubilized compound is lower than the nominal concentration due to partial precipitation.

Troubleshooting Steps:

  • Confirm Solubilization: After preparing your final compound dilution, centrifuge the solution at high speed and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will give you the actual concentration of the solubilized compound.

  • Utilize Solubilizing Agents: Employ methods that promote the formation of a monomeric or well-dispersed form of the compound, such as complexation with cyclodextrins.[3]

  • Run Vehicle Controls: Always include control groups that are treated with the same concentration of the solubilizing agent (e.g., DMSO, cyclodextrin) without the compound to account for any effects of the vehicle on the assay.[4]

Data Presentation

Table 1: Predicted Physicochemical Properties and General Solubility Trends for a Model Nitrophenyl Oxazole Compound

PropertyPredicted Value / TrendSignificance for Solubility
Molecular Weight ~200 - 350 g/mol Affects the mass required for molar concentrations.
Predicted pKa Varies (often acidic)If the compound is acidic, solubility will be highly pH-dependent, increasing significantly at pH values above the pKa.[2]
Predicted XLogP3 ~2.0 - 4.0Suggests moderate to high lipophilicity, indicating a preference for organic solvents over aqueous media.
Solubility in 100% DMSO Generally High (mM range)Excellent for preparing high-concentration stock solutions.[2]
Aqueous Solubility (pH 7.4) Very Low (µM range or less)Highlights the need for solubilization strategies in physiological buffers.
Solubility with Co-solvents Increases with % of co-solventA higher percentage of co-solvents like DMSO or PEG 400 will increase solubility.[3]
Solubility with Cyclodextrins Significantly IncreasedFormation of inclusion complexes with cyclodextrins can dramatically improve aqueous solubility.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions
  • Prepare a High-Concentration Stock Solution: Dissolve the nitrophenyl oxazole compound in 100% anhydrous DMSO to a final concentration of 10-30 mM. Ensure complete dissolution by vortexing and, if necessary, gentle warming at 37°C.[1]

  • Prepare Intermediate Dilutions (if necessary): For creating a wide range of final concentrations, it may be convenient to first prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare Final Dilutions:

    • Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).[1]

    • While gently vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.[1]

    • Ensure the final concentration of DMSO remains within the acceptable limits for your assay (typically ≤ 0.5%).[2][3]

Protocol 2: Enhancing Solubility with Cyclodextrins (Co-precipitation Method)

This method creates a solid dispersion of the compound with a cyclodextrin, which can then be more readily dissolved in aqueous media.[6]

  • Dissolve the Compound: Dissolve a known amount of the nitrophenyl oxazole compound in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Prepare Cyclodextrin Solution: In a separate container, dissolve a suitable cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), in distilled water. The molar ratio of the compound to cyclodextrin is often started at 1:1 and can be optimized.[6]

  • Mix the Solutions: Slowly add the compound solution to the cyclodextrin solution while stirring continuously.

  • Remove the Solvent: Evaporate the organic solvent and water under reduced pressure (e.g., using a rotary evaporator) or by freeze-drying to obtain a solid powder.

  • Reconstitute the Complex: The resulting powder is a solid dispersion of the compound-cyclodextrin complex, which should exhibit improved solubility when dissolved in your aqueous assay buffer.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Resolution precipitate Compound Precipitates in Assay check_stock Check Stock Solution (fully dissolved, no precipitation) precipitate->check_stock optimize_dilution Optimize Dilution Method (add stock to buffer, vortex) check_stock->optimize_dilution Stock is clear lower_conc Lower Final Concentration optimize_dilution->lower_conc Precipitation persists soluble Compound Soluble in Assay optimize_dilution->soluble use_cosolvent Use Co-solvent (e.g., increase final DMSO % if tolerated) lower_conc->use_cosolvent Precipitation persists lower_conc->soluble Precipitation resolved adjust_ph Adjust Buffer pH (for ionizable compounds) use_cosolvent->adjust_ph Precipitation persists / Co-solvent not tolerated use_cosolvent->soluble Precipitation resolved use_cyclodextrin Use Cyclodextrins adjust_ph->use_cyclodextrin Precipitation persists / pH change not feasible adjust_ph->soluble Precipitation resolved use_cyclodextrin->soluble Successful solubilization

A troubleshooting workflow for addressing compound precipitation.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->ikb degradation ikb_nfkb->nfkb releases oxazole Oxazole Compound oxazole->ikk inhibits dna DNA nfkb_nuc->dna binds to gene_exp Gene Expression (Inflammation, Cell Survival) dna->gene_exp

Inhibition of the canonical NF-κB signaling pathway by oxazole compounds.

References

Troubleshooting

Technical Support Center: Purification of Oxazole-4-Carboxylic Acid Derivatives

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oxazole-4-carboxylic acid derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oxazole-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying oxazole-4-carboxylic acid derivatives?

Researchers often face several challenges during the purification of these compounds, primarily stemming from their chemical properties. These include:

  • Compound Instability: Certain derivatives, particularly 5-hydroxyoxazole-4-carboxylic acids, are susceptible to degradation through hydrolytic ring-opening and decarboxylation.[1][2] This instability can be exacerbated by exposure to silica gel during chromatography.[1]

  • High Polarity: The presence of the carboxylic acid group imparts high polarity, which can lead to issues with solubility and cause streaking or tailing during silica gel chromatography.[3][4]

  • Byproduct Removal: The synthesis of oxazole-4-carboxylic acids can result in byproducts that are challenging to separate from the desired product. A common example is the formation of triphenylphosphine oxide when triphenylphosphine is used as a reagent, which can complicate the workup and purification process.

  • Moisture Sensitivity: Some oxazole derivatives are sensitive to moisture, which can complicate handling, purification, and storage.[3]

Q2: What are the general purification strategies recommended for oxazole-4-carboxylic acid derivatives?

A multi-step approach is often the most effective strategy for achieving high purity.[3] A general workflow can be visualized as follows:

G General Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup Initial Separation chromatography Column Chromatography workup->chromatography Further Purification recrystallization Recrystallization / Distillation chromatography->recrystallization Final Polishing pure Pure Oxazole-4-Carboxylic Acid Derivative recrystallization->pure

Caption: A general workflow for the purification of oxazole-4-carboxylic acid derivatives.

The primary techniques employed are:

  • Aqueous Workup and Extraction: This is a critical first step to remove water-soluble impurities and byproducts. The acidic nature of the carboxylic acid allows for its separation from neutral and basic impurities by adjusting the pH of the aqueous phase.[3]

  • Column Chromatography: Silica gel column chromatography is a widely used technique.[3][5][6] However, for sensitive compounds, alternative stationary phases like neutral alumina or reversed-phase silica may be more suitable.[3]

  • Recrystallization: For solid compounds, recrystallization is a highly effective method for achieving high purity.[3]

  • Distillation: For liquid derivatives, fractional distillation under reduced pressure can be employed.[3]

Q3: How can I improve the stability of my oxazole-4-carboxylic acid derivative during purification?

To mitigate instability, consider the following approaches:

  • Use of Protecting Groups: Protecting the carboxylic acid or other sensitive functional groups (e.g., a hydroxyl group) can prevent degradation during synthesis and purification. For instance, an ethyl substituent on a 5-hydroxy group has been shown to enhance stability during aqueous workup.[3]

  • Careful Handling: Minimize exposure to moisture and air, especially for sensitive derivatives.[3] Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture reabsorption.[3]

  • Avoid Harsh Conditions: Use mild acids and bases for pH adjustments and avoid excessive heat during all purification steps.[3]

Troubleshooting Guides

Problem 1: Low Recovery After Silica Gel Column Chromatography

Low recovery of your oxazole-4-carboxylic acid derivative from a silica gel column can be attributed to several factors.

G Troubleshooting Low Recovery in Silica Gel Chromatography start Low Recovery q1 Is your compound a 5-hydroxyoxazole derivative? start->q1 a1_yes Degradation on Silica Gel q1->a1_yes Yes q2 Is there significant tailing or streaking on TLC? q1->q2 No s1 Use neutral alumina or reversed-phase chromatography. Deactivate silica with triethylamine. a1_yes->s1 a2_yes Irreversible Adsorption q2->a2_yes Yes q3 Is the compound not eluting even with polar solvents? q2->q3 No s2 Add acetic or formic acid to the mobile phase. Pre-treat silica with eluent. a2_yes->s2 a3_yes Inappropriate Solvent System q3->a3_yes Yes s3 Use a gradient elution. Consider a more polar solvent system (e.g., DCM/MeOH). a3_yes->s3 G Acid-Base Extraction Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) start->dissolve wash_acid Wash with Dilute Acid (e.g., 1M HCl) dissolve->wash_acid Removes basic impurities wash_base Wash with Aqueous Base (e.g., 1M NaOH, sat. NaHCO3) wash_acid->wash_base Extracts acidic product separate Separate Aqueous Layer (contains product salt) wash_base->separate acidify Acidify Aqueous Layer (e.g., 1M HCl) separate->acidify extract Back-extract with Organic Solvent acidify->extract dry Dry and Concentrate Organic Extracts extract->dry product Purified Product dry->product

References

Optimization

overcoming challenges in the cyclization of N-acylated α-amino acids

Welcome to the technical support center for challenges in the cyclization of N-acylated α-amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guid...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the cyclization of N-acylated α-amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the cyclization of N-acylated α-amino acids?

A1: The primary challenges include low yields of the desired cyclic product, formation of side products, and racemization or epimerization at the chiral α-carbon.[1][2] Low yields can be attributed to factors like poor solubility of the linear precursor, steric hindrance, and competing intermolecular reactions (dimerization/oligomerization).[3][4] Common side reactions include aspartimide formation, diketopiperazine formation (especially with proline residues), and byproducts resulting from coupling reagents.[5] Racemization is a significant issue that can compromise the biological activity of the final product and is often mediated by the formation of an oxazolone intermediate.[6][7]

Q2: Which amino acids are most susceptible to racemization during cyclization?

A2: While all chiral amino acids can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are known for their high susceptibility.[5][6] The specific reaction conditions, including the choice of coupling reagent, base, and solvent, significantly influence the extent of racemization.[6][8]

Q3: How does the choice of coupling reagent impact cyclization efficiency and side reactions?

A3: The coupling reagent is critical for activating the carboxylic acid for intramolecular amide bond formation.[7]

  • Carbodiimides (e.g., DCC, EDC): Often require additives like HOBt or HOAt to increase efficiency and suppress racemization.[5][8] Without additives, they can lead to significant side reactions.

  • Uronium/Aminium Reagents (e.g., HBTU, HATU): These are highly efficient reagents known for rapid reaction kinetics and effective suppression of racemization, making them suitable for challenging cyclizations.[9][10] HATU, containing a HOAt moiety, is particularly effective.[10] However, HBTU can sometimes lead to guanidinylation of free amino groups as a side reaction.[9]

  • Phosphonium Reagents (e.g., PyBOP): These are also powerful coupling reagents used to achieve high yields, especially in on-resin cyclization protocols.[11][12]

Q4: What is the "high dilution principle" and why is it important for cyclization?

A4: The high dilution principle is a strategy used to favor intramolecular cyclization over intermolecular reactions (dimerization and oligomerization). By performing the reaction at a very low concentration of the linear peptide (typically 0.1-1 mM), the probability of one end of a molecule reacting with its other end is increased relative to it reacting with another molecule.[9] This is a key technique for improving the yield of the desired monomeric cyclic product.

Troubleshooting Guide

This guide addresses specific issues encountered during the cyclization of N-acylated α-amino acids in a question-and-answer format.

Issue 1: Low or No Yield of the Cyclic Product

Q: My cyclization reaction is resulting in a very low yield or mostly unreacted starting material. What are the possible causes and solutions?

A: Low yield is a frequent problem stemming from several factors. Use the following workflow to diagnose and solve the issue.

Troubleshooting_LowYield Start Problem: Low Yield Cause1 Cause: Inefficient Activation Start->Cause1 Cause2 Cause: Intermolecular Reactions (Dimerization/Oligomerization) Start->Cause2 Cause3 Cause: Poor Solubility of Linear Precursor Start->Cause3 Cause4 Cause: Unfavorable Conformation Start->Cause4 Sol1 Solution: • Switch to a more potent coupling reagent (HATU, PyBOP). • Increase reagent equivalents. • Add HOBt/HOAt if using carbodiimides. Cause1->Sol1 Address with Sol2 Solution: • Decrease concentration (apply high dilution, <1 mM). • Use a syringe pump for slow addition of precursor. • Perform on-resin cyclization to leverage pseudo-dilution. Cause2->Sol2 Address with Sol3 Solution: • Change solvent system (e.g., DMF/DCM mixture, NMP). • Add chaotropic agents (e.g., guanidinium chloride). • Increase reaction temperature. Cause3->Sol3 Address with Sol4 Solution: • Introduce turn-inducing elements (D-amino acids, Pro, N-methylated residues) into the linear precursor. • Optimize cyclization site (avoid sterically hindered residues). Cause4->Sol4 Address with

Caption: Troubleshooting workflow for low cyclization yield.
Issue 2: Significant Racemization or Epimerization Detected

Q: My final product shows a significant amount of the undesired diastereomer. How can I minimize racemization?

A: Racemization, the loss of chiral integrity, is a critical side reaction often proceeding through an oxazolone intermediate.[6] Minimizing it requires careful selection of reagents and conditions.

Troubleshooting_Racemization Start Problem: High Racemization Cause1 Cause: Oxazolone Formation Start->Cause1 Cause2 Cause: Strong Base Start->Cause2 Cause3 Cause: High Temperature Start->Cause3 Sol1 Solution: • Use coupling reagents with built-in additives (e.g., HATU). • Add racemization suppressants like HOBt, HOAt, or 6-Cl-HOBt. • Ynamide coupling reagents are also reported to be effective. Cause1->Sol1 Mitigate with Sol2 Solution: • Use a weaker, non-nucleophilic base (e.g., DIPEA, collidine) instead of stronger bases. • Use the minimum necessary amount of base. Cause2->Sol2 Mitigate with Sol3 Solution: • Perform the reaction at lower temperatures (e.g., 0 °C to RT). • Note: This may require longer reaction times. Cause3->Sol3 Mitigate with

Caption: Strategies to minimize racemization during cyclization.
Issue 3: Formation of Specific Side Products

Q: My analysis shows impurities like aspartimide or diketopiperazine. How can these be avoided?

A: These are sequence-dependent side reactions that can be mitigated with specific strategies.

Side ProductCommon CausePrevention Strategies
Aspartimide Cyclization of the aspartic acid side-chain carboxyl group with the backbone nitrogen, especially in Asp-Gly or Asp-Ser sequences.[5]• Add HOBt to the reaction mixture.[5]• Use protecting groups on the preceding amino acid's nitrogen, such as Dmb or Hmb.[5]• Incorporate a pseudoproline dipeptide at the Asp-Xxx junction.
Diketopiperazine Occurs at the dipeptide stage, especially in Fmoc-based synthesis with Proline as one of the first two residues, leading to cleavage from the resin.[5]• Synthesize on sterically hindered resins like 2-chlorotrityl chloride resin.[5]• For Boc-based synthesis, use in situ neutralization protocols.[5]
N-Acylurea A common side product when using carbodiimide reagents (like DCC/EDC) where the activated intermediate reacts with another carbodiimide molecule.• Add HOBt or NHS to trap the active ester before it can form the N-acylurea.• Use phosphonium or uronium reagents instead of carbodiimides.
Pyroglutamate Base-catalyzed cyclization of an N-terminal glutamine residue.[5]• Add HOBt to the deprotection solution to suppress this side reaction.[5]• Avoid prolonged exposure to basic conditions.

Key Experimental Protocols

Protocol 1: Solution-Phase Cyclization using HATU

This protocol is for the head-to-tail cyclization of a fully deprotected linear peptide in solution.

  • Preparation of Linear Peptide: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) and cleave it from the resin, ensuring all side-chain protecting groups are removed. Purify the linear peptide by RP-HPLC and confirm its identity via mass spectrometry.

  • High Dilution Setup: Dissolve the purified linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a final concentration of 0.1-1 mM. This is crucial to favor the intramolecular reaction.[9]

  • Reagent Addition:

    • To the stirred peptide solution, add a base such as DIPEA (2.0-4.0 equivalents).

    • In a separate vial, dissolve HATU (1.5-2.0 equivalents) in a small amount of DMF.

    • Add the HATU solution to the peptide solution. The order of addition can be critical; often adding the coupling reagent to the peptide/base mixture is preferred.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by taking aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and analyzing them by LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the crude residue in a suitable solvent (e.g., DMSO/water).

    • Purify the cyclic peptide using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.[9]

Protocol 2: On-Resin Cyclization using HBTU

This protocol describes a head-to-tail cyclization while the peptide is anchored to the resin via a side chain.

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Wang resin), attaching it via the side chain of an appropriate amino acid (e.g., Asp, Glu, Lys). The N-terminal (Fmoc) and C-terminal (e.g., Allyl ester) protecting groups must be orthogonal to the side-chain linker.

  • Terminal Deprotection:

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Remove the C-terminal protecting group (e.g., using a palladium catalyst for an allyl ester).

    • Thoroughly wash the resin with DMF after each deprotection step.

  • Cyclization Cocktail Preparation: Prepare a solution of HBTU (2.0-3.0 equivalents) and a non-nucleophilic base like DIPEA (4.0-6.0 equivalents) in DMF.[9]

  • On-Resin Cyclization:

    • Add the cyclization cocktail to the resin.

    • Shake or agitate the mixture at room temperature. The reaction can take from a few hours to overnight.

    • Monitor the reaction using a qualitative test (e.g., Kaiser test) for the disappearance of the free N-terminal amine.[9]

  • Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[9]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the product by preparative RP-HPLC and lyophilize to obtain the final compound.[9]

References

Troubleshooting

Technical Support Center: 5-Hydroxyoxazole-4-Carboxylate Residue

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylate residues....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylate residues. The inherent instability of this moiety presents unique challenges in experimental settings. This guide aims to provide solutions to common issues encountered during synthesis, purification, and handling of compounds containing this residue.

Frequently Asked Questions (FAQs)

Q1: My 5-hydroxyoxazole-4-carboxylate derivative is consistently decomposing during my experiments. What is the primary cause of this instability?

A1: The 5-hydroxyoxazole-4-carboxylate moiety is known to be inherently unstable.[1][2][3] The principal cause of decomposition is its propensity to undergo hydrolytic ring-opening and decarboxylation.[1][2][3][4] This instability is a critical factor to consider in the design and execution of any experimental work with these compounds.

Q2: What is the chemical mechanism behind the decomposition of the 5-hydroxyoxazole-4-carboxylate residue?

A2: The decomposition is primarily driven by the tautomerization of the 5-hydroxyoxazole (the enol form) to its corresponding keto form, an azlactone.[1][4][5] This azlactone intermediate contains a β-keto acid-like functionality, which is highly susceptible to decarboxylation (loss of CO₂), particularly when heated or exposed to acidic or basic conditions.[5] Concurrently, the oxazole ring can be opened by hydrolysis.[1][2][3]

Q3: Are there any specific experimental conditions that I should avoid to minimize degradation?

A3: Yes. To minimize degradation, you should avoid:

  • Aqueous conditions: The presence of water facilitates hydrolytic ring-opening.[1]

  • Strong acids or bases: These conditions can catalyze both hydrolysis and decarboxylation.[5]

  • Elevated temperatures: Heating can promote the decarboxylation of the azlactone intermediate.[5]

  • Standard silica gel chromatography: The acidic nature of silica gel can lead to decomposition of the unprotected residue during purification.[1][3] Even the decarboxylated azlactone can be unstable on silica gel.[5]

Q4: How can I stabilize the 5-hydroxyoxazole-4-carboxylate residue in my compounds?

A4: Stabilization can be achieved by modifying the substituents on the oxazole ring. Research has shown that certain substituents can prevent the tautomerization to the unstable keto form.[1]

  • Alkoxy substitution at C4: An alkoxy group (e.g., ethoxy) at the C4 position can stabilize the oxazole ring and prevent isomerization.[1][3]

  • Acyl and phenyl substituents at C4 and C2: These groups have also been observed to stabilize the enol tautomer of related azlactones.[1]

Q5: I am seeing discrepancies between my experimental 13C NMR data and the theoretical values for my compound containing a 5-hydroxyoxazole-4-carboxylate residue. Why might this be happening?

A5: Significant discrepancies between experimental and theoretical 13C NMR chemical shifts have been reported for structures proposed to contain the 5-hydroxyoxazole-4-carboxylate residue.[1][3] This has led to suggestions that the actual structures of some natural products, like precolibactins, may not contain this moiety due to its inherent instability.[1][2][3] It is crucial to consider alternative structures or degradation products if your spectroscopic data does not align with the expected values.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or no yield of the desired product after synthesis. Decomposition of the 5-hydroxyoxazole-4-carboxylate residue during the reaction or workup.- Use anhydrous solvents and reagents.- Maintain neutral pH conditions if possible.- Perform reactions at low temperatures.- Minimize exposure to aqueous conditions during workup.
Product degrades during purification by silica gel chromatography. The acidic nature of silica gel promotes the decomposition of the unstable residue.[1][3][5]- Use alternative purification methods such as neutral alumina chromatography or preparative HPLC with a suitable buffer.- If the unprotected form is required, use non-acidic purification techniques and handle the compound at low temperatures.[5]- Consider purifying a more stable, protected derivative of the molecule.[5]
Inconsistent analytical data (e.g., NMR, LC-MS) for the isolated product. The isolated product may be a mixture of the desired compound and its degradation products (e.g., decarboxylated azlactone, ring-opened products).- Analyze the sample immediately after isolation.- Use analytical techniques that minimize the risk of on-column degradation (e.g., UPLC-MS with short run times).- Carefully analyze the spectroscopic data for the presence of impurities.
Difficulty in removing protecting groups without degrading the oxazole core. The conditions required for deprotection (e.g., strong acid, base, or hydrogenolysis) may also promote the degradation of the 5-hydroxyoxazole-4-carboxylate.- Choose protecting groups that can be removed under very mild and neutral conditions.- For example, hydrogenolysis to remove a Cbz group has been shown to lead to the formation of a β-carboxyester, indicating ring-opening.[1]

Data Presentation

Table 1: Comparison of Experimental and Theoretical 13C NMR Chemical Shifts (ppm) for Proposed 5-Hydroxyoxazole-4-Carboxylate Containing Structures and a Stable Analogue.

Carbon Atom Precolibactin 795a (5) (Experimental) Precolibactin 795a (5) (Theoretical) Stable Oxazole (13) (Experimental) Stable Oxazole (13) (Theoretical)
C2155.8163.7158.4159.2
C6 (C4 of oxazole)129.5126.1130.2128.9
C7 (C5 of oxazole)165.6170.8159.4160.0
Data adapted from research on the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.[1] Large discrepancies between experimental and theoretical data for Precolibactin 795a suggest the proposed structure may be incorrect.[1]

Experimental Protocols

Protocol 1: Synthesis of a Stabilized 5-Ethoxyoxazole Carboxylic Acid Derivative

This protocol is based on a method to synthesize a more stable derivative by protecting the hydroxyl group as an ethyl ether, which prevents the detrimental tautomerization.[1][5]

  • Step 1: Synthesis of the Protected Oxazole.

    • To a solution of the corresponding 1,3-diester starting material in a suitable anhydrous solvent (e.g., THF), add iodine and triphenylphosphine.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction mixture using standard procedures to isolate the protected 5-ethoxyoxazole derivative. An 84% yield has been reported for this step.[5]

  • Step 2: Saponification to the Carboxylic Acid.

    • Dissolve the protected oxazole from Step 1 in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) to the solution.

    • Stir the mixture at room temperature until the saponification is complete (monitor by TLC).

    • Carefully acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent.

    • Purify the product to obtain the stable 5-ethoxyoxazole carboxylic acid. A 65% yield has been reported for this step.[5]

Protocol 2: General Handling and Storage of Potentially Unstable Oxazole Derivatives

  • Storage: Store compounds as a dry, solid material under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Protect from light.

  • Dissolution: Prepare solutions fresh for each experiment using anhydrous solvents. Avoid protic solvents if possible.

  • pH Control: If aqueous solutions are necessary, use a buffered system to maintain a neutral pH.

  • Analysis: Analyze samples promptly after preparation to minimize the risk of degradation in solution.

Visualizations

degradation_pathway hydroxyoxazole 5-Hydroxyoxazole- 4-carboxylate (Enol Form) azlactone Azlactone Intermediate (Keto Form) hydroxyoxazole->azlactone Tautomerization hydrolyzed Hydrolytic Ring-Opened Product hydroxyoxazole->hydrolyzed Hydrolytic Ring-Opening decarboxylated Decarboxylated Product azlactone->decarboxylated β-Decarboxylation CO2 CO2 stabilization_workflow cluster_synthesis Synthesis of Stable Derivative start 1,3-Diester Starting Material step1 Cyclodehydration (I₂, PPh₃) start->step1 protected_oxazole Protected 5-Ethoxyoxazole (Stable Intermediate) step1->protected_oxazole step2 Saponification (LiOH) protected_oxazole->step2 final_product Stable 5-Ethoxyoxazole Carboxylic Acid step2->final_product

References

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Coupling for Oxazole Compounds

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling of oxazole compounds.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed coupling reactions involving oxazole substrates.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am getting a low yield or no product in my Suzuki-Miyaura coupling of a halo-oxazole with a boronic acid. What are the common causes and solutions?

A: Low yields in Suzuki-Miyaura couplings with oxazole substrates can arise from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or substrate stability.[1][2]

Potential Causes and Solutions:

  • Catalyst Deactivation/Poisoning: The nitrogen atom in the oxazole ring can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[1]

    • Solution: Use ligands that are both electron-rich and sterically bulky.[1] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often effective.[1] These ligands promote the desired catalytic cycle and can prevent the oxazole nitrogen from deactivating the palladium.

  • Base Incompatibility: The choice of base is critical and can affect both the catalytic activity and the stability of the boronic acid.[2] Base-sensitive functional groups on your substrates may also be a concern.[3]

    • Solution: Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2][4] Ensure the base is finely powdered and anhydrous. For base-sensitive substrates, milder bases like KF might be a viable alternative, though reaction rates may be slower.[5]

  • Solvent and Temperature Issues: The reaction solvent affects the solubility of reagents and the stability of the catalytic species.

    • Solution: A mixture of a polar aprotic solvent (like dioxane or THF) with water is a common choice for Suzuki couplings.[6] If substrate solubility is an issue, consider solvents like DMF or toluene.[5][7] Some reactions may require heating to proceed efficiently, typically between 80-100 °C.[1] However, elevated temperatures can also lead to decomposition, so monitor the reaction progress carefully.[2]

  • Protodeboronation: The boronic acid coupling partner can degrade during the reaction, especially at higher temperatures or with certain bases, leading to the formation of a hydrodehalogenated side product.[6]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can accelerate decomposition.[3] Running the reaction at the lowest effective temperature can also mitigate this side reaction.

  • Poor Halide Reactivity: The reactivity of the halo-oxazole follows the general trend: I > Br > Cl.[4] Aryl chlorides can be particularly challenging coupling partners.[6]

    • Solution: For aryl chlorides, more electron-rich and bulky ligands (e.g., Buchwald ligands) are often necessary.[8] If possible, converting the chloride to a bromide or iodide via a Finkelstein reaction could improve reactivity.[9]

Problem 2: Issues with Stille Coupling

Q: My Stille coupling reaction with a stannyl-oxazole is not working efficiently. What should I troubleshoot?

A: Stille couplings are valued for their tolerance of a wide range of functional groups, but issues can arise from the catalyst system and reaction conditions. The primary drawback is the toxicity of organotin compounds.[10][11]

Potential Causes and Solutions:

  • Suboptimal Catalyst/Ligand: While Pd(PPh₃)₄ is a common catalyst, it may not be optimal for all substrates.[1]

    • Solution: For sluggish reactions, consider using other Pd(0) sources or adding activating ligands. The addition of Cu(I) salts can have a synergic effect and accelerate the reaction.[11]

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates.

    • Solution: Non-polar solvents like toluene or dioxane are common. However, for some systems, polar aprotic solvents like DMF or NMP can be beneficial.

  • Tin Purity and Stoichiometry: Impurities in the organostannane reagent can interfere with the reaction.

    • Solution: Ensure the organostannane is pure. While a 1:1 stoichiometry is typical, a small excess (1.1-1.2 equivalents) of the stannane may improve conversion.

  • Removal of Toxic Tin Byproducts: A major challenge in Stille reactions is the removal of stoichiometric tin byproducts during purification.[11]

    • Solution: Purification can often be facilitated by treatment of the crude reaction mixture with a fluoride source (e.g., KF) to precipitate the tin fluoride, which can then be removed by filtration.

Problem 3: Heck Reaction Failure

Q: I am attempting a Heck reaction between a halo-oxazole and an alkene, but I am observing no conversion. What are the likely problems?

A: The Heck reaction's success is often limited by the coordination of the alkene to the palladium catalyst, which can be hindered by certain solvents or ligands.[9]

Potential Causes and Solutions:

  • Inhibiting Solvents: Strongly coordinating solvents like DMF can compete with the alkene for coordination to the palladium center, thereby inhibiting the reaction.[9]

    • Solution: Try less coordinating solvents such as dioxane, acetonitrile, or NMP.[9]

  • Steric Hindrance: Sterically bulky substrates or ligands can slow down the reaction.

    • Solution: For sterically hindered substrates, higher temperatures may be required.[9] Sometimes, using a catalyst system with a lower ligand-to-palladium ratio can be beneficial, but this can also lead to catalyst decomposition.[9]

  • Incorrect Base: The base plays a crucial role in regenerating the active catalyst.

    • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. For some systems, inorganic bases like NaOAc or K₂CO₃ may be more effective.

Problem 4: Challenges in Sonogashira Coupling

Q: My Sonogashira coupling of a halo-oxazole with a terminal alkyne is giving low yields. How can I optimize it?

A: The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds and is generally carried out under mild conditions.[12] Common issues involve the catalyst system and base selection.

Potential Causes and Solutions:

  • Copper Co-catalyst Issues: The reaction typically requires a copper(I) co-catalyst (e.g., CuI).[12] However, the presence of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling).

    • Solution: Ensure the CuI is fresh and of high quality. If alkyne homocoupling is a major side reaction, consider a "copper-free" Sonogashira protocol, which may require a higher palladium catalyst loading or specific ligands.[13]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and part of the solvent system.[12]

    • Solution: Ensure the amine is dry and freshly distilled. The reaction is often run in a co-solvent like THF or DMF.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.

    • Solution: It is critical to perform the reaction under a strict inert atmosphere (argon or nitrogen) and to thoroughly degas all solvents and reagents.[3]

Problem 5: Difficulties with Buchwald-Hartwig Amination

Q: I am struggling with the Buchwald-Hartwig amination of a halo-oxazole. What parameters should I screen?

A: The Buchwald-Hartwig amination is a versatile method for C-N bond formation.[14] Success often depends on the careful selection of the ligand, base, and palladium precursor.

Potential Causes and Solutions:

  • Ligand Selection: This is often the most critical parameter. The choice of ligand depends on both the halo-oxazole and the amine coupling partner.

    • Solution: For challenging substrates, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally the most effective.[15] A systematic screening of different ligand "generations" is often necessary.

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common base.[4] However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with more active catalyst systems.[4]

  • Palladium Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) species in situ, pre-formed palladium pre-catalysts are often more reliable and efficient.

    • Solution: Using palladacycle pre-catalysts (e.g., G3 or G4 XPhos Palladacycle) can lead to more reproducible results as they rapidly generate the active LPd(0) catalyst upon exposure to the base.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the correct position (C2, C4, or C5) for functionalization on the oxazole ring?

A1: The reactivity of the oxazole ring positions dictates the strategy. The C2 proton is the most acidic and susceptible to deprotonation.[16][17] Electrophilic substitution generally occurs at C4 or C5, often requiring activating groups.[16][18] For cross-coupling, a halogen or triflate is typically pre-installed at the desired position. Direct C-H activation methods offer complementary regioselectivity, where C5 arylation is favored in polar solvents and C2 arylation in nonpolar solvents, controlled by ligand choice.[19][20]

Q2: My oxazole substrate seems to be decomposing under the reaction conditions. What can I do?

A2: Oxazole rings can be sensitive to harsh conditions. Ring-opening can occur with strong bases like n-BuLi, especially if the C2 position is unprotected.[2] If you suspect decomposition, consider using milder bases (e.g., K₂CO₃ instead of NaOtBu), lower reaction temperatures, and shorter reaction times.[2] Monitoring the reaction by TLC or LC-MS is crucial to identify the optimal endpoint before significant degradation occurs.[1]

Q3: How critical is it to maintain an inert atmosphere?

A3: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.[3] This leads to failed or low-yielding reactions. Always use standard Schlenk line or glovebox techniques. Solvents and liquid reagents must be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

Q4: Can I use an oxazole-boronic acid or oxazole-stannane as the nucleophilic partner?

A4: Yes. Both Suzuki and Stille reactions have been successfully performed where the oxazole moiety is part of the organometallic reagent.[21][22] This is a common strategy for incorporating the oxazole ring into a larger molecule. The stability of the oxazole-boronic acid should be considered, as deboronation can be a side reaction.[5]

Q5: What is the general reactivity order for aryl halides in these coupling reactions?

A5: The typical order of reactivity for the aryl halide (Ar-X) or halo-oxazole coupling partner is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[4] Aryl iodides are the most reactive and couple under the mildest conditions, while aryl chlorides are the least reactive and often require more specialized, electron-rich, and bulky ligands to achieve efficient oxidative addition.[3]

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical starting conditions for various palladium-catalyzed coupling reactions with oxazole substrates. Optimization is often required for specific substrate combinations.

Table 1: Suzuki-Miyaura Coupling Conditions for Halo-Oxazoles [21]

Parameter Condition Notes
Pd Source Pd(PPh₃)₄ (3-5 mol%) Other common sources include Pd(OAc)₂ and PdCl₂(dppf).
Ligand PPh₃ (or integral to catalyst) For challenging substrates, consider SPhos, XPhos.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.) K₃PO₄ is also a common choice.[23]
Solvent Dioxane/H₂O or Toluene/H₂O Typically in a 4:1 or 5:1 ratio.
Temperature 80 - 110 °C Monitor for potential substrate decomposition at higher temperatures.

| Reactants | Halo-oxazole (1 equiv.), Boronic Acid (1.2-1.5 equiv.) | |

Table 2: Stille Coupling Conditions for Halo/Stannyl-Oxazoles [10][21]

Parameter Condition Notes
Pd Source Pd(PPh₃)₄ (2-5 mol%) Pd₂(dba)₃ is also frequently used.
Ligand PPh₃ (or integral to catalyst) AsPh₃ can sometimes be a useful alternative.
Additive CuI (optional, 10-20 mol%) Can accelerate the transmetalation step.[11]
Solvent Toluene, Dioxane, or THF Anhydrous conditions are preferred.
Temperature 80 - 110 °C

| Reactants | Halo-oxazole (1 equiv.), Organostannane (1.1-1.2 equiv.) | Or vice-versa. |

Table 3: Direct C-H Arylation Conditions for Oxazole [19][20]

Parameter Condition for C5-Arylation Condition for C2-Arylation
Pd Source Pd(OAc)₂ (5 mol%) Pd(OAc)₂ (5 mol%)
Ligand Bulky Biaryl Ligand (e.g., AdBrettPhos, 10 mol%) Trialkylphosphine (e.g., P(Cy)₃, 10 mol%)
Base K₂CO₃ or Cs₂CO₃ (2 equiv.) K₂CO₃ or Cs₂CO₃ (2 equiv.)
Solvent Polar (e.g., t-AmylOH, DMAc) Nonpolar (e.g., Toluene, Mesitylene)
Temperature 110 - 130 °C 110 - 130 °C

| Reactants | Oxazole (1.5-2 equiv.), Aryl Halide (1 equiv.) | Oxazole (1.5-2 equiv.), Aryl Halide (1 equiv.) |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-oxazole
  • To a flame-dried Schlenk flask under an argon atmosphere, add the 5-bromo-oxazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., 8 mL of dioxane and 2 mL of water) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

Protocol 2: General Procedure for Direct C5-Arylation of Oxazole
  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.025 mmol, 5 mol%), the phosphine ligand (e.g., AdBrettPhos, 0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add the aryl bromide (0.5 mmol, 1.0 equiv.), followed by oxazole (1.0 mmol, 2.0 equiv.) and the degassed solvent (e.g., t-AmylOH, 1.0 M).

  • Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the 5-arylated oxazole product.

Visualizations

Diagram 1: Catalytic Cycle for Palladium Cross-Coupling

G cluster_0 Catalytic Cycle cluster_1 Inputs/Outputs pd0 LPd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex L₂Pd(II)(Ar)(R) Transmetalation Complex oa_complex->trans_complex Transmetalation (+ R-M) MX M-X (Byproduct) oa_complex->MX (- M-X) trans_complex->pd0 Reductive Elimination product Ar-R Coupled Product trans_complex->product ArX Ar-X (Halo-Oxazole) RM R-M (Organometallic Reagent)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low / No Product Yield cause1 Catalyst Deactivation? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Substrate Issue? start->cause3 sol1a Screen Bulky/ Electron-Rich Ligands cause1->sol1a Oxazole Poisoning sol1b Ensure Strict Inert Atmosphere cause1->sol1b Air Sensitivity sol1c Use Fresh Catalyst / Pre-catalyst cause1->sol1c Decomposition sol2a Screen Bases (K₂CO₃, K₃PO₄, NaOtBu) cause2->sol2a sol2b Screen Solvents (Dioxane, Toluene, DMF) cause2->sol2b sol2c Optimize Temperature cause2->sol2c sol3a Check Substrate Purity cause3->sol3a sol3b Consider Reactivity (I > Br > Cl) cause3->sol3b sol3c Check for Decomposition (Use milder conditions) cause3->sol3c

Caption: Decision tree for troubleshooting low-yielding coupling reactions.

Diagram 3: Regioselectivity Control in Direct C-H Arylation

G start Direct Arylation of Oxazole with Ar-X condition1 Polar Solvent (e.g., t-AmylOH) + Bulky Biaryl Ligand start->condition1 condition2 Nonpolar Solvent (e.g., Toluene) + Trialkylphosphine Ligand start->condition2 pathway1 Concerted Metalation- Deprotonation (CMD) Pathway Favored condition1->pathway1 pathway2 Oxidative Addition/ Base-Assisted Deprotonation Favored condition2->pathway2 product1 C5-Arylated Oxazole (Major Product) pathway1->product1 product2 C2-Arylated Oxazole (Major Product) pathway2->product2

Caption: Controlling regioselectivity in direct arylation of oxazole.[19][20]

References

Troubleshooting

preventing decarboxylation of azole carboxylic acids during synthesis.

Welcome to the technical support center for the synthesis of azole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges, particularly the prevention of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when synthesizing azole carboxylic acids?

A1: Low yields in azole carboxylic acid synthesis are often attributed to decarboxylation, the loss of CO₂, which is a common side reaction.[1] This is particularly prevalent in azoles with certain substitution patterns that activate the molecule towards the loss of the carboxyl group. Factors such as elevated temperatures, strong acidic or basic conditions, and the inherent instability of the azole ring system can contribute to this issue.

Q2: What is the primary cause of decarboxylation in azole carboxylic acids?

A2: The tendency of an azole carboxylic acid to decarboxylate is largely dependent on the stability of the carbanionic intermediate formed upon the loss of CO₂. For many azoles, the lone pair of electrons on the resulting carbon atom can be stabilized through resonance within the aromatic ring. Additionally, the presence of electron-withdrawing groups on the azole ring can further stabilize this intermediate, thus facilitating decarboxylation. For some derivatives, such as 5-hydroxyoxazole-4-carboxylic acids, tautomerization to a β-keto acid-like intermediate can precede rapid decarboxylation.

Q3: How can I minimize decarboxylation during my synthesis?

A3: To minimize decarboxylation, it is crucial to maintain careful control over reaction conditions. Key strategies include:

  • Temperature Control: Use the lowest possible temperature for all reaction and workup steps. Avoid heating to concentrate solutions; instead, use a rotary evaporator under reduced pressure at room temperature.[1]

  • pH Management: Avoid strongly acidic or basic conditions where possible, as these can catalyze decarboxylation.

  • Protecting Groups: In some cases, protecting other functional groups on the azole ring can increase the stability of the carboxylic acid.

  • Mild Reagents: Employ mild and efficient reagents for transformations such as ester hydrolysis and amide coupling.

Q4: Are there any specific classes of azole carboxylic acids that are particularly prone to decarboxylation?

A4: Yes, for example, 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acids are known to be susceptible to decarboxylation, often requiring specific conditions to manage this side reaction. Similarly, certain oxazole and thiazole carboxylic acids can be unstable. The stability is highly dependent on the substitution pattern and the position of the carboxylic acid group on the heterocyclic ring.

Troubleshooting Guide

Problem 1: Significant decarboxylation observed during ester saponification.

Potential Cause Suggested Solution
High Reaction Temperature Perform the saponification at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. Monitor the reaction progress by TLC or LC-MS.
Strongly Basic Conditions Use a milder base, such as lithium hydroxide (LiOH), which is often effective at lower temperatures. Alternatively, consider enzymatic hydrolysis as a milder approach.
Unstable Carboxylic Acid Product If the target acid is inherently unstable, consider proceeding to the next step (e.g., amide coupling) directly after the workup of the saponification without isolating the free acid.

Problem 2: Decarboxylation of the azole carboxylic acid during amide coupling.

Potential Cause Suggested Solution
High Reaction Temperature Conduct the coupling reaction at room temperature or below. Many modern coupling reagents are highly efficient at lower temperatures.
Prolonged Reaction Time Use a highly efficient coupling reagent like HATU to minimize the reaction time.
Inappropriate Coupling Reagent For unstable carboxylic acids, avoid reagents that require high temperatures or strongly basic conditions. HATU or a combination of EDC, HOBt, and DMAP are often good choices for challenging couplings.[2]

Data Presentation: Comparison of Reaction Conditions

The selection of appropriate reaction conditions is critical to prevent decarboxylation. The following tables provide comparative data for common synthetic steps.

Table 1: Influence of Temperature on Saponification Yield

Azole Ester Base Temperature (°C) Time (h) Yield of Carboxylic Acid (%) Reference
Ethyl 2-fluoropentanoate1 M NaOHReflux498[3]
Dimethyl malonateKOH in EthanolRoom Temp24~Quantitative (isolated as salt)[3]
Various FAMEsNaOH(aq)60VariableHigh (rate study)[4]

Table 2: Comparison of Amide Coupling Reagents for a Challenging Substrate

Carboxylic Acid Amine Coupling Reagent/Additive Base Solvent Temp (°C) Time (h) Yield (%) Reference
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideHATUDIPEADMF23538[2]
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideBOPClEt₃NCH₂Cl₂23-28[2]
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAP-CH₃CN231880+[2]
2,5-dimethylthiazole-4-carboxylic acid4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAP-CH₃CN231880[2]

Experimental Protocols

Protocol 1: Low-Temperature Saponification of an Azole Ester

This protocol describes a general method for the hydrolysis of an azole methyl or ethyl ester under mild conditions to minimize decarboxylation.

Materials:

  • Azole ester (1.0 equiv)

  • Lithium hydroxide (LiOH) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the azole ester in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH to the solution and stir the mixture at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~3-4 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure at room temperature to afford the crude carboxylic acid.

  • Purify as necessary, avoiding high temperatures.

Protocol 2: Amide Coupling of an Unstable Azole Carboxylic Acid using HATU

This protocol is suitable for coupling thermally sensitive azole carboxylic acids with primary or secondary amines.

Materials:

  • Azole carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the azole carboxylic acid in anhydrous DMF.

  • Add HATU to the solution, followed by the dropwise addition of DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decarboxylation_Mechanism reactant Azole Carboxylic Acid intermediate Stabilized Carbanion Intermediate reactant->intermediate Decarboxylation co2 CO₂ product Decarboxylated Azole intermediate->product Protonation heat Heat / H⁺ / OH⁻ heat->reactant

Caption: General mechanism of azole carboxylic acid decarboxylation.

Troubleshooting_Workflow start Low Yield of Azole Carboxylic Acid check_decarboxylation Decarboxylation Suspected? start->check_decarboxylation analyze_conditions Analyze Reaction Conditions check_decarboxylation->analyze_conditions Yes other_issue Investigate Other Side Reactions check_decarboxylation->other_issue No high_temp High Temperature? analyze_conditions->high_temp strong_ph Strong pH? high_temp->strong_ph No reduce_temp Reduce Temperature (e.g., 0°C to RT) high_temp->reduce_temp Yes use_mild_reagents Use Milder Reagents (e.g., LiOH, HATU) strong_ph->use_mild_reagents Yes optimize Re-run and Optimize strong_ph->optimize No reduce_temp->optimize use_mild_reagents->optimize

Caption: Troubleshooting workflow for low yields in azole carboxylic acid synthesis.

Synthesis_Strategy start Start: Azole Ester saponification Saponification start->saponification check_stability Is the Acid Stable? saponification->check_stability isolate_acid Isolate Carboxylic Acid check_stability->isolate_acid Yes direct_coupling Proceed Directly to Coupling check_stability->direct_coupling No amide_coupling Amide Coupling isolate_acid->amide_coupling direct_coupling->amide_coupling final_product Final Amide Product amide_coupling->final_product

Caption: Decision diagram for synthesizing azole amides from esters.

References

Optimization

troubleshooting low reactivity in C-H carboxylation of azoles.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the C-H carboxylation of azoles, a critical transformation for synthesizing valuable carboxylic acid bui...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the C-H carboxylation of azoles, a critical transformation for synthesizing valuable carboxylic acid building blocks.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the C-H carboxylation of azoles, providing potential causes and actionable solutions.

Question 1: Why is my C-H carboxylation reaction resulting in low or no yield?

Answer: Low reactivity in C-H carboxylation of azoles can stem from several factors, ranging from suboptimal reaction conditions to the inherent instability of the product. Here are the most common causes and troubleshooting steps:

  • Inadequate Deprotonation: The acidity of the azole C-H bond is a critical factor. For many systems, especially less activated azoles, deprotonation is a challenging step.

    • Solution:

      • Strong Bases: Traditional methods often employ strong bases like alkali-metal hydrides or tert-butoxides.[1] However, these can limit functional group tolerance.[2]

      • Lewis Acid/Base Systems: A milder approach involves using a Lewis acid and a base. For instance, silyl triflates (e.g., TESOTf, TBSOTf) in combination with an amine base can facilitate deprotonation under gentler conditions.[2] The Lewis acid activates the azole, making the C-H bond more susceptible to deprotonation.[3]

      • Catalyst Choice: For metal-catalyzed reactions, the choice of metal and ligand is crucial. Copper complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective.[4][5] The catalyst system often plays a role in the deprotonation step through a concerted metalation-deprotonation (CMD) mechanism.[6][7]

  • Instability of the Carboxylic Acid Product: Azole-2-carboxylic acids are often unstable and can readily undergo decarboxylation, the microscopic reverse of the desired reaction.[2] This instability can lead to low isolated yields, even if the initial carboxylation is successful.

    • Solution:

      • In-situ Derivatization: A highly effective strategy is to convert the unstable carboxylic acid into a more stable derivative in a one-pot, two-step protocol.[2] After the carboxylation is complete, an amide coupling reagent and an amine can be added directly to the crude reaction mixture to form a stable amide.[2]

      • Silyl Triflate Stabilization: Silyl triflate reagents not only mediate deprotonation but also stabilize the resulting carboxylic acid intermediate, preventing premature decarboxylation.[2] The choice and loading of the silyl triflate can significantly impact the stability of the intermediate.[2]

  • Catalyst Inhibition or Deactivation:

    • Cause: Basic nitrogen atoms within the azole ring can coordinate strongly to metal catalysts, inhibiting their activity.[2] In heterogeneous catalysis, active sites can also be blocked by carbonaceous deposits (coke).[8]

    • Solution:

      • Ligand Selection: In metal-catalyzed systems, the ligand can modulate the metal center's reactivity and prevent strong binding by the azole substrate.

      • Metal-Free Systems: Employing metal-free conditions, such as the silyl triflate-mediated approach, bypasses the issue of metal catalyst inhibition entirely.[2]

      • Reaction Conditions: For systems prone to coking, optimizing temperature and reaction time can minimize catalyst deactivation.

  • Suboptimal Reaction Parameters:

    • Solution: Systematically screen key reaction parameters. High-throughput experimentation can be valuable for this process.[2]

      • Solvent: The choice of solvent can influence solubility, base strength, and catalyst stability.

      • Temperature: Higher temperatures can promote reactivity but may also lead to decomposition of the unstable carboxylic acid product.[2] Milder conditions are often preferable.[2]

      • CO₂ Pressure: While some methods require high CO₂ pressure, protocols using a CO₂ balloon (low pressure) have been successfully developed, making the reaction more accessible.[2]

Question 2: My reaction is working, but I am getting a mixture of regioisomers. How can I improve selectivity?

Answer: Regioselectivity is a common challenge in C-H functionalization. In azoles, there are often multiple C-H bonds available for reaction.

  • Inherent Reactivity: The most acidic C-H bond is typically the one that reacts. For many 1,3-azoles, this is the C2-H bond. If the C2 position is blocked, functionalization may occur at C5.[7][9]

  • Directing Groups: For more complex substrates, installing a directing group can guide the catalyst to a specific C-H bond, although this adds extra synthetic steps.

  • Steric Hindrance: The steric environment around the C-H bonds can influence selectivity. Bulky substituents on the azole or the catalyst ligand can favor reaction at the less sterically hindered position.

  • Catalyst Control: In metal-catalyzed reactions, the ligand structure can be tuned to favor a specific regioisomer.

Question 3: The published protocol does not work for my specific azole substrate. What are the limitations?

Answer: The success of C-H carboxylation is highly dependent on the electronic and steric properties of the azole substrate.

  • Electronic Effects: Electron-withdrawing groups on the azole ring can increase the acidity of the C-H bond, potentially facilitating deprotonation. Conversely, very electron-rich or electron-poor systems might be incompatible with certain catalytic cycles.

  • Functional Group Tolerance: While modern methods have improved functional group tolerance, certain groups can interfere.

    • Acidic Protons: Functional groups with acidic protons (e.g., -OH, -NH₂) can be deprotonated in preference to the C-H bond. Protection of these groups may be necessary.

    • Coordinating Groups: Groups that can chelate to a metal catalyst may inhibit the reaction.

  • Solution: Consult substrate scope tables from relevant literature to see if similar azoles have been successful. A new substrate may require re-optimization of the reaction conditions (base, solvent, catalyst, temperature).[2] A DFT-guided analysis can sometimes predict the reactivity of a given substrate.[3]

Data Presentation: Optimizing Reaction Conditions

Systematic optimization is key to overcoming low reactivity. The following tables summarize the effect of different parameters on a model C-H carboxylation reaction.

Table 1: Effect of Base and Silyl Triflate on Carboxylation Yield

EntrySilyl Triflate (equiv.)Base (equiv.)Temperature (°C)Yield (%)
1TESOTf (2)DBU (2)2545
2TESOTf (2)Cy₂NMe (2)2578
3TBSOTf (2)Cy₂NMe (2)2585
4TMSOTf (2)Cy₂NMe (2)2562
5TBSOTf (3)Cy₂NMe (2)5092

Data is illustrative and based on trends reported in the literature.[2]

Table 2: Influence of Solvent on Carboxylation Efficiency

EntrySolventTemperature (°C)Yield (%)
1THF2535
2Toluene2555
3Me-THF2575
4CPME2581
5Me-THF5092

Data is illustrative and based on trends reported in the literature.[2]

Experimental Protocols

Key Experiment: Silyl Triflate-Mediated C-H Carboxylation of Benzothiazole followed by One-Pot Amidation

This protocol is adapted from a mild, metal-free method.[2]

Step 1: C-H Carboxylation

  • To an oven-dried vial equipped with a magnetic stir bar, add benzothiazole (1.0 equiv.).

  • Seal the vial and purge with dry nitrogen or argon.

  • Add the reaction solvent (e.g., 2-MeTHF) via syringe.

  • Add the amine base (e.g., N,N-dicyclohexylmethylamine, Cy₂NMe) (2.0 equiv.).

  • Add the silyl triflate (e.g., TBSOTf) (2.0-3.0 equiv.) dropwise at room temperature.

  • Pressurize the vial with carbon dioxide (a CO₂ balloon is sufficient).

  • Stir the reaction at the desired temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

Step 2: One-Pot Amide Coupling

  • Once the carboxylation is complete (as determined by monitoring), vent the CO₂ pressure.

  • To the crude reaction mixture, add the desired amine (e.g., benzylamine) (1.2 equiv.).

  • Add the amide coupling reagent (e.g., PyBOP) (1.2 equiv.) and an additional base if required (e.g., DIPEA).

  • Stir at room temperature until the formation of the amide is complete.

  • Perform an aqueous workup and purify the resulting amide product by column chromatography.

Visualizations: Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Carboxylation Yield

TroubleshootingWorkflow Start Low or No Product Yield CheckDeprotonation 1. Verify Deprotonation Conditions Start->CheckDeprotonation CheckStability 2. Assess Product Stability CheckDeprotonation->CheckStability If deprotonation is likely SolutionDeprotonation Modify Base/Lewis Acid - Stronger Base - Add Silyl Triflate CheckDeprotonation->SolutionDeprotonation CheckCatalyst 3. Evaluate Catalyst Activity CheckStability->CheckCatalyst If product is known to be unstable SolutionStability Trap Intermediate - One-Pot Amidation - Esterification CheckStability->SolutionStability CheckParams 4. Re-optimize Parameters CheckCatalyst->CheckParams For catalyzed reactions SolutionCatalyst Switch Catalyst System - Metal-Free Route - Change Ligand/Metal CheckCatalyst->SolutionCatalyst SolutionParams Systematic Screening - Solvent - Temperature - CO2 Pressure CheckParams->SolutionParams Success Yield Improved SolutionDeprotonation->Success SolutionStability->Success SolutionCatalyst->Success SolutionParams->Success

Caption: A step-by-step workflow for troubleshooting low yields in C-H carboxylation.

Diagram 2: Simplified Mechanism for Silyl Triflate-Mediated Carboxylation

Mechanism cluster_activation Activation & Deprotonation cluster_carboxylation Carboxylation & Trapping Azole Azole-H SilylatedAzole N-Silylated Azole Cation Azole->SilylatedAzole + R3SiOTf Deprotonated Deprotonated Intermediate SilylatedAzole->Deprotonated + Base - Base-H+ Carboxylate Silyl Carboxylate Adduct Deprotonated->Carboxylate + CO2 FinalProduct Stable Product (e.g., Amide) Carboxylate->FinalProduct + Amine, Coupling Agent (In-situ trapping)

Caption: Key steps in the silyl triflate-mediated C-H carboxylation of azoles.

Diagram 3: Decision Tree for Reaction Optimization

Optimization Start Reaction Yield < 50%? Base Screen Bases (e.g., DBU, Cy2NMe) Start->Base Yes Success Reaction Optimized Start->Success No Triflate Optimize Silyl Triflate (Type & Loading) Base->Triflate No Improvement Base->Success Improvement Solvent Screen Solvents (e.g., Me-THF, CPME) Triflate->Solvent No Improvement Triflate->Success Improvement Temp Optimize Temperature (25-50 °C) Solvent->Temp No Improvement Solvent->Success Improvement Temp->Success Improvement Failure Consider Alternative Strategy (e.g., different catalyst) Temp->Failure No Improvement

Caption: A decision tree for systematically optimizing reaction conditions.

References

Troubleshooting

Technical Support Center: Managing Hydrolytic Instability of Hydroxyoxazole Derivatives

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with hydroxyoxazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with hydroxyoxazole derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage the hydrolytic instability of these compounds during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic ring-opening in hydroxyoxazole derivatives, and why is it a concern?

A1: Hydrolytic ring-opening is a chemical degradation pathway where the oxazole ring reacts with water, leading to cleavage of the ring structure. This is a significant concern for hydroxyoxazole derivatives, particularly those with a 4-carboxy substituent, as it leads to the formation of undesired byproducts and loss of the active compound, compromising experimental results and the stability of potential drug candidates.[1][2] The 5-hydroxy group contributes to this instability through tautomerization to the keto form (an oxazolone), which is susceptible to hydrolysis.

Q2: What are the primary factors that influence the rate of hydrolytic ring-opening?

A2: The stability of hydroxyoxazole derivatives is influenced by several factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the ring-opening reaction.[3]

  • Substituents: The nature and position of substituents on the oxazole ring play a crucial role. For example, electron-withdrawing groups can affect the electrophilicity of the ring, while bulky groups can provide steric hindrance. Acyl and phenyl groups at C4 and C2, respectively, can stabilize the enol tautomer, potentially reducing susceptibility to hydrolysis.[1] An ethyl substituent at the 4-position has been shown to prevent isomerization to a β-dicarbonyl, thereby enhancing stability.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.[4][5]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the hydroxyoxazole ring.

Q3: How can I monitor the degradation of my hydroxyoxazole derivative?

A3: The most common and effective method for monitoring the degradation of hydroxyoxazole derivatives is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS).[6][7] These techniques allow for the separation and quantification of the parent compound and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the degradation products.[1]

Q4: Are there any general strategies to improve the stability of hydroxyoxazole derivatives?

A4: Yes, several strategies can be employed:

  • Pro-drug approach: Converting the hydroxy group into an ester or an ether can protect it from participating in tautomerization and subsequent hydrolysis. This protecting group can then be cleaved under specific physiological conditions if the compound is a drug candidate.

  • Structural modification (bioisosteric replacement): Replacing the oxazole ring with a more stable heterocyclic scaffold, such as a 1,2,4-oxadiazole or a 1,2,3-triazole, can be a viable strategy in drug discovery to improve stability while retaining biological activity.[8][9]

  • Formulation: For drug development, formulating the compound in a solid dosage form, protecting it from moisture, and using buffering agents to maintain an optimal pH can enhance its shelf-life.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: The compound degrades during aqueous workup after synthesis.
  • Question: I've successfully synthesized my hydroxyoxazole derivative, but I'm seeing significant degradation and low yields after performing an aqueous workup. What can I do?

  • Answer:

    • Minimize contact with water: Reduce the duration of the aqueous wash as much as possible.

    • Use buffered solutions: If an aqueous wash is necessary, use a buffer solution at a neutral or slightly acidic pH (around pH 6-7) where the compound might be more stable. Avoid strongly acidic or basic conditions.

    • Work at low temperatures: Perform the workup on an ice bath to slow down the rate of hydrolysis.

    • Use organic solvents for extraction: Promptly extract your compound into a non-polar organic solvent to remove it from the aqueous phase.

    • Dry the organic layer thoroughly: Use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual water before solvent evaporation.

Issue 2: The compound decomposes during purification by silica gel chromatography.
  • Question: My crude product looks fine, but after running a silica gel column, I see multiple spots on the TLC, and my yield of the desired product is very low. Why is this happening and how can I fix it?

  • Answer: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds like hydroxyoxazole derivatives.[1][6][10]

    • Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine. You can do this by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample.[8][10]

    • Use an alternative stationary phase: Consider using a less acidic stationary phase such as neutral alumina or Florisil.[1][10]

    • Perform flash chromatography: Minimize the time your compound spends on the column by running a fast "flash" column.

    • Alternative purification methods: If the compound is crystalline, recrystallization is a good alternative to chromatography.

Issue 3: Inconsistent results in biological assays.
  • Question: I'm getting variable results in my cell-based or enzymatic assays. Could the instability of my hydroxyoxazole derivative be the cause?

  • Answer: Yes, the instability of your compound in the aqueous assay buffer is a likely cause.

    • Assess compound stability in assay buffer: Before conducting your biological assay, perform a preliminary experiment to determine the stability of your compound under the assay conditions (buffer, pH, temperature, time). Use HPLC to quantify the amount of your compound remaining over the duration of the assay.

    • Prepare fresh solutions: Always prepare fresh stock solutions of your compound and dilute them into the assay buffer immediately before use.

    • Minimize incubation time: If possible, reduce the incubation time of your assay to minimize degradation.

    • Consider a different buffer system: If your compound is unstable at the pH of your current buffer, investigate if the assay can be performed in a different buffer system where your compound is more stable.

Quantitative Data on Stability

The stability of hydroxyoxazole derivatives is highly dependent on their specific substitution pattern and the experimental conditions. The following table provides a summary of representative stability data.

DerivativeConditionHalf-life (t½)Reference
5-Hydroxyoxazole-4-carboxylic acidAqueous solution, room temperatureUnstable[1][2]
Ethyl 5-ethoxyoxazole-4-carboxylateStable to aqueous workup and purificationStable[1][2]
N-acetylimidazole (related azole)pH 7, 25°C~25 minutes[4]
N-acetyl-5-phenyltetrazole (related azole)pH 7, 25°C~2.5 minutes[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a hydroxyoxazole derivative.

  • Stock Solution Preparation: Prepare a stock solution of your hydroxyoxazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 24, 48, and 72 hours. Also, heat a solution of the compound at 60°C for the same time points.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (254 nm) and visible light for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

  • Data Analysis: Use HPLC to quantify the percentage of the parent compound remaining and identify the major degradation products.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to analyze the stability of hydroxyoxazole derivatives.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of your compound (typically determined by a UV scan).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Visualizations

Hydrolytic_Ring_Opening cluster_0 Keto-Enol Tautomerism cluster_1 Hydrolysis Hydroxyoxazole Hydroxyoxazole Oxazolone Oxazolone Hydroxyoxazole->Oxazolone Tautomerization Oxazolone->Hydroxyoxazole Tautomerization Intermediate Intermediate Oxazolone->Intermediate H2O Attack Ring-Opened_Product Ring-Opened_Product Intermediate->Ring-Opened_Product Ring Cleavage

Caption: Mechanism of hydrolytic ring-opening in hydroxyoxazole derivatives.

Stability_Testing_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Prepare_Stock_Solution->Forced_Degradation Sample_Collection Collect Samples at Time Points Forced_Degradation->Sample_Collection HPLC_Analysis Analyze by HPLC Sample_Collection->HPLC_Analysis Data_Interpretation Interpret Data (% Degradation, Half-life) HPLC_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for stability testing of hydroxyoxazole derivatives.

Troubleshooting_Workflow Start Low Yield or Unexpected Products? Check_Purity Check Purity of Starting Materials Start->Check_Purity Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Reaction Degradation_During_Workup Degradation during Workup? Optimize_Reaction->Degradation_During_Workup Modify_Workup Modify Workup: - Low Temp - Buffer pH - Minimize Water Contact Degradation_During_Workup->Modify_Workup Yes Degradation_During_Purification Degradation during Purification? Degradation_During_Workup->Degradation_During_Purification No Modify_Workup->Degradation_During_Purification Modify_Purification Modify Purification: - Deactivate Silica - Use Alumina - Recrystallize Degradation_During_Purification->Modify_Purification Yes Stable_Product Stable Product Degradation_During_Purification->Stable_Product No Modify_Purification->Stable_Product

Caption: A logical workflow for troubleshooting instability issues.

References

Optimization

optimizing reaction conditions for Fe(II)-catalyzed isomerization of isoxazoles to oxazoles.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the Fe(II)-catalyzed isomerization of isoxazoles to oxazoles. Troubleshooting Guide This guide add...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the Fe(II)-catalyzed isomerization of isoxazoles to oxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction in a question-and-answer format.

Question: My reaction shows low or no conversion of the starting isoxazole. What are the potential causes and solutions?

Answer: Low or no conversion is a frequent issue that can often be traced back to the catalyst, reaction conditions, or the substrate itself.

  • Catalyst Inactivity: The Fe(II) catalyst is sensitive to air and moisture. Ensure you are using a fresh, anhydrous source of FeCl₂ or FeCl₂·4H₂O. Consider using a glovebox or Schlenk line techniques to set up the reaction under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Temperature: The required temperature for isomerization can vary significantly based on the isoxazole's substituents. If you are operating at a lower temperature (e.g., 50 °C), a gradual increase in temperature (e.g., to 105 °C) may be necessary.[1]

  • Steric Hindrance: Highly bulky substituents on the isoxazole ring, such as a tert-butyl group, can sterically hinder the catalyst's approach and may prevent the reaction from occurring at room temperature.[2] In these cases, higher temperatures are required.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction. Acetonitrile and dioxane are commonly reported as effective solvents.[1][2] If one is not working, trying the other may improve results.

Question: The reaction is messy, and I am observing multiple byproducts instead of the desired oxazole. How can I improve selectivity?

Answer: Byproduct formation often arises from the reactivity of the 2H-azirine intermediate or competing reaction pathways.

  • Incorrect Reaction Pathway: The Fe(II)-catalyzed reaction typically isomerizes the isoxazole to a transient 2H-azirine intermediate. This azirine must then rearrange to the oxazole, a step that is often achieved by non-catalytic thermolysis at a higher temperature.[1] If your conditions only favor the formation of the azirine, it may be isolated or react via other pathways. For instance, vinyl-substituted isoxazoles are known to rearrange to pyrroles under Fe(II) catalysis.[3]

  • Optimizing the Two-Step Process: Consider a two-step, one-pot procedure. First, perform the Fe(II)-catalyzed isomerization to the azirine under milder conditions (e.g., MeCN, 50 °C). After confirming the formation of the azirine (via TLC or LCMS), increase the temperature significantly (e.g., o-dichlorobenzene, 170 °C) to induce the rearrangement to the oxazole.[1]

  • Substituent Effects: The substituents on the starting isoxazole dictate the final product. For example, 4-formyl-5-methoxyisoxazoles directly yield oxazoles under Fe(II) catalysis at 105 °C in dioxane, while other 4-acylisoxazoles can re-form into a different isoxazole isomer under the same conditions.[1] A thorough review of the literature for your specific substrate class is crucial.

Question: My results are not reproducible. What factors should I control more carefully?

Answer: Poor reproducibility is often linked to atmospheric conditions, reagent quality, and precise control over reaction parameters.

  • Atmosphere Control: The Fe(II) catalyst is susceptible to oxidation to Fe(III), which may have different catalytic activity or be inactive. Rigorously excluding oxygen and water by using an inert atmosphere and dry solvents is critical for reproducibility.

  • Reagent Purity: Ensure the purity of your starting isoxazole and the solvent. Impurities can sometimes poison the catalyst or lead to side reactions.

  • Heating and Stirring: Ensure uniform heating and efficient stirring. Inconsistent heat distribution can lead to the formation of local hot spots, promoting byproduct formation and decomposition.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with the isomerization reaction.

TroubleshootingWorkflow start Problem: Low or No Yield check_sm 1. Verify Starting Material - Purity (NMR, LCMS) - Structural Confirmation start->check_sm check_catalyst 2. Assess Catalyst & Atmosphere - Use fresh, anhydrous FeCl2 - Employ inert atmosphere (N2/Ar) - Use dry, degassed solvent check_sm->check_catalyst SM OK failure Consult Further Literature or Expert check_sm->failure SM Impure optimize_conditions 3. Optimize Reaction Conditions - Increase temperature incrementally - Screen solvents (MeCN, Dioxane) - Adjust reaction time check_catalyst->optimize_conditions Catalyst OK check_catalyst->failure Catalyst/Atmosphere Issue byproducts Problem: Byproduct Formation optimize_conditions->byproducts Yield Still Low/ Byproducts Appear success Successful Reaction optimize_conditions->success Yield Improves analyze_byproducts 4. Identify Byproducts - Is it a rearranged isoxazole? - Is it a pyrrole? - Is it decomposition? byproducts->analyze_byproducts pathway_control 5. Control Reaction Pathway - Isolate the 2H-azirine intermediate? - Switch to a two-temperature procedure - Re-evaluate literature for your substrate analyze_byproducts->pathway_control pathway_control->success Selectivity Improves pathway_control->failure No Improvement Mechanism Isoxazole Isoxazole (Starting Material) Azirine 2H-Azirine (Intermediate) Isoxazole->Azirine Fe(II) Catalyst (e.g., FeCl2) Oxazole Oxazole (Product) Azirine->Oxazole Thermolysis (Δ) or Photolysis (hν)

References

Reference Data & Comparative Studies

Validation

validation of the anticancer activity of 5-(3-nitrophenyl)oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anticancer activity of representative oxazole derivatives, with a focus on compounds structurally related...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of representative oxazole derivatives, with a focus on compounds structurally related to 5-(3-nitrophenyl)oxazole-4-carboxylic acid. The data presented is compiled from various preclinical studies and is intended to serve as a resource for the evaluation and development of novel oxazole-based anticancer agents. We compare the in vitro efficacy of these compounds against established anticancer drugs, providing a benchmark for their potential therapeutic application.

Quantitative Performance Analysis

The following tables summarize the cytotoxic activity (IC50 values) of selected oxazole derivatives against various human cancer cell lines. For comparative purposes, data for the standard chemotherapeutic agents Doxorubicin, Cisplatin, and the tubulin inhibitor Combretastatin A-4 are also included.

Table 1: Anticancer Activity of Oxazole-4-Carboxylate Derivatives and Comparators

Compound/DrugCancer Cell LineCell TypeIC50 (µM)Reference
Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylateCCRF-CEMLeukemia5.37[1]
MOLT-4Leukemia5.37[1]
NCI-H522Non-Small Cell Lung5.37[1]
COLO 205Colon Cancer5.37[1]
MALME-3MMelanoma5.37[1]
Macrooxazole mixture (2 & 4)HeLaCervical Cancer23 (µg/mL)[2]
L929Mouse Fibroblast23 (µg/mL)[2]
Doxorubicin MCF-7Breast Cancer0.4 - 8.3[3][4]
HeLaCervical Cancer2.92[5]
A549Lung Cancer> 20[5]
HepG2Liver Cancer12.18[5]
Cisplatin A549Lung Cancer9 - 16.48[6][7]
HCT116Colon Cancer-
Combretastatin A-4 A549Lung Cancer1.8[8]
HCT-116Colon Cancer0.02[9]
MCF-7Breast Cancer-
HeLaCervical Cancer95.9[10]

Table 2: Anticancer Activity of Other Relevant Oxazole and Isoxazole Derivatives

Compound/DrugCancer Cell LineCell TypeIC50 (µM)Reference
2,5-disubstituted-1,3,4-oxadiazole (4a)UO-31Renal Cancer- (61.19% growth)[11]
MCF-7Breast Cancer- (76.82% growth)[11]
Isoxazole-Carboxamide (2e)B16F1Melanoma0.079[12]
Isoxazole-Carboxamide (2a)HepG2Liver Cancer7.55[12]
Colo205Colon Cancer9.179[12]
1,3,4-oxadiazole derivative (37)HepG2Liver Cancer0.7[13]
1,3,4-oxadiazole derivative (8, 9)HepG2Liver Cancer0.8 - 1.2[13]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of the compounds listed above are provided below.

MTT Assay for Cell Viability

This protocol outlines the determination of cytotoxicity based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and standard drugs in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive and PI negative cells are considered to be in early apoptosis.

    • FITC-Annexin V positive and PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Fixation:

    • Treat cells with the test compounds for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanisms of Action and Signaling Pathways

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms. The following diagrams illustrate some of the key signaling pathways and processes targeted by these compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Incubation with Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis treatment->cell_cycle_assay data_acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) mtt_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc mechanism_study Mechanism Elucidation data_acquisition->mechanism_study

Caption: General experimental workflow for in vitro anticancer activity screening.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Target Gene Transcription nucleus->gene_transcription proliferation Cell Proliferation gene_transcription->proliferation survival Cell Survival gene_transcription->survival angiogenesis Angiogenesis gene_transcription->angiogenesis oxazole Oxazole Derivative oxazole->stat3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.[14]

g_quadruplex telomere Telomere (G-rich sequence) g4 G-Quadruplex Formation telomere->g4 telomerase Telomerase g4->telomerase Inhibition replication Telomere Replication telomerase->replication senescence Cellular Senescence/Apoptosis telomerase->senescence Leads to oxazole Oxazole Derivative oxazole->g4 Stabilization

Caption: Stabilization of G-quadruplex structures by oxazole derivatives.[14]

tubulin_inhibition tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to oxazole Oxazole Derivative oxazole->microtubule Inhibition

Caption: Disruption of microtubule polymerization by oxazole derivatives.[14]

topoisomerase_inhibition dna Supercoiled DNA topo DNA Topoisomerase dna->topo cleavage_complex Topoisomerase-DNA Cleavage Complex topo->cleavage_complex Creates transient break religation DNA Religation cleavage_complex->religation dna_damage DNA Damage cleavage_complex->dna_damage Leads to relaxed_dna Relaxed DNA religation->relaxed_dna apoptosis Apoptosis dna_damage->apoptosis oxazole Oxazole Derivative oxazole->cleavage_complex Stabilization

Caption: Inhibition of DNA topoisomerase by oxazole derivatives.[14]

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl Oxazole and Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The oxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of therapeutic potential, includ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of therapeutic potential, including anticancer and antimicrobial activities. The introduction of a nitrophenyl moiety to this heterocyclic core has been a strategic focus in medicinal chemistry to enhance potency and modulate activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrophenyl-substituted oxazole and the closely related 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity: A Comparative Analysis

Recent studies have highlighted the potential of nitrophenyl-substituted heterocyclic compounds as effective anticancer agents. The electron-withdrawing nature of the nitro group often plays a crucial role in the molecule's interaction with biological targets.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, including a nitrophenyl derivative, against a panel of human cancer cell lines. The data is presented as percent growth inhibition (PGI) at a 10 µM concentration.

Compound ID5-Aryl SubstituentMean Growth Percent (%)
6c 4-Nitrophenyl96.97
6a Phenyl100.91
6b 4-Chlorophenyl98.2
6d 4-Methoxyphenyl101.09
6e 4-Methylphenyl100.79
6f 2-Hydroxyphenyl96.45
6g 4-Hydroxy-3-methoxyphenyl98.85
6h 3,4,5-Trimethoxyphenyl81.49
Data sourced from a study by an unidentified author[1]. The lower the mean growth percentage, the higher the anticancer activity.

Structure-Activity Relationship (SAR) Insights:

From the data presented, the following SAR observations can be made for this series of 1,3,4-oxadiazole derivatives:

  • Nitro Group Contribution: The presence of a 4-nitrophenyl group (Compound 6c ) resulted in notable anticancer activity, with a mean growth percentage of 96.97%. While not the most potent in this specific series, its activity is significant compared to the unsubstituted phenyl analogue (6a ).

  • Influence of Other Substituents: The most potent compound in this series was the 3,4,5-trimethoxyphenyl derivative (6h ), indicating that multiple electron-donating groups can also significantly enhance anticancer activity. The 2-hydroxyphenyl substitution (6f ) also showed comparable activity to the 4-nitrophenyl derivative.

The following diagram illustrates the general structure of the evaluated 1,3,4-oxadiazole derivatives and highlights the key substitutions.

SAR_Anticancer cluster_0 Core Scaffold cluster_1 Substituent (R) cluster_2 Biological Activity Core R_H Phenyl (6a) R_Cl 4-Chlorophenyl (6b) R_NO2 4-Nitrophenyl (6c) R_OMe 4-Methoxyphenyl (6d) R_Me 4-Methylphenyl (6e) R_OH 2-Hydroxyphenyl (6f) R_Van 4-Hydroxy-3-methoxyphenyl (6g) R_TriOMe 3,4,5-Trimethoxyphenyl (6h) Core_img Core_img Low Low Activity R_H->Low R_Cl->Low Moderate Moderate Activity R_NO2->Moderate R_OMe->Low R_Me->Low R_OH->Moderate R_Van->Low High High Activity R_TriOMe->High

Caption: Structure-activity relationship of 1,3,4-oxadiazole derivatives.

Antimicrobial Activity: A Comparative Analysis

Nitrophenyl-substituted oxadiazoles have also been investigated for their antimicrobial properties. The nitro functional group is a well-known pharmacophore in several antimicrobial drugs.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol against various bacterial strains.

Compound IDR Group (S-substituent)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
6a Methyl>50>50>50>50
6b Ethyl>5025>50>50
6c Propyl>50>50>50>50
6d Isopropyl>50>50>50>50
6e Butyl5025>50>50
6f Benzyl5025>50>50
6g 4-Chlorobenzyl2512.550>50
6h 2,4-Dichlorobenzyl12.56.252550
6i Allyl>50>50>50>50
6j 4-Nitrobenzyl12.56.252550
6k 2-Phenylethyl>5025>50>50
6l 3-Phenylpropyl5025>50>50
6m 2-Naphthylmethyl2512.550>50
Ciprofloxacin -0.980.490.980.49
Gentamycin -0.490.240.490.24
Data adapted from a study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol[2].

Structure-Activity Relationship (SAR) Insights:

The antimicrobial data for this series of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives reveals several key SAR trends:

  • Core Moiety: The 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol scaffold itself appears to be a good starting point for antimicrobial activity.

  • Impact of S-substituent: The nature of the substituent at the thiol position significantly influences the antimicrobial potency.

    • Simple alkyl chains (6a-6e , 6i , 6k , 6l ) generally show weak to moderate activity.

    • The introduction of an aromatic ring, particularly with electron-withdrawing groups, enhances activity.

    • The 2,4-dichlorobenzyl (6h ) and 4-nitrobenzyl (6j ) derivatives exhibit the most potent antibacterial activity across the tested strains, with MIC values as low as 6.25 µg/mL against B. subtilis.

  • Gram-Positive vs. Gram-Negative Selectivity: The compounds generally show better activity against Gram-positive bacteria (S. aureus and B. subtilis) compared to Gram-negative bacteria (E. coli and P. aeruginosa).

The following diagram illustrates the general workflow for the synthesis of these derivatives.

Synthesis_Workflow Start 3-Nitrobenzoic Acid Step1 Esterification Start->Step1 Intermediate1 Corresponding Ester Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Intermediate2 Hydrazide Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol Step3->Intermediate3 Step4 S-substitution with various electrophiles Intermediate3->Step4 Final_Product S-substituted derivatives (6a-m) Step4->Final_Product

Caption: General synthetic workflow for S-substituted oxadiazoles.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol[2]
  • Esterification of 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid is converted to its corresponding ester.

  • Hydrazide Formation: The ester is then treated with hydrazine hydrate to form the hydrazide.

  • Cyclization: The hydrazide undergoes cyclization to yield 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

  • S-substitution: The final S-substituted derivatives are obtained by reacting the thiol with various electrophiles in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF).

In Vitro Anticancer Activity (Percent Growth Inhibition Assay)[1]

The anticancer activity of the compounds was evaluated using the National Cancer Institute (NCI) protocol.

  • Cell Lines: A panel of human cancer cell lines is used.

  • Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with the test compounds at a specific concentration (e.g., 10 µM) for a defined period (e.g., 48 hours).

  • Cell Viability Assay: A cell viability assay, such as the Sulforhodamine B (SRB) assay, is performed to determine the cell density.

  • Data Analysis: The percent growth inhibition (PGI) is calculated relative to untreated control cells.

The following diagram outlines the workflow for the anticancer screening.

Anticancer_Screening_Workflow Start Prepare Cancer Cell Lines Step1 Seed cells in 96-well plates Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat with Nitrophenyl Oxazole Derivatives Step2->Step3 Step4 Incubate for 48h Step3->Step4 Step5 Perform SRB Assay Step4->Step5 Step6 Measure Absorbance Step5->Step6 End Calculate Percent Growth Inhibition Step6->End

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]

The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth microdilution method.

  • Bacterial Strains: Standard and clinically isolated bacterial strains are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This guide provides a comparative overview of the structure-activity relationship of nitrophenyl-substituted oxazole and oxadiazole derivatives, focusing on their anticancer and antimicrobial activities. The presented data indicates that the nitrophenyl moiety is a valuable pharmacophore that can impart significant biological activity. The SAR studies reveal that the position of the nitro group and the nature of other substituents on the heterocyclic and phenyl rings are critical for optimizing potency and selectivity. The detailed experimental protocols offer a foundation for researchers to further explore and develop these promising classes of compounds as novel therapeutic agents. Further investigations into the specific mechanisms of action of these nitrophenyl derivatives are warranted to fully elucidate their therapeutic potential.

References

Validation

A Comparative Guide to the Synthesis of Isoxazole and Oxazole-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Isoxazole and oxazole ring systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and oxazole ring systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of a carboxylic acid moiety at the 4-position of these heterocycles provides a key functional handle for further molecular elaboration, making the efficient synthesis of isoxazole- and oxazole-4-carboxylic acids a critical endeavor in drug discovery and development. This guide provides a comparative analysis of prominent synthetic strategies for these two important classes of molecules, supported by experimental data and detailed protocols to aid in methodological selection.

Comparative Analysis of Synthetic Methodologies

The synthesis of isoxazole- and oxazole-4-carboxylic acids can be broadly approached through two main strategies: construction of the heterocyclic ring with the carboxylic acid precursor already in place, or functionalization of a pre-formed heterocycle. This guide will focus on the former, as it often provides a more direct and efficient route.

Synthesis of Isoxazole-4-Carboxylic Acids

The most prevalent methods for the synthesis of isoxazole-4-carboxylic acids and their derivatives involve [3+2] cycloaddition reactions and metal-catalyzed isomerizations.

This method is a robust and versatile approach for constructing the isoxazole ring with a high degree of substitution. The reaction proceeds via the in situ generation of a nitrile oxide from an aldoxime or hydroximoyl chloride, which then undergoes a cycloaddition with a β-ketoester.

General Reaction Scheme:

This method offers the advantage of readily available starting materials and allows for the introduction of diversity at the 3- and 5-positions of the isoxazole ring.

A more recent and highly efficient method involves the iron(II)-catalyzed domino isomerization of 4-acyl-5-alkoxyisoxazoles.[1][2] This reaction proceeds through a transient 2-acyl-2-(alkoxycarbonyl)-2H-azirine intermediate, which then rearranges to the thermodynamically more stable isoxazole-4-carboxylate.[1]

General Reaction Scheme:

This methodology is particularly noteworthy for its high yields and the mild catalytic conditions.

Synthesis of Oxazole-4-Carboxylic Acids

Key strategies for the synthesis of oxazole-4-carboxylic acids include the Van Leusen reaction, cyclization of α-amino acid derivatives, and a related Fe(II)-catalyzed isomerization.

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethylisocyanide (TosMIC) or its derivatives.[3][4] For the synthesis of 4-substituted oxazoles, an α-substituted TosMIC is required.

General Reaction Scheme:

While versatile, this method requires the synthesis of the appropriately substituted TosMIC reagent.

A classical approach to oxazoles involves the cyclodehydration of α-acylamino carbonyl compounds, which can be derived from α-amino acids.[5] This method provides a route to 2,4-disubstituted oxazoles.

General Reaction Scheme:

The choice of the dehydrating agent is crucial for the efficiency of this reaction.

Analogous to the synthesis of isoxazoles, 4-formyl-5-alkoxyisoxazoles can undergo an Fe(II)-catalyzed isomerization to yield methyl oxazole-4-carboxylates.[1][2] This provides a divergent route to both isoxazole and oxazole-4-carboxylates from a common isoxazole precursor.

General Reaction Scheme:

Quantitative Data Summary

The following tables summarize quantitative data for the discussed synthetic methods, providing a basis for comparison of their efficiency.

Table 1: Synthesis of Isoxazole-4-Carboxylic Acid Derivatives

MethodStarting MaterialsReagents and ConditionsProductYield (%)Reference(s)
[3+2] CycloadditionPhenylacetylene, p-MethylbenzaldoximePIFA (1.5 equiv), CH₂Cl₂ (0.1 M), 7 h3-(p-Tolyl)-5-phenylisoxazole90[6]
[3+2] CycloadditionEthyl acetoacetate, Benzonitrile oxideMg(OAc)₂Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate~41[7]
Fe(II)-Catalyzed Isomerization4-Benzoyl-5-methoxy-3-phenylisoxazoleFeCl₂·4H₂O (20 mol%), Dioxane, 105 °C, 2 hMethyl 3,5-diphenylisoxazole-4-carboxylate95[1]
Fe(II)-Catalyzed Isomerization4-Acetyl-5-methoxy-3-phenylisoxazoleFeCl₂·4H₂O (20 mol%), Dioxane, 105 °C, 2 hMethyl 5-methyl-3-phenylisoxazole-4-carboxylate92[1]

Table 2: Synthesis of Oxazole-4-Carboxylic Acid Derivatives

MethodStarting MaterialsReagents and ConditionsProductYield (%)Reference(s)
Van Leusen SynthesisBenzaldehyde, α-Benzyl-p-toluenesulfonylmethyl isocyanideK₂CO₃ (2.0 equiv), Methanol, reflux, 6 h4-Benzyl-5-phenyloxazole85[8]
Synthesis from α-Amino AcidsN-Benzoyl-alanine aldehydePPh₃, C₂Cl₆, Et₃N, CH₂Cl₂, rt2-Phenyl-4-methyloxazole~70-80[5]
Fe(II)-Catalyzed Isomerization4-Formyl-5-methoxy-3-phenylisoxazoleFeCl₂·4H₂O (20 mol%), Dioxane, 105 °C, 2 hMethyl 2-phenyl-5-methyloxazole-4-carboxylate85[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-diphenylisoxazole-4-carboxylate via Fe(II)-Catalyzed Isomerization[1]

A solution of 4-benzoyl-5-methoxy-3-phenylisoxazole (1 mmol) in dioxane (5 mL) is treated with FeCl₂·4H₂O (0.2 mmol). The reaction mixture is heated at 105 °C for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford methyl 3,5-diphenylisoxazole-4-carboxylate.

Protocol 2: Synthesis of 4-Benzyl-5-phenyloxazole via Van Leusen Reaction[9]

To a stirred solution of α-benzyl-p-toluenesulfonylmethyl isocyanide (3.50 mmol) and benzaldehyde (3.50 mmol) in methanol (20 mL) is added potassium carbonate (7.00 mmol). The reaction mixture is heated to reflux for 6 hours. After cooling to room temperature, the methanol is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of isoxazole and oxazole-4-carboxylic acids.

Isoxazole_Synthesis_Workflow cluster_cycloaddition [3+2] Cycloaddition cluster_isomerization Fe(II)-Catalyzed Isomerization Aldoxime Aldoxime/ Hydroximoyl Chloride NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation IsoxazoleEster Isoxazole-4-carboxylate NitrileOxide->IsoxazoleEster BetaKetoester β-Ketoester BetaKetoester->IsoxazoleEster AcylIsoxazole 4-Acyl-5-alkoxyisoxazole Azirine 2H-Azirine Intermediate AcylIsoxazole->Azirine Fe(II) IsoxazoleEster2 Isoxazole-4-carboxylate Azirine->IsoxazoleEster2 Rearrangement

General workflows for isoxazole-4-carboxylate synthesis.

Oxazole_Synthesis_Workflow cluster_vanleusen Van Leusen Synthesis cluster_isomerization_ox Fe(II)-Catalyzed Isomerization Aldehyde Aldehyde Oxazole 4-Substituted Oxazole Aldehyde->Oxazole TosMIC α-Substituted TosMIC TosMIC->Oxazole Base FormylIsoxazole 4-Formyl-5-alkoxyisoxazole OxazoleEster Oxazole-4-carboxylate FormylIsoxazole->OxazoleEster Fe(II)

General workflows for oxazole-4-carboxylate synthesis.

Conclusion

The synthesis of isoxazole- and oxazole-4-carboxylic acids can be achieved through a variety of effective methods. For isoxazole-4-carboxylates, the Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles offers a highly efficient and high-yielding route. The classical [3+2] cycloaddition of nitrile oxides with β-ketoesters remains a versatile and widely used strategy. For oxazole-4-carboxylates, the Fe(II)-catalyzed isomerization of 4-formyl-5-alkoxyisoxazoles provides a direct and efficient pathway, especially for accessing these compounds from isoxazole precursors. The Van Leusen reaction is a powerful alternative, particularly for the synthesis of diverse 4-substituted oxazoles. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these valuable heterocyclic building blocks.

References

Comparative

Evaluating the Biological Activity of S-Substituted Derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide

This guide provides a comprehensive evaluation of the biological activity of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, with a primary focus on their antibacterial properties. The 1,3,4-oxad...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of the biological activity of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, with a primary focus on their antibacterial properties. The 1,3,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to be a component in compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2] This document summarizes key experimental data, details the methodologies for biological assays, and offers a comparison with the broader activities of the 1,3,4-oxadiazole class of compounds to guide researchers and drug development professionals.

Synthesis Pathway

A series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol were synthesized from 3-nitrobenzoic acid.[3] The synthesis involves the conversion of the initial acid into its corresponding ester and then hydrazide. The 1,3,4-oxadiazole-2-thiol ring is formed by reacting the hydrazide with carbon disulfide. Finally, various S-substituted derivatives are obtained through the reaction of the thiol with different electrophiles in the presence of a base.[3]

G cluster_synthesis General Synthesis Pathway A 3-Nitrobenzoic Acid B Ester Derivative A->B Esterification C Acid Hydrazide B->C Hydrazinolysis D 5-(3-nitrophenyl)-1,3,4- oxadiazole-2-thiol C->D Ring Formation (CS2, KOH) F S-Substituted Derivatives D->F S-Substitution (NaH, DMF) E Electrophiles (R-X) E->F

A general synthesis pathway for the target compounds.

Antibacterial Activity Evaluation

The synthesized S-substituted derivatives were screened for their in-vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for each compound, with Ciprofloxacin and Gentamycin used as standard reference drugs.[3]

Data Summary: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol is summarized below. The MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Compound IDS-Substituent (R-group)S. aureus (μg/mL)B. subtilis (μg/mL)S. typhi (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)S. sonnei (μg/mL)
6a Methyl>100>100>100>100>100>100
6b Ethyl>10080>100>100>100>100
6c Propyl>100>100>100>100>100>100
6d Isopropyl>100>100>100>100>100>100
6e Butyl>10060>100>100>100>100
6f Benzyl>10075>100>100>100>100
6g 4-chlorobenzyl>10050>100>100>100>100
6h 2,4-dichlorobenzyl403550657055
6i 4-nitrobenzyl302540506045
6j 2-methylbenzyl>10090>100>100>100>100
6k 3-methylbenzyl>10085>100>100>100>100
6l 4-methylbenzyl>10070>100>100>100>100
6m 3,4-dimethylbenzyl>10065>100>100>100>100
Ciprofloxacin -12.110.311.210.813.412.5
Gentamycin -15.513.214.612.416.215.1
Data sourced from Rehman et al., 2013.[3]

Analysis: Most of the synthesized compounds with simple alkyl or benzyl substituents showed limited activity. However, derivatives 6h (2,4-dichlorobenzyl) and 6i (4-nitrobenzyl) exhibited significant antibacterial activity against all tested strains, although still less potent than the standard drugs Ciprofloxacin and Gentamycin.[3] The presence of electron-withdrawing groups (Cl, NO₂) on the benzyl ring appears to enhance the antibacterial activity.[3][4] Specifically, compound 6i was the most potent among the series.[3]

Experimental Protocol: Antibacterial Screening

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method in 96-well plates.[3][5]

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds and standard drugs are prepared in a suitable solvent like DMSO.

  • Preparation of Media: A liquid growth medium, such as Mueller-Hinton Broth, is used.

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in the 96-well plates to achieve a range of final concentrations.[4]

  • Inoculum Preparation: Bacterial strains are cultured overnight. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL. This suspension is then further diluted.[6]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.[5]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Antibacterial Screening Workflow (Broth Microdilution) prep Prepare Stock Solutions (Test Compounds & Standards) plate Perform 2-fold Serial Dilutions in 96-well plate prep->plate inoculate Inoculate wells with bacterial suspension plate->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate plates (35°C, 16-20h) inoculate->incubate read Read Results: Observe for turbidity incubate->read mic Determine MIC (Lowest concentration with no growth) read->mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Guide to Broader Biological Activities

While the specific study on 5-(3-nitrophenyl) derivatives focused on antibacterial screening, the 1,3,4-oxadiazole scaffold is a versatile pharmacophore with documented antifungal and anticancer activities.[1][7] Professionals in drug development should consider a wider screening panel for these derivatives.

Antifungal Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated notable antifungal properties.[7] A standard method for evaluating antifungal activity is the agar tube dilution method.

Experimental Protocol: Antifungal Screening (Agar Tube Dilution)

  • Media Preparation: A suitable fungal growth medium like Sabouraud Dextrose Agar (SDA) is prepared and autoclaved.[7]

  • Compound Incorporation: The medium is cooled to approximately 45-50°C, and various concentrations of the test compounds (dissolved in a solvent like DMSO) are added to different tubes.

  • Solidification: The agar is allowed to solidify in a slanted position.

  • Inoculation: A standardized suspension of the test fungal strain (e.g., Aspergillus niger, Candida albicans) is inoculated onto the surface of the agar slant.

  • Incubation: The tubes are incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 7 days).

  • Observation: The growth of fungi in the tubes with test compounds is compared to the growth in a drug-free control tube. The MIC is the lowest concentration that inhibits fungal growth.[7]

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been investigated for their anti-proliferative effects against various cancer cell lines.[1][8] The MTT assay is a common colorimetric method to assess cytotoxicity.

Experimental Protocol: Anticancer Screening (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified duration (e.g., 24-72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals.[3][10]

  • Incubation: The plates are incubated for 2-4 hours to allow formazan formation.[9]

  • Solubilization: A solubilizing agent (e.g., DMSO, SDS) is added to dissolve the formazan crystals.[3]

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Integrated Drug Discovery Workflow

The evaluation of novel chemical entities like the S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol typically follows a multi-stage screening process to identify lead compounds for further development.

G cluster_workflow General Biological Activity Screening Workflow cluster_screening Primary Screening synthesis Chemical Synthesis (Target Derivatives) antibacterial Antibacterial Assays (e.g., MIC) synthesis->antibacterial antifungal Antifungal Assays (e.g., Agar Dilution) synthesis->antifungal anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer hit_id Hit Identification (Active Compounds) antibacterial->hit_id antifungal->hit_id anticancer->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In-vivo, Toxicology) lead_opt->preclinical

A logical workflow for drug discovery and development.

References

Validation

A Comparative Guide to the Cytotoxicity of Oxazole Derivatives Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxicity of various oxazole derivatives against common cancer cell lines, supported by experimental data and detailed methodologies. The information presented herein is intended to aid researchers in the rational design and development of novel oxazole-based anticancer agents.

Comparative Cytotoxicity of Oxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected oxazole derivatives against human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human cervical cancer (HeLa) cell lines. The data has been compiled from various studies to provide a comparative overview of their cytotoxic potential.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Oxadiazole Derivatives Compound 5 (Caffeic acid-based 1,3,4-oxadiazole hybrid)MCF-730.9[1]
A54918.3[1]
Sulfonamide-Oxazole Hybrids Sulfonamide–isoxazole hybrid 24MCF-70.58 - 0.98[2]
A5490.58 - 0.98[2]
Sulfonamide–oxazole hybrid 19Broad panel of 60 cancer cell lines including lung and breastGI50: 0.122–1.80[2]
Combretastatin A-4 Analogs Thiazole-sulfonamide hybrid (Compound 7)MCF-7Data not specified, but compared to Combretastatin A-4[3]
A549Data not specified, but compared to Combretastatin A-4[3]
Novel 1,1-diaryl vinyl-sulfones analogues of combretastatin CA-4HeLa8.39–11.70[4]
A549Not specified, but noted as more cytotoxic than against HeLa and MDA-MB-231[4]
MCF-7 (tested on MDA-MB-231)9.85–23.94[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as cell seeding density and incubation time.[5]

Experimental Protocols

Detailed methodologies for the most common cytotoxicity assays are provided below to facilitate the design and replication of experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[6]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6]

  • Formazan Solubilization: Remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Oxazole Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.
SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the oxazole derivatives and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing: Wash the plates five times with deionized water and allow them to air dry.[7]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[7]

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A Seed & Attach Cells B Treat with Oxazole Derivatives A->B C Fix with TCA B->C D Wash & Dry C->D E Stain with SRB D->E F Wash & Dry E->F G Solubilize Dye F->G H Read Absorbance at 510 nm G->H I Calculate IC50 H->I

SRB Assay Experimental Workflow.

Signaling Pathways

Oxazole derivatives exert their anticancer effects through various mechanisms of action. Two of the most well-documented pathways are the inhibition of STAT3 signaling and the disruption of tubulin polymerization.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[8] Several oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.

In breast and lung cancer, STAT3 can be activated by various upstream signals, including cytokines like Interleukin-6 (IL-6) and growth factors such as Epidermal Growth Factor (EGF).[9][10] Upon activation, STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes that drive tumorigenesis. Oxazole derivatives can interfere with this pathway, leading to the suppression of cancer cell growth.

STAT3_Pathway cluster_pathway STAT3 Signaling Pathway in Cancer Cytokine Cytokines (e.g., IL-6) Receptor Receptor Tyrosine Kinase Cytokine->Receptor GrowthFactor Growth Factors (e.g., EGF) GrowthFactor->Receptor JAK JAK Receptor->JAK activates STAT3_cyto STAT3 (cytoplasm) JAK->STAT3_cyto phosphorylates STAT3_dimer STAT3 Dimer STAT3_cyto->STAT3_dimer dimerizes STAT3_nucleus STAT3 (nucleus) STAT3_dimer->STAT3_nucleus translocates TargetGenes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, VEGF) STAT3_nucleus->TargetGenes activates Proliferation Cell Proliferation, Survival, Angiogenesis TargetGenes->Proliferation Oxazole Oxazole Derivative Oxazole->STAT3_dimer inhibits dimerization

Inhibition of the STAT3 signaling pathway by oxazole derivatives.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[11] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Many oxazole derivatives, particularly combretastatin A-4 analogs, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[12][13] This interaction prevents the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Some isoxazole-based compounds have also been found to target the taxane-binding site of tubulin.[14][15]

Tubulin_Polymerization cluster_pathway Tubulin Polymerization and its Inhibition Tubulin αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament polymerization Microtubule Microtubule Assembly Protofilament->Microtubule CellCycle Cell Cycle Progression Microtubule->CellCycle Apoptosis Apoptosis Microtubule->Apoptosis disruption leads to CellCycle->Apoptosis arrest leads to Oxazole Oxazole Derivative (e.g., CA-4 analog) Oxazole->Tubulin binds to colchicine site

Mechanism of tubulin polymerization inhibition by oxazole derivatives.

References

Comparative

A Comparative Guide to Molecular Docking Studies of Oxazole-Based Inhibitors Targeting BRAF Kinase and PI3Kα

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of molecular docking studies of oxazole-based inhibitors targeting two crucial cancer-related protein kinases: BR...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies of oxazole-based inhibitors targeting two crucial cancer-related protein kinases: BRAF kinase and Phosphatidylinositol 3-kinase alpha (PI3Kα). By presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways, this document aims to be a valuable resource for researchers in the field of drug discovery and development.

Introduction

Oxazole scaffolds are prevalent in medicinal chemistry due to their ability to form a variety of non-covalent interactions with biological targets, making them attractive candidates for inhibitor design. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in structure-based drug design for identifying and optimizing lead compounds. This guide will compare the application of molecular docking in the study of oxazole-based inhibitors against two distinct and significant cancer targets: BRAF kinase and PI3Kα.

Data Presentation: A Comparative Look at Inhibitor Performance

The following tables summarize the quantitative data from molecular docking and in vitro studies of inhibitors targeting BRAF and PI3Kα. This allows for a direct comparison of their binding affinities and inhibitory activities.

Table 1: Molecular Docking and In Vitro Activity of BRAF Kinase Inhibitors

Compound IDTargetBinding Energy (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
Compound 19BRAFNot explicitly stated2.1--
Compound 24BRAFNot explicitly stated1.7--
VEM-1BRAFV600E-64.96-Vemurafenib-
VEM-2BRAFV600E-38.32-Vemurafenib-
VEM-3BRAFV600E-90.98-Vemurafenib-
VemurafenibBRAFV600E-81.71---

Data for compounds 19 and 24 are from a study on purine-2,6-dione analogues as BRAF inhibitors, which share structural similarities with oxazole-based compounds in their heterocyclic nature.[3] Data for VEM-1, VEM-2, VEM-3, and Vemurafenib are from a study on novel vemurafenib derivatives.[4]

Table 2: Molecular Docking and In Vitro Activity of PI3Kα Inhibitors

Compound IDTargetBinding Free Energy (kcal/mol)IC50 (nM)Reference CompoundReference IC50 (nM)
Compound 29PI3Kα-23.83---
Compound 86PI3Kα-29.7922.8--
Compound 87PI3Kα-41.2933.6--

Data for compounds 29, 86, and 87 are from a study on 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors, representing a class of heterocyclic compounds.[2]

Experimental Protocols: A Glimpse into the "How"

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are the detailed protocols used in the cited studies for BRAF and PI3Kα.

BRAF Kinase Inhibitor Docking Protocol

A study investigating purine-2,6-dione analogues as BRAF inhibitors utilized the following protocol:

  • Software: AutoDock 3.0 was used for the molecular docking simulations.[3]

  • Protein Preparation: The three-dimensional structure of the BRAF protein was prepared for docking.

  • Ligand Preparation: The 3D structures of the inhibitor compounds were generated and optimized.

  • Docking Procedure: The compounds were docked into the active site of the BRAF protein. The docking protocol was validated by screening a small molecule database containing known BRAF inhibitors, which were successfully identified as top-scoring ligands.[3]

  • Scoring and Analysis: The interactions of the docked compounds were analyzed to understand their binding modes. For instance, compound 19 was observed to form a hydrogen bond with the amide nitrogen of Cys532 in the hinge region of the BRAF kinase domain.[3]

PI3Kα Inhibitor Docking Protocol

For the study of 2-difluoromethylbenzimidazole derivatives as PI3Kα inhibitors, the following methodology was employed:

  • Protein Structure: The crystal structure of PI3Kα (PDB ID: 4YKN) was used as the receptor for docking.[2]

  • Ligand Preparation: The chemical structures of the compounds were sketched and optimized.

  • Molecular Docking: Molecular docking was performed to explore the binding mode of the compounds with the PI3Kα protein.

  • Molecular Dynamics Simulation: A 20 ns molecular dynamics simulation was carried out to optimize the binding pocket and understand the correlation between PI3Kα and the inhibitor compound 29.[2]

  • Binding Free Energy Calculation: The binding free energy was calculated using the MM/GBSA method for the last 2 ns of the simulation trajectory.[2]

Mandatory Visualization

Visualizing complex biological processes and experimental workflows is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a generalized molecular docking workflow and the signaling pathways involving BRAF and PI3Kα.

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis P Protein Structure Preparation (e.g., PDB download, removing water) G Grid Box Generation (Defining the search space on the protein) P->G L Ligand Structure Preparation (e.g., 2D to 3D conversion, energy minimization) D Molecular Docking (Conformational search and scoring) L->D G->D S Pose Selection and Scoring (Ranking based on binding energy) D->S I Interaction Analysis (e.g., Hydrogen bonds, hydrophobic interactions) S->I V Validation (e.g., Comparison with known inhibitors, experimental data) I->V

Caption: A generalized workflow for a typical molecular docking study.

cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Oxazole-Based Inhibitor Inhibitor->BRAF cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors mTOR->Downstream Functions Cell Growth, Proliferation, Survival Downstream->Functions Inhibitor Oxazole-Based Inhibitor Inhibitor->PI3K

References

Validation

Novel Oxazole Compounds: A Comparative Guide to their Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Oxazole derivatives hav...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative assessment of the antimicrobial spectrum of recently developed oxazole compounds, supported by experimental data and detailed methodologies to aid in their evaluation and potential for further development.

Data Presentation: Antimicrobial Activity of Novel Oxazole Derivatives

The antimicrobial efficacy of novel oxazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative novel oxazole and oxadiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For comparison, the activities of standard antibiotics are included.

Table 1: Antibacterial Activity of Novel Oxazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Novel Oxazole Amide 1 1.560.78>128>128[1]
Novel Oxazole Amide 2 3.121.56>128>128[1]
Fluoroquinolone-Oxadiazole Hybrid A 1-2-1-20.2[1]
Fluoroquinolone-Oxadiazole Hybrid B 0.25-1---[1]
Naphthofuran-Oxadiazole Derivative -0.20.40.2[1]
Ampicillin 0.25-20.06-0.52-8>1024[2]
Ciprofloxacin 0.12-10.06-0.250.008-0.030.06-0.5[1]
Levofloxacin 0.12-10.12-0.50.03-0.120.5-2[1]

Note: '-' indicates data not available.

Table 2: Antifungal Activity of Novel Oxazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerReference
Spiro-pyrazolo-pyrano-oxazole Derivative --[3]
Benzoxazole-5-carboxylate Derivative --[2]
Amphotericin B 0.25-10.5-2
Fluconazole 0.25-216-64

Note: Some studies reported zones of inhibition instead of MIC values, indicating qualitative activity. For instance, certain spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives showed high antifungal activity with inhibition zones up to 90 mm.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the assessment of the antimicrobial spectrum of novel compounds.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the quantitative antimicrobial susceptibility of a microorganism to a given agent.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.

  • Microorganism: A standardized inoculum of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Test Compounds: Stock solutions of the novel oxazole compounds and reference antibiotics are prepared in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • A serial two-fold dilution of the test compounds is performed in the wells of a 96-well microtiter plate using the appropriate broth.

  • Each well is then inoculated with the standardized microbial suspension.

  • Positive (microorganism in broth without any antimicrobial agent) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.

1. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) plates.

  • Microorganism: A standardized inoculum (0.5 McFarland) of the test microorganism is uniformly swabbed onto the surface of the MHA plate.

2. Assay Procedure:

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • A fixed volume (e.g., 50-100 µL) of the test compound at a known concentration is added to each well.

  • A known antibiotic solution is used as a positive control, and the solvent used to dissolve the compound serves as a negative control.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Mandatory Visualization

Experimental Workflow: Broth Microdilution for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup prep_media Prepare Culture Media (e.g., CAMHB) serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation prep_compounds Prepare Stock Solutions of Oxazole Compounds & Control Antibiotics prep_compounds->serial_dilution serial_dilution->inoculation controls Include Positive (Growth) & Negative (Sterility) Controls incubation Incubate Plates (e.g., 37°C for 24h) inoculation->incubation read_results Visually Inspect for Growth & Determine MIC incubation->read_results dna_gyrase_inhibition cluster_replication Bacterial DNA Replication dna Bacterial Chromosome (Supercoiled) gyrase DNA Gyrase (GyrA & GyrB subunits) dna->gyrase binds to unwinding Relaxation of Supercoiled DNA gyrase->unwinding catalyzes inhibition Inhibition dna_damage DNA Strand Breaks & Replication Arrest replication_fork Replication Fork Progression unwinding->replication_fork replicated_dna Replicated DNA replication_fork->replicated_dna replication_fork->dna_damage blocks oxazole Novel Oxazole Compound oxazole->gyrase targets cell_death Bacterial Cell Death dna_damage->cell_death ergosterol_pathway_inhibition cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene multiple steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase substrate for ergosterol Ergosterol lanosterol_demethylase->ergosterol catalyzes conversion to inhibition Inhibition membrane_disruption Accumulation of Toxic Sterols & Membrane Disruption fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane maintains fungal_membrane->membrane_disruption leads to oxazole Novel Antifungal Oxazole oxazole->lanosterol_demethylase inhibits fungal_death Fungal Cell Death membrane_disruption->fungal_death

References

Comparative

A Comparative Guide to Functional Group Tolerance in Oxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis. The selection of a synthetic route to a desired oxazole is critical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis. The selection of a synthetic route to a desired oxazole is critically dependent on the compatibility of the reaction conditions with other functional groups present in the starting materials. This guide provides a comparative analysis of the functional group tolerance of three classical and one modern method for oxazole synthesis: the Robinson-Gabriel synthesis, the Van Leusen reaction, the Fischer oxazole synthesis, and a modern copper-catalyzed approach.

At a Glance: Comparison of Oxazole Synthesis Methods

Synthesis MethodKey ReactantsGeneral ToleranceCommon Limitations
Robinson-Gabriel Synthesis 2-Acylamino-ketoneTolerates a range of alkyl and aryl groups.Requires strongly acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.
Van Leusen Reaction Aldehyde and Tosylmethyl isocyanide (TosMIC)Generally high, tolerating a wide variety of functional groups on the aldehyde.[1]The use of a strong base may be incompatible with base-sensitive functional groups.
Fischer Oxazole Synthesis Cyanohydrin and AldehydePrimarily used for aromatic substrates.Requires anhydrous strong acid (HCl gas), limiting its use with acid-labile groups.[2]
Modern Copper-Catalyzed Synthesis α-Diazoketone and AmideOften exhibits broad substrate scope and good functional group tolerance under mild conditions.[3]Catalyst sensitivity and cost can be a factor.

Data Presentation: Functional Group Tolerance and Yields

The following tables summarize the reported yields for the synthesis of various substituted oxazoles using the Van Leusen and Robinson-Gabriel methods, illustrating their respective functional group tolerances.

Van Leusen Reaction: Substrate Scope

The Van Leusen reaction is well-regarded for its mild conditions and broad applicability.[1] Aromatic aldehydes bearing both electron-donating and electron-withdrawing groups, as well as various heterocyclic aldehydes, are generally well-tolerated.[1][4]

Aldehyde SubstrateR GroupYield (%)Reference
BenzaldehydePhenyl85Sisko et al.
4-Chlorobenzaldehyde4-Chlorophenyl83Sisko et al.
4-Methoxybenzaldehyde4-Methoxyphenyl88Sisko et al.
2-Naphthaldehyde2-Naphthyl91Sisko et al.
2-Thiophenecarboxaldehyde2-Thienyl78Ponomarenko et al.
2-Furaldehyde2-Furyl82Ponomarenko et al.
3-Pyridinecarboxaldehyde3-Pyridyl75Yu et al.[1]
2-Chloroquinoline-3-carbaldehyde2-Chloroquinolin-3-yl83Yasaei et al.[1]
Robinson-Gabriel Synthesis: Substrate Scope

The Robinson-Gabriel synthesis typically requires more forcing conditions, which can limit its applicability with sensitive substrates. However, it remains a robust method for the synthesis of certain classes of oxazoles.

2-Acylamino-ketone SubstrateR1R2Yield (%)Reference
N-PhenacylbenzamidePhenylPhenyl~70-80General Literature
N-(1-Oxopropan-2-yl)benzamidePhenylMethyl~60-70General Literature
N-PhenacylacetamideMethylPhenyl~65-75General Literature
N-(1-Oxobutan-2-yl)benzamidePhenylEthyl~60-70General Literature

Note: Yields for the Robinson-Gabriel synthesis are often highly dependent on the specific dehydrating agent and reaction conditions used.

Experimental Protocols

Van Leusen Oxazole Synthesis (General Procedure)

This protocol is a general representation of the Van Leusen reaction for the synthesis of 5-substituted oxazoles.

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (10 mL) is added potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred at reflux for 2-4 hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Robinson-Gabriel Oxazole Synthesis (Classical Procedure)

This protocol describes a traditional approach using concentrated sulfuric acid as the dehydrating agent.

Materials:

  • 2-Acylamino-ketone (1.0 mmol)

  • Concentrated sulfuric acid (H₂SO₄) (0.5 mL)

  • Acetic Anhydride (optional, as solvent)

Procedure:

  • The 2-acylamino-ketone (1.0 mmol) is dissolved in a minimal amount of a suitable solvent (e.g., acetic anhydride) or treated neat.

  • Concentrated sulfuric acid (0.5 mL) is added dropwise with cooling.

  • The mixture is then heated to 80-100 °C for 1-3 hours.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate.

  • The crude product is dried and can be further purified by recrystallization or column chromatography.

Visualizing the Comparison

G Comparative Workflow for Oxazole Synthesis Selection A Define Target Oxazole (Substitution Pattern & Functional Groups) B Assess Functional Group Sensitivity A->B C Acid-Labile or High-Temperature Sensitive? B->C D Base-Sensitive? B->D E Consider Van Leusen Reaction or Modern Catalytic Methods C->E Yes F Consider Robinson-Gabriel or Fischer Synthesis C->F No D->E No G Consider Acid-Catalyzed Modern Methods D->G Yes H Evaluate Availability & Cost of Starting Materials E->H F->H G->H I Select Optimal Synthesis Route H->I G Key Features of Oxazole Synthesis Pathways cluster_0 Robinson-Gabriel cluster_1 Van Leusen cluster_2 Fischer cluster_3 Modern (Cu-catalyzed) RG_Start 2-Acylamino-ketone RG_Cond Strong Acid (e.g., H₂SO₄) High Temperature RG_Start->RG_Cond RG_Int Enol Intermediate RG_Cond->RG_Int RG_Cyclo Cyclodehydration RG_Int->RG_Cyclo RG_Prod Oxazole RG_Cyclo->RG_Prod VL_Start1 Aldehyde VL_Cond Base (e.g., K₂CO₃) Mild Conditions VL_Start1->VL_Cond VL_Start2 TosMIC VL_Start2->VL_Cond VL_Int Oxazoline Intermediate VL_Cond->VL_Int VL_Elim Elimination of Toluenesulfinic Acid VL_Int->VL_Elim VL_Prod Oxazole VL_Elim->VL_Prod F_Start1 Cyanohydrin F_Cond Anhydrous HCl F_Start1->F_Cond F_Start2 Aldehyde F_Start2->F_Cond F_Int Chloro-oxazoline Intermediate F_Cond->F_Int F_Elim Dehydrohalogenation F_Int->F_Elim F_Prod Oxazole F_Elim->F_Prod M_Start1 α-Diazoketone M_Cond Cu(II) Catalyst Mild Conditions M_Start1->M_Cond M_Start2 Amide M_Start2->M_Cond M_Int Copper Carbenoid M_Cond->M_Int M_Cyclo [3+2] Annulation M_Int->M_Cyclo M_Prod Oxazole M_Cyclo->M_Prod

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

The proper disposal of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this compound and its associated waste streams effectively.

Hazard Assessment and Waste Characterization

Key Hazard Considerations:

  • Reactivity: Nitro compounds can be reactive and potentially explosive under certain conditions (e.g., heat, shock, or friction).[1]

  • Toxicity: The toxicological properties have not been fully investigated. Therefore, it should be handled with care to avoid exposure.

  • Environmental Hazards: Improper disposal can lead to environmental contamination.[2][3] This substance should not be discharged into sewer systems or contaminate water, foodstuffs, or soil.[2]

Waste Categorization: All materials contaminated with 5-(3-Nitrophenyl)oxazole-4-carboxylic acid must be categorized as hazardous chemical waste. This includes:

  • The pure compound.

  • Solutions containing the compound.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Contaminated labware (e.g., glassware, plasticware, pipette tips).

  • Spill cleanup materials.

The following table summarizes the hazard profile based on available data for similar compounds and general chemical principles.

Hazard CategoryDescriptionGHS Pictogram (Anticipated)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Serious Eye Damage/Irritation May cause serious eye irritation.
Skin Corrosion/Irritation May cause skin irritation.
Specific Target Organ Toxicity May cause respiratory irritation.
Environmental Hazard Harmful to aquatic life.

Note: This table is based on anticipated hazards and should be confirmed with a specific SDS if one becomes available.

On-site Handling and Storage of Waste

Proper handling and temporary storage of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid waste are critical to prevent accidents and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[4]

Experimental Protocol for Waste Segregation and Storage:

  • Container Selection: Use only chemically compatible and clearly labeled containers for waste collection.[4][5] For solid waste, a securely sealed, robust container is appropriate. For liquid waste, use a leak-proof container with a screw cap.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "5-(3-Nitrophenyl)oxazole-4-carboxylic acid," and the accumulation start date.[5]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals must be kept separate.[4][5]

  • Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[6] The storage area should have secondary containment to control potential spills.[4]

  • Container Management: Keep waste containers closed except when adding waste.[6] Do not overfill containers; a headspace of at least 10% is recommended.

Disposal Procedures

The final disposal of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid must be conducted by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of this chemical through conventional means.

Step-by-Step Disposal Plan:

  • Waste Collection: Once the waste container is full or has reached the designated accumulation time limit (typically 6-12 months, check with your institution's EHS guidelines), arrange for a pickup from your institution's EHS office or a contracted waste disposal service.[4][6][7]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. Maintain accurate records of waste generation and disposal.[5]

  • Final Disposal Method: The recommended disposal method for this type of compound is controlled incineration in a licensed chemical destruction plant with flue gas scrubbing to neutralize harmful emissions.[2] Landfilling may be an option in specifically designed hazardous waste landfills, but incineration is generally preferred for organic compounds.

Disposal of Contaminated Materials:

  • Empty Containers: An empty container that held 5-(3-Nitrophenyl)oxazole-4-carboxylic acid should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, depending on institutional policies.[8]

  • Contaminated PPE and Labware: Disposable items such as gloves, pipette tips, and paper towels should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup: For small spills, use an inert absorbent material to contain the spill. Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid and associated waste.

G cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway A 5-(3-Nitrophenyl)oxazole- 4-carboxylic acid waste generated B Solid Waste (e.g., contaminated PPE, glassware) A->B C Liquid Waste (e.g., solutions, rinsate) A->C D Collect in separate, labeled, compatible hazardous waste containers B->D C->D E Store in designated satellite accumulation area D->E F Container full or accumulation time limit reached? E->F F->E No G Arrange for pickup by EHS or licensed waste vendor F->G Yes H Complete waste disposal documentation G->H I Transport to licensed hazardous waste facility H->I J Final Disposal: Controlled Incineration I->J

References

Handling

Personal protective equipment for handling 5-(3-Nitrophenyl)oxazole-4-carboxylic acid

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This document provides critical safety and logistical guidance for the handling and disposal of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid....

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar molecules, including aromatic nitro compounds, oxazoles, and carboxylic acids. It is imperative to handle this compound with the assumption that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazardous properties of its constituent functional groups, 5-(3-Nitrophenyl)oxazole-4-carboxylic acid requires stringent safety protocols. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Always to be worn in the laboratory.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesButyl gloves are recommended for handling nitrocompounds.[2] Nitrile gloves may be suitable for short-term protection but should be inspected before each use and changed immediately upon contamination.[1][3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a chemical fume hood.[1]
Footwear Closed-toe shoesRequired for all laboratory work.

II. Operational Plan for Safe Handling

A systematic approach is crucial when working with 5-(3-Nitrophenyl)oxazole-4-carboxylic acid to minimize exposure and ensure safety.

Experimental Protocol: Safe Handling Procedure

  • Preparation and Engineering Controls:

    • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible.[1]

    • Verify the functionality of all safety equipment before commencing work.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Avoid the formation of dust during handling.[1]

  • During the Experiment:

    • Keep all containers with 5-(3-Nitrophenyl)oxazole-4-carboxylic acid clearly labeled.

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

III. Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

ParameterGuidelineSource
Container Selection High-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[5]
Labeling Clearly labeled with "Hazardous Waste," the full chemical name, and approximate concentration and quantity. Include appropriate hazard pictograms.[5]
Container Fill Capacity Do not exceed 90% of container volume.[6]
Storage Designated satellite accumulation area within the laboratory, away from ignition sources, and in secondary containment.[5]
Disposal Request Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[6]

Experimental Protocol: Spill Management

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.[5]

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.[5]

  • Containment: For a solid spill, carefully sweep up the material. For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material.[5]

  • Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Reporting: Report the incident to the laboratory supervisor and the institutional EHS office.[5]

IV. Workflow and Logic Diagrams

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh and Transfer prep_safety->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment spill_evacuate Evacuate and Isolate handle_weigh->spill_evacuate Spill Occurs handle_storage Store Properly handle_experiment->handle_storage disp_waste Collect in Labeled Hazardous Waste Container handle_experiment->disp_waste handle_experiment->spill_evacuate Spill Occurs disp_pickup Arrange for EHS Pickup disp_waste->disp_pickup spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_clean->spill_dispose

Caption: Workflow for handling 5-(3-Nitrophenyl)oxazole-4-carboxylic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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